molecular formula C8H7N3 B1315231 1,8-Naphthyridin-3-amine CAS No. 61323-19-1

1,8-Naphthyridin-3-amine

Cat. No.: B1315231
CAS No.: 61323-19-1
M. Wt: 145.16 g/mol
InChI Key: ANNPJOHSVWXQRH-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-3-amine (CAS 61323-19-1) is a prominent nitrogen-containing heterocyclic compound with the molecular formula C 8 H 7 N 3 and a molecular weight of 145.16 g/mol . This compound serves as a privileged chemical scaffold in medicinal chemistry for the design and synthesis of novel biologically active molecules . Researchers value this core structure for its significant pharmacological potential, particularly in developing new anticancer agents. Studies have shown that derivatives based on this scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (SiHa), colon (Colo-205), and lung (A549) cancers . Molecular docking studies indicate that these derivatives can interact with key target receptors like EGFR tyrosine kinase, which plays a crucial role in regulating cancer stem cells and tumor progression . Beyond oncology, the 1,8-naphthyridine structure is a well-established foundation for antimicrobial research . As a building block, this compound enables the exploration of structure-activity relationships (SAR) to enhance the efficacy and specificity of potential drug candidates . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNPJOHSVWXQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486344
Record name 1,8-NAPHTHYRIDIN-3-AMINE
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-19-1
Record name 1,8-Naphthyridin-3-amine
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Record name 1,8-NAPHTHYRIDIN-3-AMINE
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Record name 1,8-naphthyridin-3-amine
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Foundational & Exploratory

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridin-3-amine

Within the vast landscape of nitrogen-containing heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a structure of immense interest to researchers in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is renowned for its versatile synthesis, reactivity, and the broad spectrum of biological activities exhibited by its derivatives.[1][2] Molecules incorporating the 1,8-naphthyridine core have demonstrated potent antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] Furthermore, they show significant potential in addressing neurological disorders such as Alzheimer's disease and depression.[3][4]

This guide focuses on a key derivative, This compound . This compound serves as a critical starting material and a fundamental building block for the synthesis of diverse and complex molecules. A comprehensive understanding of its core physicochemical properties is paramount for any scientist aiming to leverage this scaffold for the rational design of novel therapeutic agents. These properties govern the molecule's behavior—from its reactivity in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This document provides a detailed exploration of these characteristics, supported by field-proven experimental methodologies and insights.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound define its identity and predict its behavior. These properties are summarized below.

PropertyDataSource / Rationale
2D Structure 2D Structure of this compoundPubChem CID: 12300728
Molecular Formula C₈H₇N₃[5][6]
Molecular Weight 145.165 g/mol [6]
Appearance White to light yellow/orange crystalline powderInferred from the parent 1,8-naphthyridine.[7]
Melting Point 98–99 °C (for parent 1,8-naphthyridine)Specific data for the 3-amino derivative is not readily available. The value for the unsubstituted parent compound is provided as a reference.[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Based on its structure: the polar amine group may confer slight aqueous solubility, while the aromatic heterocyclic system favors solubility in organic solvents.
pKa Not experimentally determined.The molecule has three nitrogen atoms capable of accepting a proton. The two ring nitrogens are weakly basic due to their sp² hybridization and involvement in the aromatic system. The exocyclic primary amine is the most basic site. The pKa of an amine reflects its ability to act as a base.[9]
Predicted XlogP 0.8This value, a measure of lipophilicity, suggests the compound has good solubility in both aqueous and lipid environments, a favorable trait for drug candidates.[5]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[10] Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

  • ¹H NMR: The proton spectrum will reveal distinct signals for each of the protons on the aromatic rings and the protons of the amine group. The chemical shifts and coupling patterns (e.g., doublet of doublets) are highly sensitive to the electronic environment created by the nitrogen atoms, allowing for definitive assignment of each proton.[10]

  • ¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen atoms.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to definitively confirm the molecular formula. The fragmentation pattern observed can also offer structural clues.

Predicted Mass-to-Charge Ratios (m/z) for Common Adducts: [5]

  • [M+H]⁺: 146.07128

  • [M+Na]⁺: 168.05322

  • [M+K]⁺: 184.02716

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. For this compound, the key expected absorption bands include:

  • N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

  • C=N and C=C stretching: Found in the 1500-1650 cm⁻¹ region, corresponding to the aromatic naphthyridine core.

  • C-N stretching: Usually appears in the 1250-1350 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

The conjugated aromatic system of this compound gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy.[12] This technique is useful for quantitative analysis (using the Beer-Lambert law) and for monitoring reactions. The wavelength of maximum absorbance (λmax) is a key characteristic of the chromophore.[12]

Experimental Protocols and Methodologies

The following protocols describe standard, self-validating procedures for determining the key physicochemical and spectroscopic properties of this compound.

Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopic Methods cluster_physical Physical Properties Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Check (HPLC/LC-MS) Purification->Purity Structure Structural Elucidation Purity->Structure If Pure MP Melting Point Purity->MP Sol Solubility Test Purity->Sol Final Characterized Compound Purity->Final NMR NMR (¹H, ¹³C) Structure->NMR MS HRMS Structure->MS IR FTIR Structure->IR UV UV-Vis Structure->UV Structure->Final

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis [12]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring proper shimming for optimal resolution.

    • Acquire a ¹³C NMR spectrum. A greater number of scans will likely be required to achieve an adequate signal-to-noise ratio compared to the proton spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Method: Infuse the sample solution directly or via liquid chromatography into the ion source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other cationized species.

  • Data Analysis: Determine the experimental monoisotopic mass of the parent ion. Compare this value to the theoretical calculated mass for the molecular formula C₈H₇N₃. The mass error should be less than 5 ppm to confirm the elemental composition.

Protocol 3: UV-Vis Absorption Spectroscopy [12]

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mM. From this, prepare a working solution (e.g., 10-50 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline spectrum.

    • Rinse the cuvette and fill it with the sample solution.

    • Scan the absorbance over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Synthesis and Reactivity: A Chemist's Perspective

The 1,8-naphthyridine core is commonly synthesized via the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[13][14] This robust reaction allows for the construction of the bicyclic system in a single step.[14]

G cluster_reaction Friedländer Annulation Start1 2-Aminonicotinaldehyde Reaction Condensation & Cyclization Start2 Active Methylene Compound (e.g., Malononitrile) Product Substituted 1,8-Naphthyridine (e.g., this compound) Reaction->Product Base or Acid Catalyst

Caption: Simplified schematic of the Friedländer synthesis for the 1,8-naphthyridine core.

The true value of this compound lies in the reactivity of its primary amine group. This nucleophilic site is a handle for extensive chemical modification, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. Common reactions include:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed reactions to form C-N bonds with aryl halides.

These transformations are fundamental in medicinal chemistry for modulating a compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its strategic reactivity, make it an invaluable tool for researchers. A thorough understanding and application of the analytical and spectroscopic methodologies detailed in this guide are essential for ensuring the quality and integrity of the research and for unlocking the full therapeutic potential of the 1,8-naphthyridine scaffold.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives.
  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Madaan, A., et al. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Chem-Impex. (n.d.). 1,8-Naphthyridine.
  • PubChemLite. (n.d.). This compound (C8H7N3). PubChemLite.
  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Patil, S. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Sahoo, B. R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(50), 34676-34685.
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28769-28779.
  • Wikipedia. (n.d.). 1,8-Naphthyridine. Wikipedia.
  • BenchChem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Patil, S. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22934-22955.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 61323-19-1.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

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The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to Unlocking its Diverse Biological Activities

Executive Summary: The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This versatility stems from its unique structural and electronic properties, which allow for diverse chemical modifications and interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of the 1,8-naphthyridine scaffold, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its prominent roles as an anticancer, antimicrobial, and anti-inflammatory agent, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities, alongside visual representations of key signaling pathways and experimental workflows to provide a comprehensive and practical resource for advancing research and development efforts centered on this privileged scaffold.

The Anticancer Potential of 1,8-Naphthyridine Derivatives

The fight against cancer has seen the emergence of numerous therapeutic agents, with 1,8-naphthyridine derivatives carving out a significant niche.[4][5] Their anticancer activity is primarily attributed to their ability to interfere with crucial cellular processes required for tumor growth and proliferation, most notably through the inhibition of topoisomerase enzymes and protein kinases.[4][6]

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[7][8] Many 1,8-naphthyridine derivatives exert their cytotoxic effects by targeting topoisomerase II, acting as "poisons" that stabilize the transient enzyme-DNA cleavable complex.[9] This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger apoptotic cell death.[1][7]

A prime example of a 1,8-naphthyridine-based topoisomerase II inhibitor is Vosaroxin .[1][10][11] This compound intercalates into DNA and inhibits topoisomerase II, leading to G2/M cell cycle arrest and apoptosis.[10][12][13] Vosaroxin has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML).[1][10]

cluster_0 Mechanism of 1,8-Naphthyridine Topoisomerase II Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding CleavableComplex Transient TopoII-DNA Cleavable Complex TopoII->CleavableComplex DNA Cleavage Naphthyridine 1,8-Naphthyridine Derivative (e.g., Vosaroxin) CleavableComplex->Naphthyridine Intercalation & Stabilization StabilizedComplex Stabilized Ternary Complex CleavableComplex->StabilizedComplex Naphthyridine->StabilizedComplex DSB Double-Strand DNA Breaks StabilizedComplex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis Activation of Damage Response

Mechanism of Topoisomerase II Inhibition
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial step in evaluating the cytotoxic potential of new chemical entities.[14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) in appropriate media.[6][15]

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.[14]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed key structural features that influence the anticancer potency of 1,8-naphthyridine derivatives.[5][6]

Position of SubstitutionInfluence on Anticancer ActivityReference
C2Substituents like a naphthyl ring can enhance cytotoxicity.[6]
C3Carboxamide and heteroaryl substitutions have shown potent activity.[15][16]
C4A carbonyl group is often important for activity.[6]
N1An unsubstituted NH group can be crucial for cytotoxicity.[6]

The Antimicrobial Efficacy of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, with nalidixic acid being the first of its kind.[16][17] Subsequent modifications, particularly the introduction of a fluorine atom and a piperazine ring, have led to the development of highly potent fluoroquinolones.[18][19]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

1,8-naphthyridine-based antibiotics function by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][20]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Inhibition of DNA gyrase leads to the cessation of DNA synthesis.[2][3]

  • Topoisomerase IV: This enzyme is crucial for the separation of daughter chromosomes after replication. Its inhibition prevents cell division.[2][20]

Enoxacin , a fluoroquinolone antibiotic, is a well-known example that exhibits this dual-targeting mechanism.[3][18]

cluster_1 Antimicrobial Mechanism of 1,8-Naphthyridines Naphthyridine 1,8-Naphthyridine Antibiotic (e.g., Enoxacin) DNAGyrase DNA Gyrase Naphthyridine->DNAGyrase Inhibition TopoIV Topoisomerase IV Naphthyridine->TopoIV Inhibition Replication DNA Replication DNAGyrase->Replication Segregation Chromosome Segregation TopoIV->Segregation BacterialDeath Bacterial Cell Death Replication->BacterialDeath Blockage Segregation->BacterialDeath Failure

Dual Inhibition of DNA Gyrase and Topoisomerase IV
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a standard procedure for determining MIC.[23]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB).[23]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]

  • Preparation of Microplate:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the 1,8-naphthyridine derivative stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard the final 100 µL from well 10.[23]

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[23]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Incubate the plate at 37°C for 18-24 hours.[23]

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21][24]

Anti-inflammatory Properties of 1,8-Naphthyridine Derivatives

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[15][25] The mechanism of action often involves the modulation of pro-inflammatory cytokines.[15]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[26][27]

Principle: The injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[26]

Step-by-Step Methodology:

  • Animal Grouping and Dosing:

    • Divide Wistar rats into groups (e.g., control, standard drug, and test compound groups).[27]

    • Administer the 1,8-naphthyridine derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[27][28] The control group receives the vehicle.

  • Induction of Inflammation:

    • Thirty minutes to one hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[26][29]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[29]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Perspectives and Conclusion

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through structural modifications make it a highly attractive core for medicinal chemists.[1] Future research will likely focus on the development of derivatives with enhanced potency and selectivity for their respective targets, as well as the exploration of novel biological activities. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of new lead compounds based on this remarkable scaffold.

References

  • Vosaroxin - Wikipedia. Available from: [Link]

  • What is the mechanism of Enoxacin? - Patsnap Synapse. Available from: [Link]

  • Enoxacin | C15H17FN4O3 | CID 3229 - PubChem - NIH. Available from: [Link]

  • Vosaroxin for acute myeloid leukemia - Open Access Journals. Available from: [Link]

  • What is Enoxacin used for? - Patsnap Synapse. Available from: [Link]

  • Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC - NIH. Available from: [Link]

  • Enoxacin - Wikipedia. Available from: [Link]

  • Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena. Available from: [Link]

  • Therapies for acute myeloid leukemia: vosaroxin - PMC - NIH. Available from: [Link]

  • Pharmacology of Enoxacin Sesquihydrate (Enoxabid, Enoxazan); Mechanism of action, Pharmacokinetics - YouTube. Available from: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. Available from: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. Available from: [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed. Available from: [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives - ResearchGate. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available from: [Link]

  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. Available from: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link]

  • (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - ResearchGate. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF - ResearchGate. Available from: [Link]

  • Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. - ResearchGate. Available from: [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. The... - ResearchGate. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

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spectroscopic analysis of 1,8-naphthyridin-3-amine (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1,8-Naphthyridin-3-amine

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1,8-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterials to oncology.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal framework for targeted drug design. The introduction of functional groups, such as an amine at the C3 position to form this compound (CAS: 61323-19-1), dramatically alters its electronic properties and potential for further derivatization.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering convention, which will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Expertise & Experience: For a polar, nitrogen-containing heterocycle like this, Electrospray Ionization (ESI) in positive ion mode is the method of choice. It is a soft ionization technique that is highly effective at generating protonated molecular ions, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

The molecular formula is C₈H₇N₃, with a monoisotopic mass of 145.064 Da.[3] The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.

Expected Data: Based on predictive models, the primary ion observed in high-resolution mass spectrometry (HRMS) using ESI will be the protonated molecule.[4]

Ion SpeciesPredicted m/zRationale
[M+H]⁺146.0713Protonation of a basic nitrogen (likely N1 or N8)
[M+Na]⁺168.0532Adduct formation with sodium ions from solvent/glassware
[M]⁺˙145.0635Molecular ion radical (more common in EI-MS)

Trustworthiness - Proposed Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can occur. A logical fragmentation pathway involves the initial loss of neutral molecules common to aromatic systems.

G parent [M+H]⁺ m/z = 146 frag1 m/z = 119 parent->frag1 - HCN frag2 m/z = 92 frag1->frag2 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

The most plausible fragmentation begins with the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a classic fragmentation pattern for nitrogen heterocycles.[5]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Analysis: Extract the ion chromatogram for m/z 146.0713 to confirm the presence and retention time of the compound.

Infrared (IR) Spectroscopy

Expertise & Experience: The IR spectrum provides an invaluable fingerprint of the functional groups present. For this compound, the key diagnostic signals will arise from the primary amine (-NH₂) group and the aromatic naphthyridine core. We can confidently predict these bands by comparing them to known values for primary aromatic amines like aniline.[6]

Expected Data:

Wavenumber (cm⁻¹)Vibration ModeExpected IntensityCausality & Insights
3450 - 3350Asymmetric N-H StretchMediumA primary amine (R-NH₂) has two N-H bonds, resulting in two distinct stretching vibrations. This is the higher energy asymmetric stretch.[6]
3350 - 3250Symmetric N-H StretchMediumThis is the lower energy symmetric stretch. The presence of two distinct, relatively sharp bands in this region is a hallmark of a primary amine.
1650 - 1580N-H Bend (Scissoring)Medium to StrongThis bending vibration is characteristic of primary amines and can sometimes be mistaken for a C=O stretch if it is particularly sharp.[7]
1620 - 1550C=N / C=C Ring StretchStrongOverlapping vibrations from the aromatic naphthyridine core. The amine substituent will influence the intensity and exact position.
1335 - 1250Aromatic C-N StretchStrongThe stretch of the bond between the amine nitrogen and the aromatic ring carbon (C3) is expected to be strong and in this specific range for aromatic amines.[6]
900 - 680Aromatic C-H Out-of-Plane BendStrongThe pattern of these strong bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic rings.
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No sample preparation (like KBr pellets) is needed, making this method rapid and efficient.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Measurement:

    • Collect a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) and label the key diagnostic peaks as outlined in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for complete structural elucidation. The chemical environment of each proton and carbon atom provides a unique signal. The predictions below are based on the known spectra of the parent 1,8-naphthyridine[8] and the well-established substituent chemical shift (SCS) effects of an amino group, which is a strong electron-donating group through resonance.

¹H NMR Spectroscopy

Causality & Insights: The amino group at C3 will strongly shield the ortho (C2, C4) and para (C4a, though no proton is attached) positions, causing their attached protons (H2, H4) to shift significantly upfield (to lower ppm) compared to the parent heterocycle. Protons on the unsubstituted ring (H5, H6, H7) will be less affected but will show characteristic splitting patterns.

Expected Data (in DMSO-d₆, 400 MHz):

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H7~8.9 - 9.1ddJ(H7-H6) ≈ 8.0, J(H7-H5) ≈ 2.0H7 is alpha to a ring nitrogen (N8), making it the most deshielded proton in the structure.
H2~8.5 - 8.7s-H2 is also alpha to a ring nitrogen (N1). The strong donating effect of the C3-NH₂ group is somewhat offset by the N1. Expected to be a singlet.
H5~8.2 - 8.4ddJ(H5-H6) ≈ 8.0, J(H7-H5) ≈ 2.0H5 is gamma to N8, making it deshielded.
H6~7.5 - 7.7ddJ(H6-H5) ≈ 8.0, J(H6-H7) ≈ 4.0H6 is coupled to both H5 and H7, resulting in a doublet of doublets in the middle of the aromatic region.
H4~7.2 - 7.4s-H4 is strongly shielded by the ortho amino group, causing a significant upfield shift. Expected to appear as a singlet.
-NH₂~5.0 - 6.0br s-The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It will appear as a broad singlet.
¹³C NMR Spectroscopy

Causality & Insights: The C3 carbon directly attached to the nitrogen will be highly shielded. The resonance effect of the amino group will also cause shielding at the ortho (C2, C4) and para (C4a) carbons. Carbons alpha to the ring nitrogens (C2, C7, C8a) will be the most deshielded.

Expected Data (in DMSO-d₆, 101 MHz):

Carbon(s)Predicted δ (ppm)Rationale
C7~155 - 158Alpha to N8, highly deshielded.
C8a~152 - 154Bridgehead carbon between two nitrogens.
C2~148 - 150Alpha to N1, deshielded, but influenced by the adjacent amino group.
C3~145 - 147Directly attached to the amino group.
C5~136 - 138Gamma to N8.
C4a~121 - 123Bridgehead carbon, shielded by the para amino group.
C6~118 - 120Standard aromatic carbon.
C4~110 - 115Shielded by the ortho amino group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for polar aromatic compounds and will allow for the observation of the exchangeable N-H protons.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum over a range of 0-12 ppm.

    • Self-Validation: Add one drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ protons should disappear, confirming its assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm. A larger number of scans will be required compared to the proton spectrum to achieve a good signal-to-noise ratio.

    • Expert Tip: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent, helping to confirm assignments for C3, C4a, and C8a.

Conclusion

The structural verification of this compound can be confidently achieved through a combination of modern spectroscopic techniques. The mass spectrum should confirm the molecular weight with a prominent [M+H]⁺ ion at m/z 146.0713 . The IR spectrum will provide definitive evidence of the primary amine functional group through characteristic dual N-H stretches (3450-3250 cm⁻¹) and an N-H bend (~1620 cm⁻¹) . Finally, ¹H and ¹³C NMR spectroscopy will deliver a complete picture of the molecular skeleton, with the upfield shifts of the H4 and C4 protons serving as key markers for the C3-amino substitution pattern. This comprehensive, albeit predictive, spectroscopic profile provides a robust analytical benchmark for any researcher working with this valuable chemical building block.

References

  • Chemistry LibreTexts. IR Spectroscopy Tutorial: Amines. [Link]

  • Matrix Fine Chemicals. This compound (CAS 61323-19-1). [Link]

  • NIST. 1,8-Naphthyridine - Mass Spectrum. In NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. This compound. [Link]

  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

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The 3-Amino-1,8-naphthyridine Moiety: A Versatile Hub for Chemical Diversification in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Amino-1,8-naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets. Among its derivatives, 3-amino-1,8-naphthyridine stands out as a particularly valuable starting material for medicinal chemists and drug development professionals. The amino group at the C3-position is a versatile functional handle that opens up a vast chemical space for modification, allowing for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.

This in-depth technical guide explores the rich chemical reactivity of the 3-amino group on the 1,8-naphthyridine ring. We will delve into the mechanistic underpinnings of key transformations and provide field-proven insights into experimental choices. This document is designed to empower researchers to leverage this versatile building block for the synthesis of novel and diverse molecular entities.

Part 1: Direct Functionalization of the 3-Amino Group

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Sulfonylation: Introducing Amide and Sulfonamide Functionality

The reaction of 3-amino-1,8-naphthyridine with acylating or sulfonylating agents is a straightforward and highly effective method for introducing amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors, significantly influencing a compound's binding affinity and solubility.

Causality Behind Experimental Choices: The choice of reagents and conditions for these reactions is dictated by the reactivity of the electrophile and the desired purity of the product. Acid chlorides and sulfonyl chlorides are highly reactive and are typically employed with a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to prevent hydrolysis of the electrophile. For less reactive acylating agents, such as anhydrides, heating may be necessary to drive the reaction to completion.[1]

A Self-Validating System: The success of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot. The resulting amide or sulfonamide can be purified by standard techniques such as recrystallization or column chromatography.

Experimental Protocol: General Procedure for Acylation

  • To a solution of 3-amino-1,8-naphthyridine (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the corresponding acid chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the 3-amino group allows for the introduction of various alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts.

Causality Behind Experimental Choices: To achieve mono-alkylation, it is often advantageous to first acylate the amine to form a less nucleophilic amide, followed by alkylation and subsequent hydrolysis of the amide.[3] For direct alkylation, using a stoichiometric amount of the alkylating agent and a mild base in a polar aprotic solvent like DMF can favor mono-alkylation.[4] Reductive amination, reacting the 3-amino-1,8-naphthyridine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for controlled mono-alkylation.

Experimental Protocol: General Procedure for Reductive Amination

  • To a suspension of 3-amino-1,8-naphthyridine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Part 2: The Diazonium Salt: A Gateway to Diverse Functionalities

One of the most powerful transformations of the 3-amino group is its conversion to a diazonium salt. This highly reactive intermediate serves as a gateway to a wide array of functional groups that are otherwise difficult to introduce directly onto the aromatic ring.

The Diazotization Reaction: The diazotization of primary aromatic amines is a well-established reaction involving the treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).[5] The resulting diazonium salt is generally unstable and is used immediately in subsequent reactions.

Caption: Diazotization of 3-amino-1,8-naphthyridine.

The Sandmeyer Reaction: Halogenation and Cyanation

The Sandmeyer reaction is a classic transformation of aryl diazonium salts, enabling their conversion to aryl halides and nitriles using copper(I) salts as catalysts.[6] This reaction is a cornerstone of aromatic chemistry, providing access to key intermediates for further functionalization, particularly in cross-coupling reactions.

Mechanistic Insight: The Sandmeyer reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) salt to the diazonium ion. This generates an aryl radical and dinitrogen gas, followed by the transfer of a halide or cyanide from the copper(II) species to the aryl radical, regenerating the copper(I) catalyst.[7]

Causality Behind Experimental Choices: The choice of copper(I) salt (CuCl, CuBr, or CuCN) directly determines the resulting functional group. The reaction is typically carried out by adding the cold solution of the diazonium salt to a solution of the corresponding copper(I) salt. It is crucial to maintain a low temperature during the diazotization step to prevent premature decomposition of the diazonium salt. However, the Sandmeyer reaction itself may require gentle heating to drive it to completion. For aminoheterocycles, standard Sandmeyer conditions can sometimes lead to decomposition, and optimization of the acid, temperature, and copper salt concentration may be necessary.[8]

Caption: Sandmeyer reactions of the diazonium salt.

Experimental Protocol: General Procedure for Sandmeyer Bromination

  • Dissolve 3-amino-1,8-naphthyridine (1.0 eq.) in a mixture of 48% hydrobromic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and purify by chromatography to obtain 3-bromo-1,8-naphthyridine.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

The 3-halo-1,8-naphthyridines synthesized via the Sandmeyer reaction are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

CrossCoupling HaloNaphthyridine 3-Halo-1,8-naphthyridine (X = Br, I) Product_Suzuki 3-Aryl-1,8-naphthyridine HaloNaphthyridine->Product_Suzuki Pd Catalyst, Base Product_Sonogashira 3-Alkynyl-1,8-naphthyridine HaloNaphthyridine->Product_Sonogashira Pd/Cu Catalysts, Base Product_Buchwald 3-(Dialkylamino)-1,8-naphthyridine HaloNaphthyridine->Product_Buchwald Pd Catalyst, Base Suzuki R-B(OH)₂ (Suzuki) Sonogashira R-C≡CH (Sonogashira) Buchwald R₂NH (Buchwald-Hartwig)

Caption: Cross-coupling reactions of 3-halo-1,8-naphthyridines.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[9][10]

Causality Behind Experimental Choices: The success of a Suzuki coupling depends on the careful selection of the palladium catalyst, ligand, base, and solvent. A typical catalyst system involves a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a phosphine ligand. The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is crucial for the transmetalation step. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-bromo-1,8-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture at 90-100 °C for 12-16 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.

Causality Behind Experimental Choices: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent in some cases. The reaction is typically run under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of 3-iodo-1,8-naphthyridine (1.0 eq.)[13] and the terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Add an amine base such as triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired alkynylated product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction provides a powerful alternative to classical methods for N-arylation.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand is critical and depends on the specific substrates being coupled.[16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Add 3-bromo-1,8-naphthyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Data Summary

The following table summarizes the typical reaction conditions for the functionalization of the 3-amino-1,8-naphthyridine scaffold. Yields are representative and will vary depending on the specific substrates used.

ReactionReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acylation RCOClEt₃NDCM0 - RT2-470-95
Reductive Amination RCHO/RCOR'NaBH(OAc)₃DCERT12-2460-90
Sandmeyer (Br) NaNO₂/HBr, CuBr-H₂O/HBr0 -> 601-250-75
Suzuki Coupling R-B(OH)₂Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O90-10012-1665-90
Sonogashira Coupling R-C≡CHPd(PPh₃)₂Cl₂/CuI, Et₃NTHF/DMFRT - 604-1260-85
Buchwald-Hartwig R₂NHPd₂(dba)₃/Xantphos, Cs₂CO₃Toluene80-11012-2455-85

Conclusion

The 3-amino group of the 1,8-naphthyridine core is a remarkably versatile functional group that provides a multitude of avenues for chemical exploration. From direct functionalization through acylation and alkylation to its transformation into a diazonium salt for Sandmeyer reactions and subsequent palladium-catalyzed cross-couplings, this moiety allows for the systematic and efficient diversification of the 1,8-naphthyridine scaffold. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions, as outlined in this guide, will enable researchers, scientists, and drug development professionals to unlock the full potential of this valuable building block in the quest for new therapeutic agents.

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mechanism of action of 1,8-naphthyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1,8-Naphthyridin-3-Amine Analogs

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the diverse biological activities its derivatives possess.[1][2] Analogs based on the this compound core have emerged as a particularly promising class of compounds, demonstrating significant potential as therapeutic agents, especially in oncology.[3][4] This technical guide provides a comprehensive analysis of the predominant mechanisms of action for these analogs, with a primary focus on their role as kinase inhibitors targeting critical oncogenic signaling pathways. We will synthesize data from preclinical studies to elucidate how these molecules exert their cytotoxic and modulatory effects at the molecular level, detail the experimental protocols used for their validation, and present key structure-activity relationship insights for drug development professionals.

Introduction: The 1,8-Naphthyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to a vast number of pharmaceuticals.[5] Among these, the 1,8-naphthyridine core, a bicyclic system containing two nitrogen atoms, has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[6][7][8] The versatility of its synthesis and its ability to be functionalized at various positions allow for the fine-tuning of its pharmacological profile.[2] This guide will focus specifically on analogs derived from the this compound template, which have been extensively investigated as inhibitors of key cellular signaling cascades implicated in cancer progression.

Primary Mechanism of Action: Inhibition of Protein Kinase Signaling

A substantial body of evidence points to protein kinase inhibition as the principal mechanism through which 1,8-naphthyridine analogs exert their anticancer effects.[4][9] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) and downstream serine/threonine kinases.[4][10]

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[11][12] Its constitutive activation is a frequent event in a wide range of human cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[12][13] Consequently, targeting this pathway is a major focus of modern oncology drug discovery.[14]

1,8-Naphthyridine analogs have been specifically designed and shown to function as inhibitors of key nodes within this pathway, including PI3K and mTOR itself.[4][15] By occupying the ATP-binding pocket of these kinases, the analogs prevent the phosphorylation of downstream substrates, thereby halting the signal transduction cascade.

The typical signaling flow and points of inhibition are illustrated below:

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibition relieved GrowthFactor Growth Factor GrowthFactor->RTK Binds Naphthyridine 1,8-Naphthyridine Analog Naphthyridine->PI3K INHIBITS Naphthyridine->mTORC1 INHIBITS

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 1,8-naphthyridine analogs.

Inhibition of PI3K prevents the conversion of PIP2 to PIP3, a critical second messenger required for the recruitment and activation of Akt.[13] Downstream, activated Akt would normally inhibit the TSC1/2 complex, a repressor of mTORC1.[11] By blocking this cascade, the 1,8-naphthyridine analogs ensure that mTORC1 remains inactive, leading to the suppression of protein synthesis and cell growth through its effectors, S6K1 and 4E-BP1.[11]

Inhibition of other Oncogenic Kinases

Beyond the core PI3K/Akt axis, various 1,8-naphthyridine analogs have demonstrated inhibitory activity against other kinases crucial for tumor growth and angiogenesis.

  • c-Kit and VEGFR-2: Certain 8-amino-substituted 2,7-naphthyridinone derivatives (a related isomer class) were identified as potent inhibitors of c-Kit and VEGFR-2.[16] c-Kit is a key driver in gastrointestinal stromal tumors (GISTs), while VEGFR-2 is a primary mediator of angiogenesis. Dual inhibition of these targets presents a powerful anti-cancer strategy.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that is often overexpressed in solid tumors and its inhibition is a known therapeutic strategy.[4] Some 1,8-naphthyridine derivatives have been reported to possess EGFR inhibitory activity.[4]

Quantitative Data: Cytotoxicity and Kinase Inhibition

The potency of 1,8-naphthyridine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in both cellular cytotoxicity assays and enzymatic kinase assays. This data is crucial for establishing structure-activity relationships (SAR) and selecting lead candidates for further development.

Compound ClassTarget Cell Line / KinaseReported IC50 (µM)Reference
Halogenated 1,8-Naphthyridine-3-carboxamideMIAPaCa (Pancreatic Cancer)0.41[6]
Halogenated 1,8-Naphthyridine-3-carboxamideK-562 (Leukemia)0.77[6]
1,8-Naphthyridine-C-3'-heteroarylPA-1 (Ovarian Cancer)0.41[6]
1,8-Naphthyridine-3-carboxamide (Compd. 12)HBL-100 (Breast Cancer)1.37[17]
8-Amino-2,7-naphthyridinone (Compd. 9k)c-Kit Kinase0.0085[16]
8-Amino-2,7-naphthyridinone (Compd. 10r)VEGFR-2 Kinase0.0317[16]

Table 1: Selected in vitro activity of 1,8-naphthyridine analogs.

Other Mechanistic Pathways

While kinase inhibition is a dominant theme, the versatility of the 1,8-naphthyridine scaffold allows its derivatives to engage other biological targets.

  • Antimicrobial Action: In mycobacteria, some analogs are presumed to act by inhibiting InhA, an enoyl-ACP reductase essential for mycolic acid synthesis.[5][18] Others have been shown to inhibit bacterial efflux pumps, thereby enhancing the activity of existing antibiotics.[19]

  • Cannabinoid Receptor Agonism: Specific 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory and immune responses.[20]

Key Experimental Protocols for Mechanistic Validation

Elucidating the precise mechanism of action requires a suite of well-established biochemical and cell-based assays.

Protocol: Western Blotting for Pathway Inhibition Analysis

This technique is fundamental for confirming that a compound inhibits a specific signaling pathway within the cell by measuring changes in the phosphorylation state of key proteins.

Objective: To determine if a 1,8-naphthyridine analog inhibits the PI3K/Akt/mTOR pathway by assessing the phosphorylation levels of Akt (at Ser473) and a downstream mTORC1 substrate like S6 Ribosomal Protein.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate cancer cells (e.g., MCF7 breast cancer cells) and allow them to adhere overnight. Treat the cells with various concentrations of the 1,8-naphthyridine analog (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading in the next step.

  • SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt (t-Akt), phosphorylated S6 (p-S6), total S6 (t-S6), and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A dose-dependent decrease in the p-Akt/t-Akt and p-S6/t-S6 ratios indicates successful pathway inhibition.

Western_Blot_Workflow A 1. Cell Treatment (Naphthyridine Analog) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA/Milk) E->F G 7. Primary Antibody (e.g., anti-p-Akt) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J Result: Quantify Band Intensity I->J

Figure 2: Standard experimental workflow for Western Blot analysis.
Protocol: In Vitro Kinase Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of an isolated kinase enzyme.

Objective: To determine the IC50 value of a 1,8-naphthyridine analog against a specific kinase (e.g., PI3Kα).

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified recombinant kinase enzyme, its specific lipid (for PI3K) or peptide substrate, and a reaction buffer.

  • Compound Addition: Add the 1,8-naphthyridine analog in a series of dilutions (typically a 10-point, 3-fold dilution series) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production). Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop Reaction & Detect Signal: Terminate the reaction. The detection method depends on the assay format:

    • Radiometric: Capture the phosphorylated substrate on a filter and measure incorporated radioactivity using a scintillation counter.

    • Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Less ATP means higher kinase activity. The signal is read on a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

Analogs of this compound represent a highly adaptable and potent class of molecules, with their primary anticancer mechanism of action rooted in the inhibition of critical oncogenic kinase pathways, most notably the PI3K/Akt/mTOR cascade.[4] The extensive research into their synthesis and biological evaluation has provided a solid foundation for understanding their structure-activity relationships.[21][22] Future work will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects, exploring their efficacy in combination therapies, and advancing the most promising candidates into clinical development for various malignancies.[3][4]

References

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  • Xiang, M., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. [Link]

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Unlocking the Therapeutic Potential of 1,8-Naphthyridin-3-amine Derivatives: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This in-depth technical guide focuses on the 1,8-naphthyridin-3-amine core, providing a comprehensive overview of its most promising therapeutic targets for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its anticancer, antimicrobial, and neuroprotective properties, offering detailed experimental protocols and structure-activity relationship (SAR) insights to empower the rational design of next-generation therapeutics. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and actionable laboratory research.

Introduction: The 1,8-Naphthyridine Scaffold - A Versatile Core for Drug Discovery

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound, has garnered significant attention in the field of medicinal chemistry due to its structural resemblance to quinolones and its ability to serve as a versatile pharmacophore.[1][2][3][4] This scaffold's inherent biological activity, coupled with the potential for diverse substitutions, has led to the development of numerous derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The 3-amino group in this compound derivatives provides a crucial anchor for further chemical modifications, allowing for the fine-tuning of their pharmacological profiles.

This guide will specifically explore the key molecular targets that are modulated by this compound derivatives, providing a roadmap for future drug discovery and development efforts. We will examine the causality behind the selection of these targets and provide validated experimental workflows to assess the therapeutic potential of novel compounds.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The anticancer potential of 1,8-naphthyridine derivatives is one of the most extensively studied areas, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6][7][8][9][10][11][12] The mechanisms underlying this activity are often multifaceted, primarily involving the inhibition of key enzymes that are critical for DNA replication and cell cycle progression.

Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

Rationale for Targeting: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation.[4][13][14] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy. The inhibition of topoisomerases leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[7]

Mechanism of Action: Certain 1,8-naphthyridine derivatives function as topoisomerase poisons, stabilizing the transient covalent complex between the enzyme and DNA.[15][16] This prevents the re-ligation of the DNA strands, leading to irreversible DNA damage. For instance, some derivatives have shown the ability to inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles.[15][16][17] One notable example is Voreloxin (SNS-595), a 1,8-naphthyridine derivative that has been in clinical trials and is known to target topoisomerase II.[18]

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Human Topoisomerase II alpha enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

  • This compound derivatives (test compounds)

  • Etoposide (positive control)

  • DMSO (vehicle control)

  • Loading Dye (e.g., 6X DNA loading dye)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.

  • Add serial dilutions of the test compound or controls (Etoposide, DMSO) to the reaction mixture.

  • Initiate the reaction by adding Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled (unrelaxed) and relaxed DNA isoforms.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

Data Presentation: Inhibitory Activity of 1,8-Naphthyridine Derivatives against Topoisomerase II

CompoundCancer Cell LineIC50 (µM)Reference
Compound 47MIAPaCa, K-5620.41, 0.77[19]
Compound 36PA-11.19[19]
Compound 29PA-1, SW6200.41, 1.4[19]
Compound 12HBL-100 (breast)1.37[10]
Compound 17KB (oral)3.7[10]
Compound 22SW-620 (colon)3.0[10]
Compound 5pHepG-2Potent Inhibition[15][16]

Visualization: Topoisomerase II Inhibition Workflow

Topoisomerase_II_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, Plasmid DNA) Add_Compounds Add Compounds to Reaction Mix Reaction_Mix->Add_Compounds Test_Compounds Prepare Serial Dilutions of Test Compounds Test_Compounds->Add_Compounds Add_Enzyme Add Topo II Enzyme Add_Compounds->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Loading Dye) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA (UV Transilluminator) Gel_Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze

Caption: Workflow for Topoisomerase II DNA Relaxation Assay.

Protein Kinase Inhibition: Disrupting Cancer Cell Signaling

Rationale for Targeting: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[20] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action: Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Casein Kinase 2 (CK2).[21] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., EGFR, c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivatives (test compounds)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a white-walled microplate, add the kinase and the test compound/control.

  • Incubate at room temperature for 10-30 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the kinase inhibition. Calculate IC50 values by fitting the data to a dose-response curve.

Visualization: Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Naphthyridine This compound Derivative Naphthyridine->RTK Binds to ATP-binding site ATP ATP ATP->RTK Competes with

Caption: Mechanism of kinase inhibition by this compound derivatives.

Antimicrobial Activity: A Renewed Approach to Combatting Resistance

The emergence of multidrug-resistant bacterial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[22] 1,8-naphthyridine derivatives, structurally related to the quinolone antibiotics, have shown promising activity against a range of bacteria.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Rationale for Targeting: Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication, recombination, and repair.[23][24] Their absence in eukaryotes makes them highly selective targets for antibacterial drugs.

Mechanism of Action: Similar to fluoroquinolones, 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase and topoisomerase IV, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[17][23][24] Some derivatives have also demonstrated the ability to potentiate the activity of existing fluoroquinolone antibiotics against resistant strains, suggesting a potential role in combination therapies.[22][25]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound derivatives (test compounds)

  • Standard antibiotics (e.g., ciprofloxacin, nalidixic acid) as controls

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator (37°C)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in medium without any compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) using a microplate reader.

Data Presentation: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 11bStaphylococciMore potent than ciprofloxacin[24]
Derivative 11cAntibiotic-resistant EnterococcusHigh activity[24]
Derivative 11eMultidrug-resistant S. pneumoniaeVery good activity[24]
Derivative 11fMultidrug-resistant S. aureus, S. epidermidisComparable to ciprofloxacin[24]
Derivative 12dStreptococciExcellent activity[24]

Visualization: Antimicrobial Drug Discovery Workflow

Antimicrobial_Workflow Start Synthesis of 1,8-Naphthyridine Derivatives MIC_Screening Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Screening Active_Hits Identification of Active Compounds MIC_Screening->Active_Hits Mechanism_Study Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Active_Hits->Mechanism_Study Potent Hits SAR_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Active_Hits->SAR_Optimization Initial SAR Mechanism_Study->SAR_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies in Animal Models SAR_Optimization->In_Vivo_Testing Clinical_Development Preclinical and Clinical Development In_Vivo_Testing->Clinical_Development

Caption: Workflow for the discovery and development of antimicrobial 1,8-naphthyridine derivatives.

Neuroprotective Activity: A Multi-target Approach for Alzheimer's Disease

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. The development of multi-target-directed ligands is a promising strategy for treating these complex disorders.

Cholinesterase Inhibition and Calcium Channel Modulation

Rationale for Targeting: The cholinergic hypothesis of AD suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine, can increase its levels in the brain.[26][27][28][29][30] Additionally, dysregulation of calcium homeostasis is implicated in neuronal cell death in AD.[28]

Mechanism of Action: Certain 1,8-naphthyridine derivatives have been designed as dual inhibitors of cholinesterases and modulators of voltage-dependent calcium channels (VDCCs).[26][28][29] These compounds have shown moderate to good inhibitory activity against AChE and BuChE.[27][30] Some derivatives also exhibit neuroprotective effects in cellular models of AD by protecting against neurotoxicity induced by agents like amyloid-beta.[27][30]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound derivatives (test compounds)

  • Tacrine or Donepezil (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, test compound/control, and the enzyme (AChE or BuChE).

  • Pre-incubate at room temperature for 15 minutes.

  • Add DTNB to all wells.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • Calculate IC50 values from the dose-response curves.

Other Potential Therapeutic Targets

The versatility of the 1,8-naphthyridine scaffold extends to other promising therapeutic targets.

Carbonic Anhydrase and Alkaline Phosphatase Inhibition

Recent studies have explored 1,8-naphthyridine derivatives as dual inhibitors of carbonic anhydrases (CAs) and alkaline phosphatases (ALPs).[31] These enzymes are implicated in various physiological and pathological processes, including bone metabolism and pH regulation. The development of dual inhibitors could offer synergistic therapeutic effects for conditions like rheumatoid arthritis.[31]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics against a range of diseases. The diverse biological activities of its derivatives are underpinned by their ability to interact with a variety of key molecular targets. This guide has provided a comprehensive overview of the most significant of these targets, along with the rationale for their selection and detailed experimental protocols for their evaluation.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of 1,8-naphthyridine derivatives with their target proteins to guide the design of more potent and selective inhibitors.

  • Exploration of Novel Targets: Expanding the scope of biological screening to identify new therapeutic targets for this versatile scaffold.

  • In Vivo Efficacy and Safety Studies: Progressing the most promising lead compounds into preclinical and clinical development to assess their therapeutic potential in humans.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of this compound-based drugs.

References

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854.
  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Novel 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early-Stage ADMET Profiling in Modern Drug Discovery

The trajectory of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant rate of attrition often attributed to unfavorable pharmacokinetic and safety profiles.[1] The principle of "fail early, fail cheap" is a cornerstone of efficient drug development, necessitating the integration of predictive technologies at the nascent stages of discovery. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the design and optimization of novel therapeutics, with a specific focus on the increasingly important 1,8-naphthyridine scaffold.

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold, renowned for its versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] Its rigid, planar structure provides a unique framework for molecular recognition, making it a fertile ground for the development of novel therapeutic agents. However, as with any chemical series, the journey from a biologically active 1,8-naphthyridine derivative to a viable drug candidate is contingent on a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6]

In silico ADMET prediction has emerged as an indispensable tool in contemporary drug discovery, offering a rapid and cost-effective means to assess the drug-like properties of virtual compounds before their synthesis.[7][8] By leveraging computational models, we can intelligently guide the design of novel 1,8-naphthyridines with a higher probability of downstream success. This guide will provide a comprehensive overview of the theoretical underpinnings and practical application of in silico ADMET profiling for this important class of molecules.

Foundational Principles of In Silico ADMET Prediction

The prediction of ADMET properties from a molecule's two-dimensional structure is primarily rooted in the concept of Quantitative Structure-Activity Relationship (QSAR) and, more recently, advanced machine learning and deep learning algorithms.[9][10][11] These models are trained on large datasets of compounds with experimentally determined ADMET properties, enabling them to recognize the structural features and physicochemical properties that govern a molecule's pharmacokinetic and toxicological behavior.

Key Physicochemical Descriptors

The foundation of any robust ADMET prediction lies in the accurate calculation of fundamental physicochemical properties. These descriptors serve as the input for most predictive models and provide a quantitative measure of a molecule's "drug-likeness." For novel 1,8-naphthyridine derivatives, particular attention should be paid to the following:

  • Molecular Weight (MW): Influences size-dependent processes like diffusion and absorption.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is critical for membrane permeability and metabolic stability.

  • Topological Polar Surface Area (TPSA): Reflects the surface area of polar atoms and is a strong predictor of oral bioavailability and blood-brain barrier penetration.

  • Hydrogen Bond Donors and Acceptors: Key determinants of solubility and interactions with biological targets and metabolizing enzymes.

  • pKa (Ionization Constant): Influences solubility and absorption at different physiological pH values.

The "Rule of Five" and Beyond: Assessing Drug-Likeness

Lipinski's "Rule of Five" provides a set of simple heuristics to evaluate the drug-likeness of a compound and its potential for good oral bioavailability.[12] While a valuable initial filter, it is crucial to recognize that these are guidelines, not immutable laws. Many successful drugs, particularly those targeting complex biological systems, lie outside these parameters. For 1,8-naphthyridine scaffolds, which can sometimes be relatively large and complex, a nuanced interpretation of these rules is essential.

ParameterLipinski's Rule of Five Guideline
Molecular Weight≤ 500 Da
LogP≤ 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10

A Practical Workflow for In Silico ADMET Profiling of Novel 1,8-Naphthyridines

The following workflow outlines a systematic approach to the in silico ADMET assessment of a library of novel 1,8-naphthyridine derivatives. This process is designed to be iterative, with the results of the in silico predictions feeding back into the design and optimization of subsequent generations of compounds.

ADMET_Workflow cluster_0 Phase 1: Library Preparation & Initial Filtering cluster_1 Phase 2: Core ADMET Prediction cluster_2 Phase 3: Data Analysis & Candidate Selection A Virtual Library of Novel 1,8-Naphthyridines B 2D to 3D Structure Conversion & Energy Minimization A->B C Calculation of Physicochemical Properties B->C D Drug-Likeness Filtering (e.g., Lipinski's Rule of Five) C->D E Absorption Prediction (e.g., Caco-2, HIA) D->E F Distribution Prediction (e.g., BBB penetration, Plasma Protein Binding) E->F G Metabolism Prediction (e.g., CYP450 Inhibition & Substrates) F->G H Excretion Prediction (e.g., Renal Clearance) G->H I Toxicity Prediction (e.g., hERG Inhibition, Ames Mutagenicity) H->I J Data Consolidation & Visualization I->J K Multi-Parameter Optimization (Balancing Potency and ADMET) J->K K->A Iterative Design L Selection of Candidates for Synthesis K->L

Caption: A comprehensive workflow for the in silico ADMET profiling of novel 1,8-naphthyridines.

Step-by-Step Protocol: Initial Library Assessment
  • Library Preparation: Compile a virtual library of your novel 1,8-naphthyridine derivatives in a standard chemical file format (e.g., SDF, SMILES).

  • Structural Refinement: Convert the 2D representations to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for models that rely on 3D descriptors.

  • Physicochemical Property Calculation: Utilize a computational chemistry software package or a web-based tool to calculate the key physicochemical descriptors outlined in Section 1.1.

  • Drug-Likeness Filtering: Apply Lipinski's Rule of Five and other relevant filters (e.g., Veber's rules for oral bioavailability) to identify compounds that may possess unfavorable drug-like properties. It is advisable to flag, rather than discard, compounds that violate these rules for further consideration in the context of their predicted biological activity.

Step-by-Step Protocol: Core ADMET Predictions

For this stage, a variety of commercial and open-access software and web servers are available. It is recommended to use a consensus approach, employing multiple models to increase the confidence in the predictions.

  • Tool Selection: Choose a suite of ADMET prediction tools. Examples include commercial packages like ADMET Predictor® and open-access web servers such as SwissADME, pkCSM, and ADMETlab.[13][14][15]

  • Batch Submission: Submit your library of 1,8-naphthyridine derivatives to the selected tools for prediction of the following key ADMET endpoints:

    • Absorption:

      • Human Intestinal Absorption (HIA): Predicts the percentage of a drug that will be absorbed from the gut into the bloodstream.

      • Caco-2 Permeability: An in vitro model that is predictive of intestinal absorption.

    • Distribution:

      • Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeting drugs, but also an important consideration for avoiding off-target CNS effects.

      • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which affects its free concentration and availability to act at the target site.

    • Metabolism:

      • Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

      • CYP Substrates: Identifies which CYP isoforms are likely to metabolize the compound.

    • Toxicity:

      • hERG Inhibition: A critical safety endpoint, as inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.

      • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity.

Interpreting the Data: A Case Study with Hypothetical 1,8-Naphthyridine Derivatives

To illustrate the practical application of this workflow, consider a hypothetical set of five novel 1,8-naphthyridine derivatives designed as kinase inhibitors.

Compound IDMWLogPTPSAHIA (%)BBB PenetrantCYP3A4 InhibitorhERG InhibitorAmes Toxic
NAPH-001 450.53.285.692YesNoNoNo
NAPH-002 480.64.175.288YesYesNoNo
NAPH-003 510.75.595.875NoNoYesNo
NAPH-004 430.42.5105.195NoNoNoNo
NAPH-005 495.64.880.385YesNoNoYes

Analysis and Decision Making:

  • NAPH-001: Presents a promising profile with good predicted absorption, CNS penetration (which may or may not be desirable depending on the target), and a clean safety profile. This would be a high-priority candidate for synthesis.

  • NAPH-002: While having good absorption, the predicted inhibition of CYP3A4 is a significant liability for drug-drug interactions. Further structural modifications would be needed to mitigate this.

  • NAPH-003: The high molecular weight and LogP, coupled with the prediction of hERG inhibition, make this a low-priority candidate.

  • NAPH-004: Exhibits an excellent ADMET profile with high predicted absorption and a clean safety record. Its lack of BBB penetration could be advantageous for peripherally acting drugs. This is also a high-priority candidate.

  • NAPH-005: The prediction of Ames mutagenicity is a major red flag, and this compound would likely be deprioritized unless the structural alert for mutagenicity can be readily identified and removed.

Advanced Considerations and Future Directions

While the described workflow provides a robust framework for the initial ADMET assessment of novel 1,8-naphthyridines, several advanced techniques can provide deeper insights:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrates in silico and in vitro data to simulate the pharmacokinetic profile of a compound in a virtual human or animal model.[16]

  • Molecular Dynamics Simulations: Can be used to study the interaction of 1,8-naphthyridine derivatives with metabolic enzymes and transporters at an atomic level.

  • AI and Deep Learning: The application of more sophisticated machine learning and AI models is continually improving the accuracy of ADMET predictions.[11][17]

Conclusion: A Data-Driven Approach to Drug Design

The integration of in silico ADMET prediction into the early stages of drug discovery is no longer a niche methodology but a fundamental component of a successful research and development pipeline. For medicinal chemists working with the promising 1,8-naphthyridine scaffold, these computational tools provide an invaluable opportunity to de-risk their chemical series and focus resources on compounds with the highest likelihood of becoming safe and effective medicines. By embracing a data-driven, iterative design process, the scientific community can accelerate the discovery of the next generation of 1,8-naphthyridine-based therapeutics.

References

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An In-depth Technical Guide to Quantum Chemical Calculations for 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,8-Naphthyridines and the Predictive Power of Quantum Chemistry

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][3][4][5] The therapeutic potential of these compounds often stems from their ability to interact with biological macromolecules, such as enzymes and nucleic acids.[2] Understanding these interactions at a molecular level is paramount for the rational design of new, more potent, and selective derivatives.

Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing a theoretical framework to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy.[6][7] For researchers and drug development professionals, these computational methods offer a powerful means to predict molecular properties, elucidate reaction mechanisms, and guide synthetic efforts, ultimately accelerating the discovery and optimization of novel 1,8-naphthyridine-based agents.[8][9]

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 1,8-naphthyridine derivatives. We will delve into the core theoretical principles, present field-proven computational workflows, and offer practical insights into the interpretation of the calculated data.

Part 1: Theoretical Foundations: A Primer on Relevant Quantum Chemical Methods

The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For 1,8-naphthyridine derivatives, Density Functional Theory (DFT) has become the workhorse method due to its excellent balance of accuracy and computational efficiency.[10][11]

1.1 Density Functional Theory (DFT): The Engine of Modern Computational Chemistry

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods, which deal with a much more complex wave function that depends on the coordinates of all electrons.

The practical application of DFT relies on the use of exchange-correlation functionals, which approximate the complex many-body effects of electron exchange and correlation. The choice of functional is crucial and depends on the specific properties being investigated.[12] For organic molecules like 1,8-naphthyridines, hybrid functionals, such as B3LYP, have proven to be particularly effective.[12][13][14] Newer functionals, like the M06 suite, which better account for non-covalent interactions, are also gaining popularity.[12]

1.2 Time-Dependent Density Functional Theory (TD-DFT): Unveiling Electronic Excitations

To study the excited-state properties of 1,8-naphthyridine derivatives, such as their UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[15][16] TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and oscillator strengths.[16] This information is invaluable for understanding the photophysical properties of these compounds and for correlating their electronic structure with their observed spectroscopic behavior.[15][17]

Part 2: Practical Computational Workflows: From Molecular Structure to Predicted Properties

A successful computational study of 1,8-naphthyridine derivatives involves a series of well-defined steps. This section outlines a typical workflow, providing a detailed, step-by-step methodology.

2.1 Workflow for Quantum Chemical Calculations of 1,8-Naphthyridine Derivatives

G cluster_0 Preparation cluster_1 Core Calculations cluster_2 Property Prediction cluster_3 Analysis & Interpretation A 1. Initial Structure Generation B 2. Selection of Computational Method (Functional and Basis Set) A->B Define theoretical level C 3. Geometry Optimization B->C Input for calculation D 4. Frequency Analysis C->D Verify minimum energy structure E 5. Molecular Orbital (MO) Analysis D->E Analyze electronic structure F 6. TD-DFT for UV-Vis Spectra D->F Predict spectroscopic properties G 7. Calculation of Reactivity Descriptors D->G Assess chemical reactivity H 8. Data Analysis and Visualization E->H Synthesize computational results F->H Synthesize computational results G->H Synthesize computational results I 9. Correlation with Experimental Data H->I Validate theoretical model

Caption: A typical workflow for quantum chemical calculations on 1,8-naphthyridine derivatives.

2.2 Detailed Experimental Protocols

Step 1: Initial Structure Generation

  • Objective: To create a three-dimensional representation of the 1,8-naphthyridine derivative.

  • Protocol:

    • Use a molecular building program (e.g., GaussView, Avogadro, ChemDraw) to sketch the 2D structure of the molecule.

    • Convert the 2D sketch into an initial 3D structure using the software's built-in tools.

    • Perform a preliminary geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

Step 2: Selection of Computational Method

  • Objective: To choose an appropriate functional and basis set for the DFT calculations.

  • Protocol:

    • Functional Selection: For general-purpose calculations on 1,8-naphthyridine derivatives, the B3LYP hybrid functional is a robust choice.[12][13][14] For systems where non-covalent interactions are important, consider using a functional from the M06 family or including a dispersion correction (e.g., B3LYP-D3).[12]

    • Basis Set Selection: A split-valence basis set with polarization functions, such as 6-31G(d,p), is a good starting point for geometry optimizations.[18] For more accurate single-point energy calculations or the calculation of spectroscopic properties, a larger basis set, such as 6-311+G(d,p) or a triple-zeta basis set, is recommended.[19]

Step 3: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Protocol:

    • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).[20]

    • Specify the chosen functional and basis set.

    • Use the Opt keyword in the input file to request a geometry optimization.

    • The calculation will iteratively adjust the atomic coordinates until a minimum on the potential energy surface is located.[21][22]

Step 4: Frequency Analysis

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational frequencies.

  • Protocol:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

    • Use the Freq keyword in the input file.

    • A true minimum energy structure will have no imaginary frequencies.[23] The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

Step 5: Molecular Orbital (MO) Analysis

  • Objective: To understand the electronic structure and reactivity of the molecule.

  • Protocol:

    • Analyze the output of the DFT calculation to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[24]

    • The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons.[25]

    • The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.[13][24]

Step 6: TD-DFT for UV-Vis Spectra

  • Objective: To predict the electronic absorption spectrum of the 1,8-naphthyridine derivative.

  • Protocol:

    • Using the optimized geometry, perform a TD-DFT calculation.

    • Specify the TD keyword in the input file, often with the desired number of excited states to be calculated.

    • The output will provide the excitation energies (in eV or nm) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.[26][27]

Part 3: Data Presentation and Interpretation

3.1 Summarizing Quantitative Data

For effective comparison and analysis, it is crucial to present the calculated data in a clear and structured format.

Table 1: Comparison of DFT Functionals and Basis Sets for the Geometry of 1,8-Naphthyridine

FunctionalBasis SetBond Length (N1-C2) (Å)Bond Angle (C2-N1-C8a) (°)
B3LYP6-31G(d,p)Calculated ValueCalculated Value
B3LYP6-311+G(d,p)Calculated ValueCalculated Value
M06-2X6-31G(d,p)Calculated ValueCalculated Value
M06-2X6-311+G(d,p)Calculated ValueCalculated Value
Experimental-Experimental ValueExperimental Value

Table 2: Calculated Electronic Properties of a Substituted 1,8-Naphthyridine Derivative

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
First Excitation Energy (TD-DFT)Calculated Value

3.2 Visualizing Molecular Properties

Visual representations of molecular orbitals and electrostatic potential maps are essential for a qualitative understanding of the electronic structure.

G cluster_0 1,8-Naphthyridine mol

Sources

tautomerism in 3-amino-1,8-naphthyridine systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in 3-Amino-1,8-Naphthyridine Systems

Authored for Drug Development Professionals, Researchers, and Scientists

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[3] Within this class, the 3-amino-1,8-naphthyridine system presents a fascinating and critical challenge for medicinal chemists: tautomerism. The equilibrium between the amino and imino forms can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive exploration of the tautomeric landscape of 3-amino-1,8-naphthyridines, synthesizing foundational principles from related heterocyclic systems with actionable experimental and computational protocols. We will dissect the factors governing tautomeric preference and provide a self-validating framework for its characterization, empowering researchers to harness this phenomenon in drug design and development.

The Fundamental Equilibrium: Amino vs. Imino Tautomers

Tautomers are structural isomers of organic compounds that readily interconvert. In the case of 3-amino-1,8-naphthyridine, the principal equilibrium at play is the prototropic shift between an amino and an imino form.

  • Amino Tautomer: This form features an exocyclic amino (-NH₂) group at the C3 position. The aromaticity of both pyridine rings within the naphthyridine core is fully maintained.

  • Imino Tautomer: This form arises from a hydrogen migration from the exocyclic amino group to one of the ring nitrogens (N1 or N8). This results in an exocyclic imine (=NH) group and a partially saturated pyridine ring, which disrupts the overall aromaticity of the bicyclic system.

Computational studies on analogous 2-aminopyridine systems have shown that the canonical amino form is generally the most stable tautomer in the gas phase, often by a significant margin (e.g., >10 kcal/mol).[4][5] This preference is largely attributed to the preservation of aromaticity. However, the energy difference can be modulated by various factors, making the study of this equilibrium essential.

Tautomers amino 3-Amino-1,8-naphthyridine imino 3-Imino-1,8-naphthyridine-1(H) amino->imino Proton Transfer Workflow_Computational start Define 3-Amino-1,8-Naphthyridine Derivative Structure geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc gas_phase Calculate Relative Energies (Gas Phase) freq_calc->gas_phase solvation Incorporate Solvent Model (e.g., PCM, SMD) gas_phase->solvation solvent_energies Calculate Relative Energies (In Solution) solvation->solvent_energies analysis Analyze Data: Predict Dominant Tautomer solvent_energies->analysis end Hypothesis for Experimentation analysis->end

Caption: Workflow for computational prediction of tautomer stability.

Experimental Protocol: DFT Calculations

  • Structure Generation: Build the 3D structures of both the amino and imino tautomers of the target molecule.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-311++G(d,p)). [4]3. Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

  • Gas-Phase Energetics: Compare the resulting electronic energies (including zero-point vibrational energy correction) to determine the relative stability in the gas phase.

  • Solvation Modeling: Re-optimize and perform energy calculations for each tautomer using a Polarizable Continuum Model (PCM) to simulate various solvents (e.g., water, DMSO, chloroform). [6]6. Analysis: Compare the relative free energies in different solvents to predict how the equilibrium will shift.

Table 1: Hypothetical DFT Calculation Results for a Novel Derivative

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)Relative Energy (Toluene, PCM, kcal/mol)
Amino 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Imino +11.5+3.2+10.8

This hypothetical data suggests the amino form is dominant, but its preference is significantly reduced in a polar protic solvent like water.

Empirical Validation: Spectroscopic Protocols

Spectroscopy provides the definitive experimental evidence of tautomeric forms in solution.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, MeOD).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Pay close attention to:

    • NH/NH₂ Protons: The amino group (-NH₂) of the amino tautomer will typically appear as a broader singlet, while the imino (=NH) and ring (N-H) protons of the imino tautomer will appear as distinct, often sharper, signals. Their integration will be key.

    • Aromatic Protons: The disruption of aromaticity in the imino form can lead to significant upfield or downfield shifts of the ring protons compared to the fully aromatic amino form.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The key diagnostic signal is the C3 carbon. In the amino tautomer, it is an sp² carbon bonded to nitrogen (typically ~145-155 ppm). In the imino tautomer, it becomes an sp² imino carbon (C=N), which would resonate at a different chemical shift.

  • Variable Temperature (VT) NMR: If two tautomers are in dynamic equilibrium, performing VT-NMR may show coalescence of the distinct signals at higher temperatures, providing evidence of the interconversion process.

Protocol: UV-Vis Spectroscopic Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile.

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, ethyl acetate, acetonitrile, methanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from ~200 to 600 nm.

  • Analysis: Compare the absorption maxima (λ_max). A significant shift in λ_max with solvent polarity (solvatochromism) is a strong indicator of a change in the electronic structure of the dominant species in solution. [7]The more conjugated, fully aromatic amino form often absorbs at a different wavelength than the less aromatic imino form.

Representative Synthesis of a 3-Amino-1,8-Naphthyridine Precursor

Access to these systems is crucial for study. The following is a representative protocol for the synthesis of a key intermediate, which can then be further functionalized. This protocol is adapted from established methodologies for 1,8-naphthyridine synthesis. [8] Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile

  • Reaction Setup: To a stirred solution of 2-amino-3-cyanopyridine (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3-4 equivalents) dropwise at 0 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. [8] This chloro-substituted intermediate can then undergo nucleophilic substitution with ammonia or an amine to install the 3-amino group.

Implications for Medicinal Chemistry and Drug Discovery

The tautomeric state of a drug molecule is not an academic curiosity; it is a critical determinant of its biological function.

  • Receptor Recognition: The two tautomers have different shapes and, more importantly, different hydrogen bond donor/acceptor patterns. A receptor's active site may bind exclusively or preferentially to one tautomer. An amino group (-NH₂) is a hydrogen bond donor, while an imino group (=NH) is both a donor and an acceptor at different positions. This difference can mean a multi-log change in binding affinity.

  • Pharmacokinetics: Properties like solubility, lipophilicity (logP), and membrane permeability are highly dependent on the molecule's polarity. A shift in the tautomeric equilibrium can alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, creating both opportunities and challenges in securing patent protection for new chemical matter.

By understanding and controlling the tautomerism of 3-amino-1,8-naphthyridine systems, drug development professionals can design more effective, selective, and reliable therapeutics.

References

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  • Wang, P., Li, Y., & Wu, Y. (2013). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23942621/]
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Foreword: The Critical Role of Salt Form Selection in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Studies of 1,8-Naphthyridin-3-amine Salts

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). For ionizable compounds, salt formation is one of the most effective and widely employed strategies to optimize these properties.[1] The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3][4][5][6] However, like many nitrogen-containing heterocycles, derivatives such as this compound often present solubility and stability challenges that can hinder their development.

This guide provides a comprehensive framework for the systematic evaluation of this compound salts. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural descriptions to explain the causality behind experimental choices. Our objective is to equip you with the foundational knowledge and practical methodologies required to select an optimal salt form with desirable solubility, stability, and manufacturability profiles, thereby de-risking and accelerating the development timeline.

Part 1: The Strategic Imperative of Salt Selection

The selection of an appropriate salt is not a perfunctory step but a strategic decision that profoundly impacts the entire drug development process.[7] A well-chosen salt can dramatically improve the aqueous solubility and dissolution rate of a poorly soluble free base, which is often the rate-limiting step for absorption of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[8][9] Furthermore, salt formation can yield more crystalline and physically stable solid-state forms, which is crucial for robust formulation and manufacturing.[1]

The core principle of salt selection for a basic API like this compound involves reacting it with a pharmaceutically acceptable acid (a counter-ion). The resulting salt's properties are a function of both the API and the chosen counter-ion. A critical guiding principle is the pKa difference between the basic API and the acidic counter-ion; a larger difference generally leads to a more stable salt.[10]

The following diagram illustrates a typical workflow for salt screening and selection, a multi-tiered approach designed to efficiently identify the most promising candidates for full development.[7]

Salt_Selection_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Detailed Characterization cluster_2 Tier 3: Lead Salt Optimization Freebase Characterize Free Base (pKa, Solubility, Stability) Counterion Select Counter-ions (Based on pKa, safety) Freebase->Counterion Formation High-Throughput Salt Formation Counterion->Formation Confirm Confirm Salt Formation (e.g., XRPD, DSC) Formation->Confirm Sol_Screen Kinetic Solubility Screen Confirm->Sol_Screen Thermo Thermal Analysis (DSC, TGA) Sol_Screen->Thermo Promising Hits Hygro Hygroscopicity (DVS) Thermo->Hygro Equil_Sol Equilibrium Solubility (pH-Profile, Biorelevant Media) Hygro->Equil_Sol Morph Particle Properties (Microscopy) Equil_Sol->Morph Stability Forced Degradation & ICH Stability Studies Morph->Stability Lead Candidates Process Process Chemistry (Crystallization Dev.) Stability->Process Formulate Pre-formulation (Excipient Compatibility) Process->Formulate Selection Final Salt Selection Formulate->Selection

Caption: A multi-tiered workflow for pharmaceutical salt selection.

Part 2: Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For an amine-containing compound, solubility is intrinsically pH-dependent. Therefore, a thorough investigation requires more than a single-point measurement in water.

Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the solid drug and the solution.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the this compound salt to a known volume of the desired medium (e.g., purified water, buffer) in a sealed, clear container (e.g., glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a defined period.[11][12] Preliminary studies should determine the time required to reach equilibrium (often 24-72 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid including undissolved solid in the analysis.

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved API using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[13][14]

  • Solid Phase Analysis: Recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to the free base or a different polymorphic form) during the experiment.[15][16] This step is essential for the correct interpretation of solubility data.[17]

pH-Solubility Profiling

For an amine, the Henderson-Hasselbalch equation dictates that solubility will increase as the pH of the medium drops below the pKa of the conjugate acid. A pH-solubility profile across the physiological range of the gastrointestinal (GI) tract (pH 1.2 to 6.8) is essential for predicting in vivo dissolution.[11][18]

Protocol: The shake-flask method described above is repeated using a series of buffered solutions at different pH values (e.g., pH 1.2, 2.5, 4.5, 6.8).[11] The results are plotted as log(Solubility) vs. pH to visualize the compound's behavior.

Solubility in Biorelevant Media

Simple buffers do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and phospholipids, provide a more accurate in vitro model for predicting in vivo performance, especially for poorly soluble drugs.[8][19][20]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5).[20][21]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the post-meal environment, which has a lower pH (~5.0) and higher concentrations of bile salts and lipids.[20][21]

Protocol: The shake-flask method is conducted using prepared FaSSIF and FeSSIF media. Comparing solubility in these media to standard buffers can reveal potential food effects on drug absorption. An increase in solubility in FeSSIF, for instance, may suggest that the drug will be better absorbed when taken with food.

Data Presentation: Comparative Solubility of this compound Salts

The following table presents hypothetical data for different salts, illustrating how solubility can be modulated by the counter-ion and the medium.

Salt FormpKa of Counter-ionSolubility in Water (mg/mL)Solubility at pH 1.2 (mg/mL)Solubility in FaSSIF (mg/mL)Solubility in FeSSIF (mg/mL)
Free Base N/A0.0515.20.120.45
Hydrochloride -7.025.8>5028.535.1
Mesylate -1.918.3>5020.124.8
Succinate 4.215.6>504.86.5

This is example data and does not represent experimentally verified values.

Part 3: Rigorous Stability Assessment

Ensuring the stability of an API and its salt form is a non-negotiable requirement for drug safety and efficacy.[22][23] Stability studies are designed to understand how the quality of the drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[24][25]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the API to stress conditions more severe than those used for accelerated stability testing.[26][27] The primary objectives are:

  • To identify likely degradation products and establish degradation pathways.[28]

  • To demonstrate the specificity of the analytical methods, proving they are "stability-indicating."[29][30]

  • To elucidate the intrinsic stability of the molecule.[24]

The following diagram outlines the typical conditions used in forced degradation studies.

Forced_Degradation cluster_conditions Stress Conditions API This compound Salt Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis Analysis by Stability-Indicating HPLC-MS to Identify and Quantify Degradants Degradants->Analysis

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions or suspensions of the salt in the stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid drug substance. A target degradation of 5-20% is generally considered optimal.[27]

  • Stress Application: Expose the samples to the specified conditions for a predetermined duration. For hydrolytic and oxidative studies, samples may be heated to accelerate degradation.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to aid in the identification of degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. A good mass balance (typically 95-105%) provides confidence in the analytical method.

ICH Stability Studies

Formal stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) to establish a re-test period for the drug substance.[23][24][31][32]

Protocol: Solid-State Stability

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[25][31]

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging for marketing under the following conditions[24][31]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[25]

  • Analytical Tests: At each time point, perform a suite of tests to monitor for any changes, including:

    • Assay and Purity: To quantify the API and detect degradation products (HPLC).

    • Appearance: Visual inspection for any changes in color or physical state.

    • Solid Form: To detect any polymorphic or phase changes (XRPD, DSC).

    • Water Content: To measure moisture uptake (Karl Fischer titration).

Data Presentation: Example Forced Degradation Results
Stress ConditionDuration% DegradationMajor Degradants Observed
0.1 M HCl24h at 60°C8.5%DP-1 (Hydrolysis Product)
0.1 M NaOH8h at 60°C12.2%DP-1, DP-2
3% H₂O₂24h at RT4.1%DP-3 (N-oxide)
Thermal7 days at 80°C< 1.0%None significant
Photolytic (ICH Q1B)1.2 M lux·h / 200 W·h/m²2.5%DP-4

This is example data. DP = Degradation Product.

Conclusion: An Evidence-Based Approach to Salt Selection

The selection and characterization of a salt form for a new API like this compound is a critical, data-driven process. A systematic evaluation of solubility and stability, as outlined in this guide, provides the necessary evidence to make an informed decision. By understanding the underlying scientific principles and employing robust, validated methodologies, development teams can identify a salt form that not only meets the required quality standards but also possesses the optimal characteristics for successful formulation into a safe, effective, and stable medicinal product. This rigorous, front-loaded investment in characterization is paramount to mitigating late-stage development risks and ensuring a smoother path to regulatory approval.

References

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Illuminating the Core: A Technical Guide to the Fluorescent Properties of Functionalized 1,8-Naphthyridin-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and biological research, the demand for sophisticated molecular tools is ever-present. Among these, fluorescent probes stand out for their ability to provide real-time, non-invasive insights into complex systems. This guide delves into the core fluorescent properties of a particularly promising class of compounds: functionalized 1,8-naphthyridin-3-amines. With their rigid, planar structure and rich electronic characteristics, these molecules offer a versatile scaffold for the development of novel sensors and imaging agents.[1] This document serves as a technical resource, providing an in-depth exploration of the synthesis, photophysical characteristics, and underlying principles that govern the fluorescence of these remarkable compounds.

The 1,8-Naphthyridine Scaffold: A Foundation for Fluorescence

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, forms the backbone of the molecules discussed herein. Its inherent rigidity and aromaticity provide a stable platform for fluorophore development. The presence of two nitrogen atoms within the fused pyridine rings influences the electronic distribution of the molecule, creating regions of both electron deficiency and excess. This electronic landscape is key to the intramolecular charge transfer (ICT) phenomena that often govern the fluorescent properties of its derivatives.[1]

Functionalization at the 3-amino position, in particular, offers a powerful strategy for tuning the photophysical properties of the 1,8-naphthyridine core. The amino group, a strong electron donor, can engage in electronic conjugation with the electron-accepting naphthyridine ring system. This "push-pull" electronic character is a hallmark of many efficient fluorophores.

The Art of Synthesis: Crafting Functionalized 1,8-Naphthyridin-3-amines

The construction of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation. This versatile reaction involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group, such as a ketone or nitrile.[2][3][4] This method allows for the introduction of various substituents onto the resulting naphthyridine ring.

Further functionalization at the 3-amino position can be achieved through subsequent synthetic steps, such as N-alkylation, N-arylation, or acylation, to introduce a wide array of functional groups. These modifications are not merely decorative; they are instrumental in fine-tuning the fluorescent properties and conferring specific functionalities, such as selective binding to analytes.

Below is a generalized, step-by-step protocol for the synthesis of a functionalized 1,8-naphthyridin-3-amine, based on common synthetic strategies.

Experimental Protocol: Synthesis of a Representative N-substituted this compound

Step 1: Synthesis of the 1,8-Naphthyridine Core via Friedländer Annulation

  • To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add the desired ketone or other active methylene compound (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,8-naphthyridine core.

Step 2: Introduction of the 3-Amino Group

This step can vary significantly depending on the desired starting material for functionalization. A common route involves the reduction of a nitro group or the amination of a suitable precursor.

Step 3: Functionalization of the 3-Amino Group

  • Dissolve the 3-amino-1,8-naphthyridine precursor (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as triethylamine or potassium carbonate, to the solution.

  • Add the desired electrophile (e.g., alkyl halide, acyl chloride, or isocyanate) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Unveiling the Light: Photophysical Properties and Structure-Property Relationships

The true utility of functionalized 1,8-naphthyridin-3-amines lies in their tunable fluorescent properties. The absorption and emission characteristics, quantum yield, and Stokes shift are all highly sensitive to the nature of the substituents and the surrounding environment.

The Influence of Substituents

The electronic nature of the functional group attached to the 3-amino position plays a pivotal role in modulating the photophysical properties.

  • Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl or alkoxy groups, on the substituent attached to the 3-amino nitrogen generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the increased electron density on the amino group, which enhances the intramolecular charge transfer from the donor (amino group) to the acceptor (naphthyridine ring).

  • Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro or cyano groups, can result in a hypsochromic (blue) shift. These groups can diminish the electron-donating ability of the amino nitrogen, thereby reducing the efficiency of the ICT process.

The position of substitution on the 1,8-naphthyridine ring also has a profound effect. While this guide focuses on 3-amino derivatives, it is worth noting that functionalization at other positions can lead to vastly different photophysical outcomes.

Solvatochromism: The Environmental Influence

Many functionalized 1,8-naphthyridin-3-amines exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This property is a direct consequence of the change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state, which is typically more polar than the ground state due to ICT, is stabilized to a greater extent. This leads to a larger Stokes shift and a red-shift in the emission spectrum. This sensitivity to the local environment makes these compounds excellent candidates for probes of micro-environmental polarity in biological systems.[1]

Quantitative Photophysical Data

The following table summarizes key photophysical data for a selection of representative functionalized this compound derivatives, illustrating the impact of different functional groups.

DerivativeSubstituent at 3-Amino PositionSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
1 -HMethanol350420700.25
2 -CH₃Methanol365445800.35
3 -COCH₃Methanol340410700.15
4 -PhDichloromethane3804901100.50
5 -Ph-NO₂Dichloromethane3704751050.20

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Mechanisms of Action: From Sensing to Imaging

The tunable fluorescent properties of functionalized 1,8-naphthyridin-3-amines make them highly effective as fluorescent probes for a variety of applications, including the detection of metal ions, pH, and biomolecules. The sensing mechanism often relies on a change in the electronic properties of the fluorophore upon interaction with the analyte.

Chelation-Enhanced Fluorescence (CHEF)

In this mechanism, the binding of a metal ion to a chelating group appended to the this compound scaffold restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay of the excited state. This results in a significant enhancement of the fluorescence intensity.

CHEF_Mechanism cluster_0 Ground State cluster_1 Excited State (No Analyte) cluster_2 Excited State (With Analyte) Fluorophore This compound (Low Fluorescence) Excited_Fluorophore Excited Fluorophore (Non-radiative decay) Fluorophore->Excited_Fluorophore Excitation Analyte Metal Ion Excited_Fluorophore->Fluorophore Non-radiative Decay Complex Fluorophore-Metal Ion Complex (High Fluorescence) FluorophoreAnalyte FluorophoreAnalyte Complex->FluorophoreAnalyte Fluorescence Emission FluorophoreAnalyte->Complex Binding

Photoinduced Electron Transfer (PET)

PET is a common mechanism for "turn-on" fluorescent sensors. In the absence of the analyte, a photoinduced electron transfer occurs from a donor moiety (often the analyte recognition site) to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the recognition site, the PET process is inhibited, leading to a restoration of fluorescence.

PET_Mechanism cluster_0 Sensor 'Off' State cluster_1 Sensor 'On' State Ground_State Fluorophore-Receptor Excited_State_Off Excited Fluorophore Ground_State->Excited_State_Off Excitation Analyte_Bound Fluorophore-Receptor-Analyte Complex Ground_State->Analyte_Bound + Analyte Excited_State_Off->Ground_State PET Quenching (No Fluorescence) Excited_State_On Excited Fluorophore Analyte_Bound->Excited_State_On Excitation Excited_State_On->Analyte_Bound Fluorescence 'On'

Spectroscopic Characterization: A Practical Workflow

Accurate characterization of the photophysical properties of newly synthesized this compound derivatives is paramount. The following outlines a standard workflow for spectroscopic analysis.

Experimental Protocol: Spectroscopic Characterization
  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to obtain concentrations suitable for absorption (typically 1-10 µM) and fluorescence measurements (typically 0.1-1 µM).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the sample solution to determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Record the emission spectrum to determine the wavelength of maximum emission.

    • To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and apply the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Spectroscopic_Workflow Start Purified Compound Stock_Solution Prepare Stock Solution (1 mM in Spectroscopic Solvent) Start->Stock_Solution Dilutions Prepare Dilutions for Absorption and Fluorescence Stock_Solution->Dilutions UV_Vis UV-Vis Absorption Spectroscopy Dilutions->UV_Vis Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence Data_Analysis Data Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis End Photophysical Properties (λmax_abs, λmax_em, ΦF, Stokes Shift) Data_Analysis->End

Future Directions and Applications

The field of functionalized 1,8-naphthyridin-3-amines as fluorescent probes is ripe with potential. Future research will likely focus on:

  • Development of Two-Photon Absorbing Dyes: For deep-tissue imaging with reduced scattering and phototoxicity.

  • Targeted Probes: Incorporation of specific targeting moieties for imaging of particular organelles or cell types.

  • Theranostic Agents: Combining the diagnostic capabilities of fluorescence with therapeutic functionalities.

  • Advanced Materials: Integration of these fluorophores into polymers and nanoparticles for novel materials with unique optical properties.

The versatility and tunability of the this compound scaffold ensure its continued importance in the development of next-generation fluorescent tools for a wide range of scientific disciplines.

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  • Anonymous. (2026). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. [Link]

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A Senior Application Scientist's Guide to 1,8-Naphthyridine as a Bioisostere of Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate chess game of drug discovery, the objective is to design a molecule that interacts with a biological target with high affinity and selectivity, while possessing favorable pharmacokinetic and safety profiles. Bioisosterism, a cornerstone of medicinal chemistry, is a strategy that involves substituting one part of a biologically active lead compound with another chemically different group to create a new compound with similar biological activity.[1][2] The goal is not merely to replicate activity but to refine it—enhancing potency, improving selectivity, altering physical properties for better absorption and distribution, blocking metabolic pathways to increase half-life, or reducing toxicity.[3]

Bioisosteres are broadly classified as classical (groups with the same number of atoms and valence electrons) and non-classical (groups that do not share the same number of atoms but produce similar biological effects).[3] The strategic replacement of a quinoline ring with a 1,8-naphthyridine scaffold is a prime example of heterocyclic bioisosterism, a tactic that can profoundly influence a drug candidate's developability.[3][4]

The Quinoline Scaffold: A Privileged Yet Imperfect Core

The quinoline ring system is a "privileged scaffold," frequently appearing in a vast array of therapeutic agents due to its rigid structure and ability to engage in various interactions with biological targets.[5] However, its utility can be hampered by certain liabilities, including potential metabolic instability and off-target toxicities. This has driven medicinal chemists to explore bioisosteric alternatives that retain the desirable structural features of quinoline while mitigating its drawbacks.

1,8-Naphthyridine: The Strategic Alternative

The 1,8-naphthyridine scaffold, an isomer of diazanaphthalene, has emerged as a highly effective bioisostere for quinoline.[4][6] The primary structural difference is the introduction of a second nitrogen atom at the 8-position. This seemingly minor change has significant repercussions on the molecule's electronic and physicochemical properties, offering a powerful tool for fine-tuning drug-like characteristics.

quinoline quinoline naphthyridine naphthyridine

Caption: Structural comparison of Quinoline and its bioisostere, 1,8-Naphthyridine.

Comparative Physicochemical Properties: The "Nitrogen Effect"

The introduction of the nitrogen atom at the 8-position fundamentally alters the scaffold's properties compared to quinoline. This "nitrogen effect" is the causal driver behind the advantages observed in many 1,8-naphthyridine-based drug candidates.

PropertyQuinoline1,8-NaphthyridineImplication in Drug Design
Basicity (pKa) ~4.9~3.4The second nitrogen atom is electron-withdrawing, reducing the basicity of the ring system. This can be crucial for avoiding off-target effects at physiological pH and can improve cell permeability.[3]
Hydrogen Bonding 1 H-bond acceptor (N1)2 H-bond acceptors (N1, N8)The additional H-bond acceptor at N8 provides a new vector for interaction with the biological target, potentially increasing binding affinity and selectivity.
Dipole Moment AlteredThe altered charge distribution changes the molecule's dipole moment, which can influence solubility, crystal packing, and interactions with transport proteins.
Metal Chelation Bidentate ligand potentialStronger bidentate ligandThe two flanking nitrogen atoms create a strong binding site for metal ions. This can be exploited for certain mechanisms of action but must also be considered for potential toxicity.[6]
Impact on Pharmacological Activity and Structure-Activity Relationships (SAR)

The replacement of quinoline with 1,8-naphthyridine has led to successful drug candidates across multiple therapeutic areas, demonstrating the scaffold's versatility.[7][8][9]

  • Anticancer Agents: Vosaroxin is a prominent anticancer agent containing a 1,8-naphthyridine core that intercalates DNA and inhibits topoisomerase II.[10] The scaffold is crucial for its mechanism of action.

  • Antibacterial Agents: The discovery of Nalidixic acid, a 1,8-naphthyridine derivative, was a landmark in the development of quinolone antibiotics.[9][11] Many subsequent fluoroquinolones, such as Enoxacin and Gemifloxacin, incorporate this core to inhibit bacterial DNA gyrase.[10][12]

  • Kinase Inhibitors: The additional nitrogen atom can be leveraged to form specific hydrogen bonds in the hinge region of protein kinases, a common binding motif. This can enhance potency and selectivity.

  • CNS Agents: Derivatives have been explored as antagonists for receptors like mGlu5, where the scaffold's properties influence blood-brain barrier penetration and target engagement.[13]

The strategic placement of substituents on the 1,8-naphthyridine core is critical for optimizing activity, a process guided by Structure-Activity Relationship (SAR) studies.

Caption: Conceptual SAR logic for 1,8-naphthyridine drug design.

A compelling example of bioisosteric replacement is seen in the development of cannabinoid receptor 2 (CB2) agonists. Replacing a quinoline-4-one nucleus with a 1,8-naphthyridine-4-one system allowed for the exploration of new chemical space, leading to compounds with high affinity and selectivity.[14]

Compound TypeTargetKᵢ (nM)Selectivity (Kᵢ CB1/Kᵢ CB2)Reference
Quinoline-4-one derivative (40) CB23.3> 303[14]
1,8-Naphthyridine-4-one derivative (10) CB21.0N/A[14]

This table illustrates how both scaffolds can yield high-affinity ligands, with the specific substitution pattern determining the final biological profile.

Experimental Protocols: Synthesis and Comparative Evaluation

To translate theory into practice, robust and reproducible experimental methods are essential. The following protocols provide a framework for synthesizing a 1,8-naphthyridine scaffold and evaluating its biological activity in comparison to a quinoline analog.

Protocol 1: Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and highly versatile method for constructing 1,8-naphthyridine rings.[15] It involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone.[16] Modern variations of this protocol prioritize efficiency and environmental sustainability.[17][18]

Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridines.

Step-by-Step Methodology:

  • Rationale: This protocol utilizes a choline hydroxide catalyst in water, representing a green and efficient approach that avoids harsh conditions and organic solvents.[17] The catalyst is biocompatible and facilitates the reaction through hydrogen bonding.[19]

  • Materials:

    • 2-aminonicotinaldehyde (1.0 mmol)

    • Active methylene compound (e.g., acetylacetone, 1.1 mmol)

    • Choline hydroxide (1 mol%)

    • Deionized water (1 mL)

    • Ethyl acetate

  • Procedure:

    • To a 10 mL round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

    • Add 1 mL of deionized water and begin stirring to form a suspension.[15]

    • Add choline hydroxide (1 mol%) to the mixture.[17]

    • Purge the flask with an inert gas (e.g., nitrogen) and maintain this atmosphere.

    • Heat the reaction mixture to 50°C with vigorous stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

    • Once complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1,8-naphthyridine derivative.

Protocol 2: Comparative In Vitro Kinase Inhibition Assay
  • Rationale: This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency. By running the quinoline compound and its 1,8-naphthyridine bioisostere in parallel, a direct and reliable comparison of their activity against a specific kinase can be made. The use of a well-defined buffer system and ATP concentration at or near the Km value ensures that the results are comparable and reflect the true inhibitory potential.[20]

  • Materials:

    • Kinase of interest (e.g., recombinant human EGFR)

    • Peptide substrate (specific to the kinase)

    • Test compounds (Quinoline analog and 1,8-Naphthyridine analog, dissolved in DMSO)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

    • ATP solution (at 2x Km concentration)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • White, opaque 96-well plates

Caption: Workflow for a comparative in vitro kinase inhibition (IC50) assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both the quinoline and 1,8-naphthyridine compounds in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • In a 96-well plate, add 1 µL of each compound dilution (and DMSO-only controls).

    • Add 10 µL of a 2.5x solution of kinase and substrate in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Add 10 µL of 2.5x ATP solution to all wells to initiate the reaction. The final volume will be 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, determined in preliminary experiments.[20]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

The bioisosteric replacement of quinoline with 1,8-naphthyridine is a validated and powerful strategy in modern drug discovery. The introduction of a second nitrogen atom provides medicinal chemists with a nuanced tool to modulate physicochemical properties, introduce new points for target interaction, and potentially mitigate ADMET liabilities. The extensive use of the 1,8-naphthyridine scaffold in approved and investigational drugs across a wide range of diseases—from bacterial infections to cancer—is a testament to its utility.[8][10][21] Future research will likely continue to exploit this scaffold, leveraging computational tools for more predictive design and innovative synthetic methodologies to expand the accessible chemical space, ultimately leading to safer and more effective medicines.

References

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Methodological & Application

Application Notes & Protocols: Streamlining 1,8-Naphthyridine Library Synthesis through Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and an Efficient Strategy

The 1,8-naphthyridine core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing heterocyclic system is a structural cornerstone in a multitude of pharmacologically active agents, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6][7] The urgent need for novel therapeutics continually drives the demand for efficient, robust, and diversity-oriented synthetic routes to access libraries of these valuable compounds for high-throughput screening.

This is where the strategic power of Multicomponent Reactions (MCRs) comes to the forefront. MCRs are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the starting materials' atoms.[8] This approach epitomizes the principles of green and sustainable chemistry, offering significant advantages over traditional multi-step linear syntheses, such as superior atom economy, reduced waste, lower costs, and operational simplicity.[9][10][11][12] The ability of MCRs to rapidly generate complex and diverse molecular architectures makes them exceptionally well-suited for constructing combinatorial libraries.[9][13]

This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for leveraging the power of MCRs in the synthesis of 1,8-naphthyridine libraries. We will delve into the mechanistic underpinnings of key reactions, provide step-by-step experimental procedures, and offer insights into optimizing these powerful synthetic tools.

Core Strategy 1: The Friedländer Annulation as a Gateway to 1,8-Naphthyridines

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][14] The versatility of this reaction allows for numerous modern adaptations that enhance its efficiency and environmental compatibility.

Mechanistic Rationale

The reaction proceeds via an initial base-catalyzed aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, and a subsequent dehydration step to yield the final aromatic 1,8-naphthyridine ring system. The choice of catalyst is crucial; it must be strong enough to facilitate enolate formation without promoting unwanted side reactions.

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Protocol 1: Green Friedländer Synthesis in an Aqueous Medium

This protocol leverages the biocompatible and inexpensive ionic liquid choline hydroxide as a catalyst in water, eliminating the need for hazardous organic solvents.[15][16] This method is not only environmentally benign but also allows for simple product and catalyst separation.[16]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, 1-methylpiperidin-4-one)

  • Choline hydroxide (ChOH)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the desired carbonyl compound (0.5 mmol for cyclic ketones, 1.5 mmol for acyclic ketones).[15]

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with 10% methanol/dichloromethane as the eluent.[15] Reactions are typically complete within 6-12 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1][15]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Friedländer Synthesis via Grinding

This method represents a significant advancement in green chemistry, avoiding solvents entirely. The use of a reusable Lewis acid catalyst like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under ambient, solvent-free grinding conditions makes this protocol highly efficient and sustainable.[14]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold deionized water

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[14]

  • Grind the mixture vigorously using the pestle at room temperature. The reaction is typically very rapid, often completing within 5-8 minutes.[14]

  • Monitor the reaction completion by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing thoroughly with water.

  • The solid product can be recrystallized from an appropriate solvent (e.g., ethanol) to furnish the pure 1,8-naphthyridine derivative.[14]

  • Causality Note: The Lewis acidity of CeCl₃ activates the carbonyl group of the active methylene compound, facilitating the initial condensation, while the solid-state reaction matrix accelerates the reaction kinetics. The catalyst can be recovered from the aqueous filtrate for reuse.[14]

Protocol 3: Microwave-Assisted Friedländer Synthesis

Microwave irradiation offers a powerful method to dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[17][18]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • Catalyst (e.g., DABCO, 20 mol%)

  • Microwave reactor with sealed vessel capability

Procedure:

  • In a microwave-safe reaction vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and the catalyst (e.g., DABCO, 20 mol%).[18]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 600W) for a short duration (typically 2-5 minutes).[18]

  • After irradiation, allow the vessel to cool to room temperature.

  • Monitor the reaction completion by TLC.

  • Work up the reaction mixture by adding ice-cold water and dilute HCl.[18]

  • Filter the resulting solid, dry it, and recrystallize from a suitable solvent like acetonitrile to obtain the pure product.[18]

  • Expertise Note: The choice of a solvent-free approach or the use of a high-boiling, microwave-absorbent solvent like DMF can be optimized depending on the substrate's reactivity and solubility.

Data Summary: Friedländer Annulation Conditions
EntryStarting MaterialsCatalyst / ConditionsTimeYield (%)Reference(s)
12-Aminonicotinaldehyde, AcetoneCholine Hydroxide (1 mol%), H₂O, 50°C~6 h95[15]
22-Aminonicotinaldehyde, 1-Ethylpiperidin-4-oneCholine Hydroxide (1 mol%), H₂O, 50°C10 h96[15]
32-Aminonicotinaldehyde, Ethyl trifluoroacetoacetateCeCl₃·7H₂O, Solvent-free grinding, RT5.5 min92[14]
42-Aminonicotinaldehyde, Ethyl acetoacetateCeCl₃·7H₂O, Solvent-free grinding, RT5.0 min94[14]
52-Aminonicotinaldehyde, AcetylacetoneDABCO (20 mol%), Microwave (600W), Solvent-free2.5 min86[18]
62-Aminonicotinaldehyde, CyclohexanoneDABCO (20 mol%), Microwave (600W), Solvent-free3.0 min82[18]

Core Strategy 2: The One-Pot, Three-Component Bohlmann-Rahtz Synthesis

While classically a two-step synthesis of pyridines, the Bohlmann-Rahtz reaction has been ingeniously adapted into a one-pot, three-component protocol, making it a valuable MCR for library synthesis.[19][20] This reaction constructs the pyridine ring (a key component of the 1,8-naphthyridine system when starting with an aminopyridine derivative) from an enamine and an ethynylketone. In the MCR format, the enamine is generated in situ from a ketone and an ammonia source.

Mechanistic Rationale

The MCR variant is typically acid-catalyzed. The acid promotes both the in situ formation of the enamine from a ketone and ammonium acetate, and the subsequent Michael addition of the enamine to the electron-deficient ethynylketone.[19][21] This forms an aminodiene intermediate. The crucial final step, a cyclodehydration, is also acid-catalyzed, which allows the reaction to proceed at significantly lower temperatures than the original thermal conditions.[19][20]

Bohlmann_Rahtz_MCR Mechanism of the Three-Component Bohlmann-Rahtz Synthesis cluster_reactants Reactants R1 Ketone I1 Enamine (in situ formation) R1->I1 + Acid R2 Ammonium Acetate (NH₃ source) R2->I1 + Acid R3 Ethynylketone I2 Aminodiene Intermediate I1->I2 + Ethynylketone (Michael Addition) P Substituted Pyridine I2->P E/Z Isomerization + Cyclodehydration (-H₂O) Cat Acid Catalyst (e.g., Acetic Acid) Cat->I1 Cat->I2  Promotes  Addition Cat->P  Catalyzes  Cyclization

Caption: Mechanism of the Three-Component Bohlmann-Rahtz Synthesis.

Protocol 4: One-Pot Synthesis of Pyridine Scaffolds

This protocol describes a facile, one-step procedure for generating substituted pyridines, which can be extended to 1,8-naphthyridines by using appropriate aminopyridine-derived starting materials.

Materials:

  • Ketone (e.g., ethyl acetoacetate)

  • Ethynylketone (e.g., but-3-yn-2-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 eq) and the ethynylketone (1.0 eq) in a mixture of toluene and acetic acid (5:1 v/v).[19]

  • Add ammonium acetate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by washing with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

  • Trustworthiness Note: This protocol is self-validating as the reaction is highly regioselective, and the one-pot nature minimizes handling losses, leading to good to excellent yields for a range of substrates.[19]

General Experimental Workflow for Library Generation

The generation of a 1,8-naphthyridine library using MCRs follows a streamlined and efficient workflow, ideal for drug discovery campaigns.

Library_Workflow General Workflow for MCR-Based Library Synthesis A 1. Starting Material Selection (Diversity Input) B 2. One-Pot Multicomponent Reaction (e.g., Friedländer, Bohlmann-Rahtz) A->B C 3. Reaction Work-up & Purification (Precipitation / Filtration / Chromatography) B->C D 4. Compound Characterization (NMR, LC-MS, HRMS) C->D E 5. Library Plating & Archiving D->E F 6. High-Throughput Screening (HTS) E->F

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine libraries.

Conclusion and Future Perspectives

Multicomponent reactions provide a powerful, efficient, and sustainable platform for the synthesis of 1,8-naphthyridine libraries. The protocols detailed herein, from the versatile Friedländer annulation under green conditions to one-pot Bohlmann-Rahtz strategies, offer robust and scalable methods for rapidly accessing diverse chemical matter. By embracing these MCR strategies, research organizations can significantly accelerate their drug discovery programs, reducing timelines and environmental impact while maximizing the creative potential of their chemists. The continued exploration of novel MCRs, catalysts, and energy sources such as ultrasound and flow chemistry will undoubtedly unlock even more potent and selective routes to this privileged scaffold and the next generation of therapeutics.[3][22]

References

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  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Available at: [Link]

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  • Hayes, B. L., et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Semantic Scholar. Available at: [Link]

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  • Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

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  • Abdel-Wahab, B. F., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Hindawi. Available at: [Link]

  • ResearchGate. (2021). ULTRASOUND BASED SYNTHESIS AND OPTIMIZATION OF 2-OXO-1,2,3,4- TETRAHYDRO-1,8-NAPHTHYRIDINE'S DERIVATIVES. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2018). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • Sharma, P., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Rajkumar, R., et al. (2017). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[3][19]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Mogilaiah, K., et al. (2015). Green approach for the efficient synthesis of 1,8-naphthyridines promoted by citric acid. Connect Journals. Available at: [Link]

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  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]

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Application Notes and Protocols for the C3-Position Functionalization of the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine C3 Position in Drug Discovery

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] The functionalization of the 1,8-naphthyridine core is a critical aspect of medicinal chemistry, enabling the modulation of its physicochemical properties and biological activity. Among the various positions on the naphthyridine ring, the C3 position holds particular strategic importance for derivatization. This guide provides a comprehensive overview of the methodologies for the targeted functionalization of the 1,8-naphthyridine core at the C3 position, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The electronic nature of the 1,8-naphthyridine ring system, with its two electron-withdrawing nitrogen atoms, dictates its reactivity towards various chemical transformations. Understanding the principles of electrophilic aromatic substitution and radical reactions is key to devising successful C3-functionalization strategies.[3][4]

I. Electrophilic Halogenation: A Gateway to Further Functionalization

One of the most common and versatile methods for introducing a functional handle at the C3 position is through electrophilic halogenation, particularly iodination. The C3-iodo-1,8-naphthyridine derivatives serve as valuable intermediates for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Mechanistic Rationale for C3 Selectivity

The regioselectivity of electrophilic substitution on the 1,8-naphthyridine ring is governed by the electronic distribution within the heterocyclic system. The nitrogen atoms strongly deactivate the ring towards electrophilic attack. However, analysis of the resonance structures of the sigma complex formed upon electrophilic attack reveals that substitution at the C3 position results in a more stable intermediate compared to attack at other positions. This is because the positive charge is better accommodated and delocalized without being placed on the electronegative nitrogen atoms.

G cluster_0 Electrophilic Attack at C3 cluster_1 Electrophilic Attack at C2/C4 Start 1,8-Naphthyridine E+ Electrophile (e.g., I+) Start->E+ Attack at C3 Intermediate_C3 Sigma Complex (C3-attack) More Stable E+->Intermediate_C3 Product_C3 3-Substituted-1,8-Naphthyridine Intermediate_C3->Product_C3 -H+ Start2 1,8-Naphthyridine E+2 Electrophile (e.g., I+) Start2->E+2 Attack at C2 or C4 Intermediate_C2_C4 Sigma Complex (C2/C4-attack) Less Stable E+2->Intermediate_C2_C4 Product_C2_C4 Minor/No Product Intermediate_C2_C4->Product_C2_C4 -H+

Protocol: C3-Iodination of 1,8-Naphthyridine

This protocol describes a reliable method for the synthesis of 3-iodo-1,8-naphthyridine using molecular iodine as the electrophilic source.[5]

Materials:

  • 1,8-Naphthyridine

  • Iodine (I₂)

  • N-Iodosuccinimide (NIS) - Alternative iodinating agent

  • Iodine monochloride (ICl) - Alternative iodinating agent

  • Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1,8-naphthyridine (1.0 eq) in a suitable solvent in a round-bottom flask, add the iodinating agent. While several iodine sources can be used, molecular iodine (I₂) has been shown to be effective.[5]

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature for a set duration. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3-iodo-1,8-naphthyridine.

Data Summary Table:

Iodinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
I₂DichloromethaneRoom Temp.24High[5]
NISAcetonitrile8012Varies[5]
IClDichloromethane0 to Room Temp.6Varies[5]

II. Minisci-Type Reactions: Direct C-H Functionalization

The Minisci reaction offers a powerful and direct method for the C-H functionalization of electron-deficient heterocycles like 1,8-naphthyridine.[6] This radical-based approach allows for the introduction of alkyl and acyl groups at the C3 position.

Mechanistic Insights

The Minisci reaction proceeds via the addition of a nucleophilic radical to the protonated heteroaromatic ring. The acidic conditions are crucial to activate the 1,8-naphthyridine towards radical attack. The radical is typically generated from a carboxylic acid via oxidative decarboxylation using a silver salt and a strong oxidant like ammonium persulfate.[6]

G RCOOH Carboxylic Acid R_radical Alkyl Radical (R.) RCOOH->R_radical Oxidative Decarboxylation AgNO3 Silver Nitrate AgNO3->R_radical (NH4)2S2O8 Ammonium Persulfate (NH4)2S2O8->R_radical Radical_Adduct Radical Adduct R_radical->Radical_Adduct Naphthyridine_H+ Protonated 1,8-Naphthyridine Naphthyridine_H+->Radical_Adduct Radical Addition Product 3-Alkyl-1,8-Naphthyridine Radical_Adduct->Product Oxidation & -H+

Protocol: Minisci Acylation of 1,8-Naphthyridine

This protocol details a silver-catalyzed Minisci-type reaction for the introduction of an acyl group at the C3 position.[6]

Materials:

  • 1,8-Naphthyridine

  • Carboxylic acid (e.g., pivalic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) and Water (solvent system)

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-naphthyridine (1.0 eq) and the carboxylic acid (2.0 eq) in a biphasic solvent system of DCM and water.

  • Reagent Addition: Add sulfuric acid to protonate the naphthyridine ring. Subsequently, add silver nitrate (catalytic amount) followed by the portion-wise addition of ammonium persulfate.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Data Summary Table:

Carboxylic AcidOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Pivalic Acid(NH₄)₂S₂O₈DCM/H₂ORoom Temp.12Good[6]
Adamantanecarboxylic AcidSelectfluorDCE/H₂O5024Moderate[6]

III. Modern Synthetic Approaches: Expanding the Toolbox

Recent advances in synthetic methodology have provided even more sophisticated tools for the C3-functionalization of 1,8-naphthyridines, including transition-metal-catalyzed C-H activation and photoredox catalysis.

Transition-Metal-Catalyzed C-H Functionalization

Palladium and rhodium catalysts have been employed for the direct C-H arylation and alkylation of N-heterocycles.[7] These methods often utilize a directing group to achieve high regioselectivity. While less common for the C3 position of 1,8-naphthyridine without a pre-installed directing group, these strategies are powerful for more complex derivatives.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals under neutral conditions.[8][9] This approach can be coupled with Minisci-type reactions to achieve C3-alkylation of 1,8-naphthyridines with a broader range of radical precursors and functional group tolerance.[10]

G PC Photocatalyst PC_excited Excited Photocatalyst* PC->PC_excited Absorption Light Visible Light (hv) Light->PC_excited R_radical Alkyl Radical (R.) PC_excited->R_radical SET Radical_Precursor Radical Precursor Radical_Precursor->R_radical Product 3-Alkyl-1,8-Naphthyridine R_radical->Product Naphthyridine 1,8-Naphthyridine Naphthyridine->Product Radical Addition

Characterization of C3-Functionalized 1,8-Naphthyridines

The structural elucidation of the synthesized 3-substituted 1,8-naphthyridine derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the substitution. The chemical shifts and coupling constants of the aromatic protons provide definitive evidence for C3 functionalization.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups introduced at the C3 position (e.g., carbonyl stretch for acylated products).[11]

Conclusion and Future Perspectives

The C3 functionalization of the 1,8-naphthyridine core is a well-established yet continually evolving field. While traditional methods like electrophilic halogenation and Minisci reactions remain highly valuable, modern techniques such as transition-metal catalysis and photoredox catalysis are expanding the possibilities for creating novel derivatives with enhanced biological activity. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively synthesize and explore the chemical space around the C3 position of this important heterocyclic scaffold.

References

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  • Minisci, F., et al. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters.
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  • Ashley, M. A., et al. (2019). Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives. Angewandte Chemie International Edition. [Link]

  • Murugesan, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

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  • Science of Synthesis. (2024). 15.8.
  • Shi, D.-Q., et al. (2015). Regioselective synthesis of functionalized[13][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives. [Link]

  • Gandeepan, P., et al. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemistryPlusChem. [Link]

  • Daugulis, O. (2015). Transition-Metal Catalyzed Carbon−Hydrogen Bond Functionalization Using Directing Groups. University of Houston. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • Molander, G. A., et al. (2019). Open-Air Alkylation Reactions in Photoredox-Catalyzed DNA-Encoded Library Synthesis. Journal of the American Chemical Society. [Link]

  • Daugulis, O. (2018). Distal Functionalization via Transition Metal Catalysis. Molecules. [Link]

  • Opatz, T., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules. [Link]

  • Ashley, M. A., et al. (2019). Photoredox-Catalyzed Site-Selective α-C(sp3)-H Alkylation of Primary Amine Derivatives. Angewandte Chemie International Edition. [Link]

  • Morsch, L. A., et al. (n.d.). 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sakram, B., et al. (2017). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity. Russian Journal of General Chemistry. [Link]

  • Hayes, C. J., et al. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Maringanti, T. C., et al. (2014). A simple and efficient protocol for the synthesis of 1,8- naphthyridines using sodium hydrogensulfate on silica gel under solvent free condition. Indian Journal of Heterocyclic Chemistry. [Link]

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Application Note & Protocol: Palladium-Catalyzed N-Arylation of 1,8-Naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic N-arylation of this core, specifically at the 3-amino position, provides access to a diverse chemical space of novel diarylamine structures crucial for drug discovery and development. This guide provides a detailed protocol for the N-arylation of 1,8-naphthyridin-3-amine using the Buchwald-Hartwig amination reaction, a robust and versatile palladium-catalyzed cross-coupling method. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide expert insights for troubleshooting and optimization.

Introduction: The Significance of N-Aryl-1,8-naphthyridines

The fusion of two pyridine rings to form the 1,8-naphthyridine system creates a unique electronic and structural framework that is a cornerstone in the design of biologically active molecules.[1] The introduction of an aryl group onto the C3-amino substituent significantly modulates the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. This modification can enhance target binding affinity, improve pharmacokinetic properties, and unlock novel biological functions.

Traditional methods for forming C-N bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions (high temperatures, strong bases) and may have limited substrate scope.[2] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines by offering milder conditions, broader functional group tolerance, and higher yields.[3]

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.

The key steps are: [3]

  • Oxidative Addition: A palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition + Ar-X amido_complex Ar-Pd(II)(NHR)L_n oa_complex->amido_complex Amine Coordination & Deprotonation + RNH₂ & Base amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Optimization may be required for different aryl halides.

Materials and Reagents
ReagentFormulaM.W.Suggested GradeSupplier
This compoundC₈H₇N₃145.16>98%Commercial
4-BromoanisoleC₇H₇BrO187.04>99%Commercial
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Catalyst GradeCommercial
XantphosC₃₉H₃₂OP₂578.62>98%Commercial
Sodium tert-butoxideNaOtBu96.10>98%Commercial
TolueneC₇H₈92.14Anhydrous, >99.8%Commercial
Equipment
  • Oven-dried Schlenk tube or microwave vial with a stir bar

  • Magnetic stir plate with heating

  • Inert atmosphere system (Argon or Nitrogen line with manifold)

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash column chromatography system

  • Analytical balance

Step-by-Step Procedure

The following procedure is based on established user-friendly protocols for Buchwald-Hartwig amination.[4][5]

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 145 mg).

    • Add the aryl halide, e.g., 4-bromoanisole (1.2 mmol, 224 mg, 1.2 equiv).

    • Add the base, sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 equiv).

    • In a separate vial, quickly weigh and add the catalyst and ligand: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol % Pd) and Xantphos (0.048 mmol, 27.8 mg, 4.8 mol %).

    • Add the catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition and Reaction:

    • Seal the Schlenk tube with a septum.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

    • Place the sealed tube in a preheated oil bath or heating block at 100-110 °C.

  • Reaction Monitoring:

    • Stir the reaction vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical reaction time is 12-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete (consumption of starting amine), cool the mixture to room temperature.

    • Quench the reaction by carefully adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification and Characterization:

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[7]

    • Combine the pure fractions and remove the solvent to yield the N-arylated product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8]

Workflow setup 1. Reagent Addition (Schlenk Tube) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat & Stir (100-110 °C, 12-24h) solvent->react workup 5. Quench & Extract react->workup purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for N-arylation.

Field-Proven Insights & Troubleshooting
  • Causality of Component Choice:

    • Ligand: Xantphos is a wide bite-angle ligand that promotes reductive elimination and prevents β-hydride elimination, often leading to cleaner reactions and higher yields.[3] For more challenging couplings, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) may be beneficial.

    • Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine without competing side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used, especially for aryl chlorides or substrates with base-sensitive functional groups, but might require higher temperatures or longer reaction times.

    • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. Maintaining a strict inert atmosphere is critical for catalytic turnover and reproducibility.

  • Common Issues:

    • Low Yield: This can result from impure reagents, insufficient inerting, or an inappropriate choice of ligand/base/solvent combination. Ensure the amine and aryl halide are pure and the solvent is anhydrous.

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can compete with the desired amination. It is often promoted by moisture or an improper ligand-to-metal ratio.

    • No Reaction: Catalyst deactivation may have occurred. Consider a different palladium precatalyst or ligand system. Also, confirm the activity of the base, as reagents like NaOtBu can degrade upon prolonged exposure to air.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable strategy for the N-arylation of this compound. This protocol offers a robust starting point for synthesizing a library of N-aryl derivatives, which are of significant interest to medicinal chemists and drug development professionals. By understanding the underlying mechanism and paying close attention to experimental details, researchers can efficiently access these valuable compounds for further biological evaluation.

References

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  • A novel synthesis of substituted N -(3-aryl-1,8-naphthyridin-2-yl) and N,N ′ -bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and 2-(4-((3-aryl-1 - ResearchGate.
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Application Notes and Protocols for the Synthesis of 1,8-Naphthyridin-3-amine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous pharmacologically active agents.[1] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This has led to the development of 1,8-naphthyridine derivatives with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This document provides a comprehensive guide to the synthesis of a promising class of these compounds: 1,8-naphthyridin-3-amine carboxamide derivatives. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-proven protocols for each key transformation, and explore the mechanistic underpinnings of the chemical reactions involved. The ultimate goal is to equip researchers with the knowledge and practical steps required to synthesize these valuable molecules for further investigation in drug discovery programs.

Synthetic Strategy: A Multi-stage Approach to the Target Compounds

The synthesis of this compound carboxamide derivatives is a multi-step process that can be logically divided into three main stages:

  • Construction of the 1,8-Naphthyridine Core: This is achieved through the versatile and widely used Friedländer annulation, which efficiently builds the bicyclic ring system.

  • Formation of the Key this compound Intermediate: This critical step involves the conversion of a 3-carboxy functional group into a 3-amino group, which will serve as the anchor point for the final carboxamide side chain.

  • Amide Bond Formation: The final stage involves the coupling of the this compound intermediate with a carboxylic acid of interest to generate the desired carboxamide derivative.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Amide Coupling A 2-Aminonicotinaldehyde C Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate A->C Friedländer Annulation B Ethyl Acetoacetate B->C D 1,8-Naphthyridine-3-carboxylic Acid C->D Hydrolysis E 1,8-Naphthyridine-3-carbonyl azide D->E Azide Formation F This compound E->F Curtius Rearrangement H This compound Carboxamide Derivative F->H Amide Coupling G Carboxylic Acid (R-COOH) G->H

Caption: Overall synthetic workflow for this compound carboxamide derivatives.

Part 1: Synthesis of the 1,8-Naphthyridine Core via Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the preparation of quinolines and their aza-analogs, such as 1,8-naphthyridines. It involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration.[4]

Mechanistic Insight

The reaction can proceed through two plausible mechanisms, both initiated by either acid or base catalysis. In the base-catalyzed pathway, the α-methylene compound is deprotonated to form an enolate, which then undergoes an aldol-type addition to the carbonyl group of the 2-amino-nicotinaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the newly formed carbonyl, followed by dehydration, yields the aromatic 1,8-naphthyridine ring. The choice of catalyst can influence reaction rates and, in some cases, regioselectivity.[4] For this synthesis, we will explore a highly efficient and environmentally benign method using a reusable catalyst under solvent-free conditions.[5]

Protocol 1: Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

This protocol utilizes a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) catalyst under solvent-free grinding conditions, which offers operational simplicity, rapid reaction times, and high yields.[5]

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and CeCl₃·7H₂O (3.73 g, 10 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add approximately 20 mL of cold water to the reaction mixture and continue to grind for another minute to break up the solid mass.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-methyl-1,8-naphthyridine-3-carboxylate as a solid.

Quantitative Data:

CompoundStarting MaterialReagentCatalystYield
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate2-AminonicotinaldehydeEthyl acetoacetateCeCl₃·7H₂O~90%

Part 2: Formation of the this compound Intermediate

The transformation of the 3-carboxylate ester into a 3-amino group is a pivotal step. A robust and reliable method involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius rearrangement of the derived acyl azide.[6][7]

Protocol 2.1: Hydrolysis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Alkaline hydrolysis is an effective method for converting the ester to the corresponding carboxylate salt, which is then acidified to yield the carboxylic acid.[8]

Materials:

  • Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 10% aqueous hydrochloric acid (HCl) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (2.16 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous NaOH (20 mL).

  • Heat the mixture at reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 by the dropwise addition of 10% aqueous HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1,8-naphthyridine-3-carboxylic acid.

Protocol 2.2: Synthesis of 2-methyl-1,8-naphthyridin-3-amine via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding primary amine.[6][7] This method is advantageous due to its tolerance of various functional groups and the retention of stereochemistry.[9]

Materials:

  • 2-methyl-1,8-naphthyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Acetone

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-methyl-1,8-naphthyridine-3-carboxylic acid (1.88 g, 10 mmol) and thionyl chloride (5 mL). Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Formation of the Acyl Azide: Dissolve the crude acyl chloride in 20 mL of dry acetone and cool the solution in an ice bath. In a separate flask, dissolve sodium azide (0.78 g, 12 mmol) in 10 mL of water and add this solution dropwise to the stirred acyl chloride solution. Stir the mixture at 0°C for 1 hour.

  • Curtius Rearrangement and Hydrolysis: Pour the reaction mixture into 100 mL of cold water and extract with toluene (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Heat the toluene solution at reflux for 2-3 hours to effect the rearrangement to the isocyanate. Cool the solution and add 20 mL of concentrated HCl. Heat the biphasic mixture at reflux with vigorous stirring for 4-6 hours to hydrolyze the isocyanate.

  • Work-up: Cool the reaction mixture to room temperature and separate the layers. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any non-basic impurities. Basify the aqueous layer with a concentrated NaOH solution until pH > 10, keeping the solution cool in an ice bath. Extract the product with dichloromethane (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-1,8-naphthyridin-3-amine.

Part 3: Synthesis of this compound Carboxamide Derivatives

The final step in the synthesis is the formation of the amide bond between the this compound and a carboxylic acid of interest. Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for this transformation, offering rapid reaction times and minimizing side reactions.[10]

Mechanistic Insight of HATU-mediated Coupling

The mechanism involves the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The carboxylate anion attacks HATU to form a highly reactive OAt-active ester. The amine then undergoes nucleophilic acyl substitution on this activated ester to form the stable amide bond.[10]

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Deprotonation DIPEA DIPEA DIPEA->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Ar-NH-CO-R ActiveEster->Amide Nucleophilic Attack TMU Tetramethylurea ActiveEster->TMU Byproduct HOAt HOAt ActiveEster->HOAt Byproduct Amine Ar-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 3: General Procedure for HATU-mediated Amide Coupling

This protocol provides a general method that can be adapted for coupling various carboxylic acids to the this compound core.

Materials:

  • 2-methyl-1,8-naphthyridin-3-amine

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 mmol) and 2-methyl-1,8-naphthyridin-3-amine (1.0 mmol) in anhydrous DMF (10 mL).

  • Add DIPEA (3.0 mmol) to the solution, followed by HATU (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound carboxamide derivative.

Quantitative Data for Representative Derivatives:

DerivativeCarboxylic Acid UsedYield
N-(2-methyl-1,8-naphthyridin-3-yl)acetamideAcetic AcidHigh
N-(2-methyl-1,8-naphthyridin-3-yl)benzamideBenzoic AcidHigh
Yields are typically high but may vary depending on the specific carboxylic acid used.

Biological Context: Targeting Cancer Signaling Pathways

1,8-Naphthyridine-3-carboxamide derivatives have shown significant promise as anticancer agents by targeting key signaling pathways that are often dysregulated in cancer. Two prominent examples are the PI3K/AKT/mTOR pathway and the Aurora Kinase pathway.[11][12]

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. Inhibitors targeting components of this pathway, such as PI3K, can block these pro-survival signals and induce apoptosis in cancer cells.

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in tumors and is associated with genomic instability. Inhibition of Aurora kinases can lead to mitotic arrest and cell death in cancer cells.[12]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways (like BRCA mutations) leads to synthetic lethality.[13][14]

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Aurora Kinase Pathway cluster_2 PARP Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor1 1,8-Naphthyridine Carboxamide Derivative Inhibitor1->PI3K Inhibition AuroraA Aurora A Kinase Mitosis Mitotic Progression AuroraA->Mitosis AuroraB Aurora B Kinase AuroraB->Mitosis Inhibitor2 1,8-Naphthyridine Carboxamide Derivative Inhibitor2->AuroraA Inhibition Inhibitor2->AuroraB Inhibition SSB Single-Strand DNA Break PARP PARP SSB->PARP Repair DNA Repair PARP->Repair Inhibitor3 1,8-Naphthyridine Carboxamide Derivative Inhibitor3->PARP Inhibition

Caption: Inhibition of key cancer signaling pathways by 1,8-naphthyridine carboxamide derivatives.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound carboxamide derivatives. By understanding the underlying chemical principles and following these detailed procedures, researchers can efficiently access these valuable compounds for biological evaluation and further development as potential therapeutic agents. The versatility of the final amide coupling step allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

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Application Notes and Protocols for 1,8-Naphthyridin-3-amine Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance poses a significant threat to global health. The relentless evolution of multidrug-resistant (MDR) bacteria necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. In this context, nitrogen-containing heterocyclic compounds have emerged as a promising area of research in medicinal chemistry. Among these, the 1,8-naphthyridine scaffold has garnered considerable attention due to its diverse biological activities, including potent antimicrobial properties.[1][2][3]

The 1,8-naphthyridine core is a key structural component of several clinically successful antibacterial drugs, such as nalidixic acid and enoxacin.[4][5] These compounds primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[4][5] This established mechanism of action provides a solid foundation for the rational design of new and more effective 1,8-naphthyridine-based antibacterial agents.

This guide focuses on a specific subclass: 1,8-naphthyridin-3-amine derivatives. The introduction of an amine group at the 3-position of the naphthyridine ring offers a versatile handle for chemical modification, allowing for the exploration of a wide range of structural diversity. This, in turn, can lead to compounds with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the synthesis, in vitro evaluation, and mechanistic study of novel this compound derivatives as potential antibacterial agents.

Synthesis of this compound Derivatives

Overview of Synthetic Strategies

The synthesis of the 1,8-naphthyridine core is often achieved through the Friedländer annulation, a classic and versatile method for constructing quinoline and naphthyridine ring systems. This reaction typically involves the condensation of an ortho-amino-substituted aldehyde or ketone with a compound containing a reactive methylene group. For the synthesis of this compound derivatives, a common starting material is 2-aminonicotinaldehyde.

The general synthetic workflow can be conceptualized as follows:

A Starting Materials (e.g., 2-aminonicotinaldehyde, activated methylene compound) B Friedländer Annulation (Cyclo-condensation) A->B C Formation of Substituted 1,8-Naphthyridine Core B->C D Functional Group Interconversion (e.g., reduction of a nitro group to an amine) C->D E Final this compound Derivative D->E

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol: Synthesis of a Model this compound Derivative

This protocol describes the synthesis of a representative this compound derivative.

Materials:

  • 2-Aminonicotinaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Sodium borohydride (for reduction, if applicable)

  • Palladium on carbon (for catalytic hydrogenation, if applicable)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the 1,8-Naphthyridine Precursor.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This will yield the 2-amino-1,8-naphthyridine-3-carbonitrile precursor.

  • Step 2: Conversion to the 3-Amine Derivative.

    • This step will vary depending on the desired final product. For simplicity, a reduction of the nitrile group is not shown. Instead, a more general approach to introduce an amine at a different position, which is a common strategy, is implied. A more direct synthesis of the 3-amino derivative might involve a different starting material with a pre-installed amino or nitro group. A more direct route to a 3-amino derivative would involve starting with a precursor that already contains a group that can be converted to an amine, such as a nitro group. For the sake of a clear protocol, let's assume a precursor with a nitro group at the 3-position is available.

    • Reduction of a Nitro Group: Dissolve the 3-nitro-1,8-naphthyridine precursor in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon.

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.

  • Step 3: Purification.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound derivative.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

In Vitro Evaluation of Antibacterial Activity

Core Principle: Understanding Bacterial Susceptibility

The primary goal of in vitro antibacterial testing is to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterium (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the bacterium (Minimum Bactericidal Concentration, MBC). These parameters are crucial for assessing the potency of a potential antibacterial agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate these aliquots onto fresh, drug-free agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
Derivative 1S. aureus ATCC 2921348
Derivative 1E. coli ATCC 25922816
Derivative 2S. aureus ATCC 2921324
Derivative 2E. coli ATCC 2592248
CiprofloxacinS. aureus ATCC 292130.51
CiprofloxacinE. coli ATCC 259220.250.5

Investigation of the Mechanism of Action

Primary Target: Bacterial DNA Gyrase and Topoisomerase IV

As many 1,8-naphthyridine derivatives are known to target bacterial DNA topoisomerases, a DNA gyrase inhibition assay is a crucial step in elucidating the mechanism of action. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.

Protocol 3: DNA Gyrase Inhibition Assay (Fluorescence-Based)

This protocol utilizes a commercially available kit that measures the relaxation of supercoiled DNA by DNA gyrase.

Materials:

  • DNA gyrase enzyme

  • Supercoiled plasmid DNA substrate

  • Assay buffer

  • ATP

  • Fluorescent DNA-binding dye

  • Test compounds and a known inhibitor (e.g., ciprofloxacin)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, ATP, and the test compound at various concentrations.

    • Add the DNA gyrase enzyme to each well (except for the no-enzyme control).

    • Initiate the reaction by adding the supercoiled DNA substrate.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution or by heat inactivation.

    • Add the fluorescent DNA-binding dye, which intercalates into the relaxed DNA and emits a fluorescent signal.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The degree of inhibition is calculated relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the compound concentration.

A Prepare Reaction Mix (Buffer, ATP, Compound) B Add DNA Gyrase A->B C Add Supercoiled DNA (Start Reaction) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Add Fluorescent Dye E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a fluorescence-based DNA gyrase inhibition assay.

Structure-Activity Relationship (SAR) Studies

The "Why" Behind Derivative Design

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. For this compound derivatives, key positions for modification include:

  • The 3-amino group: Acylation, alkylation, or incorporation into heterocyclic rings can influence potency and physicochemical properties.

  • The N-1 position: Introduction of small alkyl or cycloalkyl groups can enhance activity.

  • The C-7 position: Substitution with piperazinyl or pyrrolidinyl moieties is a common strategy to improve antibacterial spectrum and potency.

  • The C-6 position: A fluorine atom at this position is often associated with increased activity against Gram-negative bacteria.

cluster_0 Structural Modifications A This compound Core Scaffold Mod1 Modification at C-7 (e.g., piperazine) A->Mod1 Mod2 Modification at N-1 (e.g., cyclopropyl) A->Mod2 Mod3 Modification at 3-amine A->Mod3 B Increased Gram-Positive Activity C Increased Gram-Negative Activity D Improved Pharmacokinetics E Reduced Cytotoxicity Mod1->C Mod2->B Mod2->C Mod3->D Mod3->E

Caption: Logical relationships in SAR studies of this compound derivatives.

Cytotoxicity and Safety Assessment

The Importance of Selective Toxicity

A crucial aspect of developing a new antibacterial agent is ensuring that it is selectively toxic to bacteria and has minimal toxicity towards mammalian cells. In vitro cytotoxicity assays are an essential first step in assessing the safety profile of a new compound.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) against Mammalian Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds in the search for new antibacterial agents. Their synthesis is accessible through established chemical methods, and their mechanism of action often targets well-validated bacterial enzymes. The protocols outlined in this guide provide a robust framework for the systematic investigation of these derivatives, from their synthesis and initial antibacterial screening to their mechanism of action and preliminary safety assessment.

Future research in this area should focus on:

  • Exploring novel substitutions on the 1,8-naphthyridine scaffold to enhance potency and broaden the antibacterial spectrum.

  • Investigating the potential of these derivatives to overcome known resistance mechanisms, such as efflux pumps and target-site mutations.

  • Conducting in vivo efficacy studies in animal models of infection for the most promising lead compounds.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

By following a rigorous and systematic approach to the design, synthesis, and evaluation of this compound derivatives, the scientific community can continue to make significant strides in the fight against antimicrobial resistance.

References

  • Saleh, M. Y. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Sanchez, J. P., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]

  • Novel Inhibitors of Bacterial Protein Synthesis: Structure—Activity Relationships for 1,8-Naphthyridine Derivatives Incorporating Position 3 and 4 Variants. (n.d.). ResearchGate. [Link]

  • Gencer, H. K., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 1-25. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Mithula, S., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Archiv der Pharmazie. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]

  • Synthesis and Antibacterial Activity of 1,8-Naphthyridine Cephalosporins. (n.d.). ResearchGate. [Link]

  • Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Marketed antibacterials with 1,8-naphthyridine nucleus. (n.d.). ResearchGate. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]

  • Cohen, M. A., et al. (1990). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial Agents and Chemotherapy, 34(1), 141-146. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Odesa National University Chemical Journal. [Link]

Sources

Application Note: A Hierarchical Screening Strategy for the Identification of Novel 1,8-Naphthyridin-3-amine Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central pillars of the inflammatory response, making them prime targets for therapeutic intervention.[1][2] The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory properties.[3][4][5] This application note details a comprehensive, multi-tiered screening protocol designed to efficiently identify and characterize novel anti-inflammatory compounds from 1,8-naphthyridin-3-amine chemical libraries. We present a hierarchical approach, beginning with a high-throughput primary screen to identify active "hits," followed by secondary assays for validation and initial mechanism-of-action studies, and culminating in tertiary biochemical analysis for target elucidation.

Introduction: The Rationale for Screening 1,8-Naphthyridines

The global burden of chronic inflammatory diseases necessitates the discovery of new chemical entities with novel mechanisms of action. The 1,8-naphthyridine core has proven to be a versatile template for the development of potent biological agents.[6][7] Several studies have reported the anti-inflammatory potential of this class of compounds, suggesting their utility in modulating key inflammatory pathways.[8][9][10]

The inflammatory response is largely orchestrated by signaling pathways that translate extracellular stimuli into a coordinated cellular response, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[11][12] The NF-κB and MAPK pathways are critical hubs in this process.[13][14][15] Upon stimulation by agents like bacterial lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of hundreds of inflammatory genes.[1][16] Therefore, a screening strategy focused on the functional inhibition of these pathways provides a robust method for identifying compounds with therapeutic potential.

This guide outlines a logical, field-proven workflow for moving from a large chemical library to a small set of validated, mechanism-defined lead candidates.

The Hierarchical Screening Workflow

A tiered approach is essential for cost-effective and scientifically rigorous drug discovery. It allows for the rapid assessment of large numbers of compounds in a simple, high-throughput primary assay, with progressively more complex and targeted assays reserved for a smaller number of promising candidates. This strategy minimizes resource expenditure while maximizing the quality of information obtained for lead compounds.

Screening_Workflow cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary Screening & Validation cluster_2 PART 3: Tertiary (Mechanism) Screening Library This compound Library (N > 1000) PrimaryAssay Primary Screen: LPS-Induced TNF-α Inhibition in THP-1 Macrophages Library->PrimaryAssay Hits Initial 'Hits' (Top 5-10% Inhibitors) PrimaryAssay->Hits Single Concentration DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse NfkbAssay Mechanism Assay: NF-κB Reporter Assay DoseResponse->NfkbAssay Potent Hits CytoAssay Counter Screen: Cytotoxicity Assay (CC50) DoseResponse->CytoAssay ValidatedHits Validated, Non-Toxic Hits with NF-κB Activity NfkbAssay->ValidatedHits CytoAssay->ValidatedHits MapkAssay Target Elucidation: Western Blot for Phospho-MAPK (p38, JNK) ValidatedHits->MapkAssay Selectivity Profiling Lead Lead Candidates MapkAssay->Lead NFkB_Pathway cluster_nuc LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_cyto p65/p50 (Inactive) IkB->NFkB_cyto Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 (Active) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Genes Induces Nucleus Nucleus Inhibitor Potential Site of 1,8-Naphthyridine Inhibition Inhibitor->IKK

Caption: The canonical NF-κB signaling pathway.

Table 2: Example Secondary Screening Data Summary
Compound IDTNF-α Release IC50 (µM)NF-κB Reporter IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
NAPH-0021.21.5> 50> 41.7
NAPH-0043.54.115.24.3
NAPH-0170.80.9> 50> 62.5

Based on this data, NAPH-002 and NAPH-017 are prioritized for further study due to their high potency and excellent selectivity.

Part 3: Tertiary Screening for Mechanism Elucidation

For the most promising leads, tertiary screening aims to pinpoint the molecular target more precisely. Since the MAPK pathways are also critical for LPS-induced inflammation, we will assess if the compounds affect this parallel signaling axis. [17][18]

Protocol 5.1: Western Blot for MAPK Phosphorylation

A. Rationale: Activation of MAPK pathways (p38, JNK, ERK) involves phosphorylation of the kinase. [14]A western blot using phospho-specific antibodies can directly measure this activation event. A reduction in the phosphorylated form of a kinase indicates inhibition upstream in that specific cascade.

B. Abbreviated Procedure:

  • Cell Treatment: Seed and differentiate THP-1 cells in 6-well plates. Pre-treat with lead compounds (at 1x, 3x, and 10x their IC50) for 1 hour.

  • Stimulation: Stimulate with LPS (100 ng/mL) for a short duration (15-30 minutes) to capture peak kinase phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Electrophoresis: Quantify protein concentration (BCA assay), normalize samples, and separate proteins via SDS-PAGE.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies overnight (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize bands. Quantify band intensity using densitometry.

C. Interpretation:

  • A compound that reduces the ratio of phospho-p38 to total-p38 is likely an inhibitor of the p38 MAPK pathway.

  • A compound that inhibits NF-κB but not MAPK phosphorylation demonstrates specificity for the NF-κB pathway.

MAPK Signaling Pathway

MAPK_Pathway Stimuli Stress / LPS MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K_p38 MKK3 / MKK6 MAP3K->MAP2K_p38 P MAP2K_JNK MKK4 / MKK7 MAP3K->MAP2K_JNK P p38 p38 MAPK MAP2K_p38->p38 P JNK JNK MAP2K_JNK->JNK P TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors Activates JNK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: Overview of the p38 and JNK MAPK signaling pathways.

Conclusion and Next Steps

This hierarchical application protocol provides a robust framework for the identification and characterization of this compound derivatives as potent and selective anti-inflammatory agents. By systematically progressing from a broad primary screen to specific mechanistic assays, researchers can efficiently triage large compound libraries. Lead candidates identified through this workflow, such as those demonstrating potent, non-toxic inhibition of the NF-κB pathway, are well-positioned for further preclinical development, including medicinal chemistry optimization and evaluation in in vivo models of inflammation.

References

  • Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Magi, S., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Zhang, Q., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]

  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Rheumatic Diseases. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]

  • Saleem, M. (2024). Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. MDPI. [Link]

  • Mithula, S., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Archiv der Pharmazie. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]

  • Yu, H., Lin, L., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Cells. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]

  • Mattace Raso, G., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity... European Journal of Medicinal Chemistry. [Link]

  • Abgenex. (n.d.). NF-kB Reporter Assay. Abgenex. [Link]

  • Srivastava, S. K., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]

  • Jaggi, M., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Mogensen, T. H. (2009). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]

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The 1,8-Naphthyridine Scaffold: A Versatile Platform for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

The selective inhibition of protein kinases has emerged as a cornerstone of modern targeted therapy, particularly in oncology. The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2][3] Its rigid structure, coupled with the strategic placement of nitrogen atoms, provides a unique framework for establishing key interactions within the ATP-binding pocket of various kinases. This guide offers an in-depth exploration of the application of 1,8-naphthyridine derivatives, with a focus on the role of the 3-amino substituent, in the design and evaluation of novel kinase inhibitors.

The Strategic Importance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold serves as an excellent bioisostere for other heterocyclic systems commonly found in kinase inhibitors, such as quinazolines and quinolines.[3] The two nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine moiety of ATP. This crucial interaction anchors the inhibitor within the active site, providing a foundation for achieving high potency. Furthermore, the planar nature of the 1,8-naphthyridine ring allows for favorable stacking interactions with aromatic residues in the ATP-binding cleft.

The true versatility of this scaffold lies in its amenability to chemical modification at various positions. Substitution at the C2, C3, C4, and C7 positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Of particular interest is the introduction of an amino group at the C3 position, which can serve as a key hydrogen bond donor to residues in the kinase domain, further enhancing binding affinity and influencing the inhibitor's selectivity profile.

Mechanism of Kinase Inhibition by 1,8-Naphthyridine Derivatives

1,8-Naphthyridine-based inhibitors predominantly function as ATP-competitive inhibitors.[4] They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream substrates. The core scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The various substituents on the naphthyridine ring then project into different sub-pockets of the active site, allowing for the exploitation of specific interactions that can confer selectivity for a particular kinase.

Part 1: Synthesis of a Representative 1,8-Naphthyridin-3-amine Derivative

While a general synthesis is presented here, specific reaction conditions may require optimization based on the desired substituents. A common and effective route to 2-aryl-1,8-naphthyridin-3-amines involves a multi-step synthesis starting from 2-aminonicotinaldehyde.

Protocol: Synthesis of 2-(4-methoxyphenyl)-1,8-naphthyridin-3-amine

This protocol outlines a plausible synthetic route based on established chemical principles for the construction of the 1,8-naphthyridine core and subsequent functionalization.

Step 1: Friedländer Annulation to form the 1,8-Naphthyridine Core

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add 1-(4-methoxyphenyl)ethan-1-one (1.1 eq).

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-(4-methoxyphenyl)-1,8-naphthyridine.

Step 2: Nitration of the 1,8-Naphthyridine Core

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 2-(4-methoxyphenyl)-1,8-naphthyridine from the previous step.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 2-(4-methoxyphenyl)-3-nitro-1,8-naphthyridine.

Step 3: Reduction of the Nitro Group to an Amine

  • Suspend the 2-(4-methoxyphenyl)-3-nitro-1,8-naphthyridine in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound, 2-(4-methoxyphenyl)-1,8-naphthyridin-3-amine.

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the inhibitory activity of the this compound derivative against a panel of kinases should be determined. A common method for this is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.[5]

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a general framework for assessing the in vitro potency of a test compound.[5]

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR, p38)

  • Kinase substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of the microplate, add the test compound at various concentrations. Include a DMSO-only control.

    • Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent). Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical IC50 values for a representative this compound derivative against a panel of cancer-relevant kinases, demonstrating its potential potency and selectivity profile.

Kinase TargetRepresentative Inhibitor IC50 (nM)Staurosporine IC50 (nM)
VEGFR2158
EGFR25012
p38α805
Aurora A>10,00020
c-Met12015

Staurosporine is a non-selective kinase inhibitor often used as a positive control.[5]

Part 3: Cell-Based Assays for Evaluating Cellular Potency

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to assess a compound's efficacy in a more physiologically relevant context.[6][7] These assays can measure the inhibition of kinase activity within intact cells and provide insights into factors such as cell permeability and off-target effects.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a this compound derivative to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2, A549 for EGFR)

  • Cell culture medium and supplements

  • Test compound

  • Stimulating ligand (if required, e.g., VEGF for VEGFR2, EGF for EGFR)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Serum-starve the cells for a few hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to activate the target kinase signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualizing Key Concepts

General Structure of a this compound Kinase Inhibitor

Caption: Key structural features of this compound kinase inhibitors.

Mechanism of ATP-Competitive Kinase Inhibition

G cluster_0 Active Kinase cluster_1 Inhibited Kinase ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Substrate Protein Substrate Substrate->Kinase Inhibitor 1,8-Naphthyridine Inhibitor Kinase_Inhibited Kinase Active Site Inhibitor->Kinase_Inhibited No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction

Caption: ATP-competitive inhibition by a 1,8-naphthyridine derivative.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Lead Optimization Synthesis Synthesis of 1,8-Naphthyridine Derivative InVitro_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitro_Assay Test Compound Cell_Assay Cell-Based Phosphorylation Assay InVitro_Assay->Cell_Assay Potent Hits Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Assay->Toxicity_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR PK_Studies Pharmacokinetic (PK) Studies SAR->PK_Studies Optimized Leads

Caption: Workflow for the development of 1,8-naphthyridine kinase inhibitors.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold, particularly when functionalized with a 3-amino group, represents a highly promising platform for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and drug-like properties.[8][9] The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new 1,8-naphthyridine-based kinase inhibitors. Future research in this area will likely focus on the development of inhibitors with novel selectivity profiles, the exploration of new substitution patterns to overcome drug resistance, and the application of this versatile scaffold to a broader range of kinase targets.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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Application Notes & Protocols: 1,8-Naphthyridin-3-amine as a Versatile Scaffold for the Development of Novel DNA Intercalators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, medicinal chemistry, and molecular biology.

Abstract: The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] This application note provides a comprehensive guide for researchers on utilizing 1,8-naphthyridin-3-amine as a foundational structure for designing and synthesizing novel DNA intercalators. We present detailed protocols for the chemical synthesis of functionalized 1,8-naphthyridine derivatives, their in-depth biophysical characterization to confirm DNA intercalation, and their biological evaluation as potential cytotoxic agents. The methodologies are explained with a focus on the underlying scientific principles to empower researchers to adapt and innovate upon these foundational techniques.

Introduction: The Rationale for 1,8-Naphthyridine-Based DNA Intercalators

DNA intercalators are a class of small molecules that insert themselves between the base pairs of the DNA double helix, causing a local unwinding and lengthening of the DNA structure.[3] This distortion interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] Consequently, DNA intercalators have been a cornerstone of cancer chemotherapy for decades.

The 1,8-naphthyridine scaffold is particularly well-suited for the design of DNA intercalators due to its planar, aromatic nature, which facilitates insertion into the DNA base stack. The presence of nitrogen atoms in the ring system allows for hydrogen bonding interactions with the DNA backbone, further stabilizing the complex. Moreover, the this compound core provides a convenient handle for chemical modification, allowing for the introduction of various side chains and functional groups to modulate DNA binding affinity, sequence selectivity, and pharmacokinetic properties. Numerous studies have demonstrated the potential of 1,8-naphthyridine derivatives as effective anticancer agents.[5][6][7][8]

This guide will walk through the essential steps for developing and evaluating novel DNA intercalators based on the this compound scaffold.

Synthesis of Functionalized this compound Derivatives

The synthesis of 1,8-naphthyridine derivatives can be achieved through various established methods, such as the Friedlander annulation.[9][10] The following protocol describes a general and efficient method for the synthesis of a functionalized 1,8-naphthyridine derivative, which can be adapted for the creation of a library of compounds.

Protocol 2.1: Synthesis of a Representative 1,8-Naphthyridine Derivative

This protocol outlines a multi-step synthesis adapted from literature procedures for creating functionalized 1,8-naphthyridines.[11][12]

Step 1: Synthesis of 2-amino-6-methylpyridine-3-carbonitrile

  • To a solution of 2-chloro-6-methylpyridine-3-carbonitrile (1 eq) in ethanol, add a solution of ammonia in ethanol (excess).

  • Heat the reaction mixture in a sealed tube at 150 °C for 12 hours.

  • Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-6-methylpyridine-3-carbonitrile.

Step 2: Synthesis of the 1,8-Naphthyridine Core via Friedlander Annulation

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine-3-carbonitrile (1 eq) and a suitable cyclic ketone (e.g., cyclohexanone, 1.2 eq) in glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the crude 1,8-naphthyridine derivative.

  • Purify the product by recrystallization or column chromatography.

Step 3: Functionalization of the 1,8-Naphthyridine Scaffold Further modifications can be introduced at various positions of the 1,8-naphthyridine ring to enhance DNA binding and biological activity. For instance, an amino group at the C3 position can be acylated or alkylated to introduce side chains that can interact with the minor or major groove of DNA.

Biophysical Characterization of DNA Intercalation

Once a library of 1,8-naphthyridine derivatives has been synthesized, it is crucial to confirm their interaction with DNA and elucidate their binding mode. A combination of spectroscopic and biophysical techniques is employed for this purpose.

Workflow for Biophysical Characterization

G Experimental Workflow for Biophysical Characterization cluster_0 Synthesis & Purification cluster_1 Biophysical Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesize 1,8-Naphthyridine Derivatives Purification Purify and Characterize (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (Hypochromism & Bathochromic Shift) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (Quenching Assay) UV_Vis->Fluorescence CD Circular Dichroism (Conformational Changes in DNA) Fluorescence->CD Tm Thermal Denaturation (Tm) (DNA Stabilization) CD->Tm Binding_Constant Calculate Binding Constant (Kb) Tm->Binding_Constant Binding_Mode Determine Binding Mode (Intercalation vs. Groove Binding) Binding_Constant->Binding_Mode Structure_Activity Structure-Activity Relationship (SAR) Binding_Mode->Structure_Activity

Caption: Workflow for biophysical characterization of 1,8-naphthyridine derivatives.

Protocol 3.1: UV-Visible Spectroscopic Titration

UV-Vis spectroscopy is a fundamental technique to obtain initial evidence of DNA-ligand interaction.[13][14][15] Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a redshift in the wavelength of maximum absorbance) of the ligand's absorption spectrum.[16]

Materials:

  • Calf Thymus DNA (CT-DNA) stock solution (concentration determined by absorbance at 260 nm using an extinction coefficient of 6600 M⁻¹cm⁻¹)

  • 1,8-Naphthyridine derivative stock solution in a suitable buffer (e.g., Tris-HCl)

  • Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the 1,8-naphthyridine derivative at a fixed concentration in the buffer.

  • Record the UV-Vis spectrum of the compound alone (from 200 to 500 nm).

  • Titrate the compound solution with increasing concentrations of CT-DNA.

  • After each addition of DNA, allow the solution to equilibrate for 5 minutes and record the UV-Vis spectrum.

  • Correct the spectra for the absorbance of DNA itself by subtracting the spectrum of a DNA solution of the same concentration.

  • Plot the absorbance at the maximum wavelength versus the DNA concentration.

  • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Protocol 3.2: Fluorescence Quenching Assay

Many 1,8-naphthyridine derivatives are fluorescent. The binding of these compounds to DNA can lead to quenching of their fluorescence, which can be used to determine the binding affinity.[17][18][19][20]

Materials:

  • Fluorimeter

  • Same solutions as in Protocol 3.1

Procedure:

  • Prepare a solution of the fluorescent 1,8-naphthyridine derivative at a fixed concentration.

  • Measure the fluorescence emission spectrum of the compound alone (excite at the absorption maximum).

  • Add increasing concentrations of CT-DNA to the cuvette.

  • After each addition, mix and allow to equilibrate for 5 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum versus the DNA concentration.

  • The binding constant can be determined using the Stern-Volmer equation.

Protocol 3.3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[21][22][23] Intercalation typically induces significant changes in the CD spectrum of DNA.

Materials:

  • CD spectropolarimeter

  • Same solutions as in Protocol 3.1

Procedure:

  • Record the CD spectrum of the CT-DNA solution alone in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

  • Prepare solutions of CT-DNA with increasing concentrations of the 1,8-naphthyridine derivative.

  • Record the CD spectrum for each sample after a 10-minute incubation period.

  • Observe the changes in the CD spectrum of DNA. An increase in the intensity of the positive band and a shift in the negative band are indicative of intercalation.[24][25]

Protocol 3.4: DNA Thermal Denaturation (Tm) Assay

Intercalating agents stabilize the DNA double helix against thermal denaturation, leading to an increase in the melting temperature (Tm).[26][27][28][29][30]

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Same solutions as in Protocol 3.1

Procedure:

  • Prepare two samples: one with CT-DNA alone and another with CT-DNA and the 1,8-naphthyridine derivative.

  • Place the cuvettes in the spectrophotometer and equilibrate at a starting temperature (e.g., 25 °C).

  • Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1 °C/minute) up to a final temperature where the DNA is fully denatured (e.g., 95 °C).

  • Plot the absorbance at 260 nm versus temperature to obtain the melting curves.

  • The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition.

  • Calculate the change in melting temperature (ΔTm) = Tm (DNA + compound) - Tm (DNA alone). A significant increase in Tm indicates strong binding and stabilization of the DNA duplex.

Table 1: Summary of Biophysical Data for a Hypothetical 1,8-Naphthyridine Derivative (ND-1)

ParameterValueInterpretation
UV-Vis Spectroscopy
λmax (free)350 nm-
λmax (bound)358 nmBathochromic shift, indicative of intercalation
Hypochromicity25%Stacking interactions between the compound and DNA bases
Fluorescence Spectroscopy
Binding Constant (Kb)1.5 x 10⁵ M⁻¹Moderate binding affinity to DNA
Circular Dichroism
Change in CD SpectrumIncreased positive band at 275 nmPerturbation of DNA secondary structure, consistent with intercalation
Thermal Denaturation
ΔTm+ 8.5 °CSignificant stabilization of the DNA double helix

Biological Evaluation: Cytotoxicity Assays

The ultimate goal of developing DNA intercalators is often for their potential as anticancer agents. Therefore, it is essential to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.[31] The MTT assay is a widely used colorimetric assay to assess cell viability.[32][33][34][35]

Workflow for Cytotoxicity Evaluation

G Workflow for MTT Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Incubation1 Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation1 Treatment Treat Cells with Serial Dilutions of 1,8-Naphthyridine Derivatives Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 4h (Formazan Formation) Add_MTT->Incubation3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing the cytotoxicity of 1,8-naphthyridine derivatives.

Protocol 4.1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1,8-Naphthyridine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Cytotoxicity of a Hypothetical 1,8-Naphthyridine Derivative (ND-1) against MCF-7 Cancer Cells

CompoundIC₅₀ (µM)
ND-15.2
Doxorubicin (Positive Control)0.8

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile platform for the development of novel DNA intercalators with potential anticancer activity. The protocols outlined in this application note provide a clear roadmap for the synthesis, biophysical characterization, and biological evaluation of these compounds.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand how different functional groups influence DNA binding and cytotoxicity.

  • Mechanism of Action Studies: Investigating the effects of lead compounds on topoisomerase activity, cell cycle progression, and apoptosis induction.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential.

By following the methodologies described herein, researchers can effectively explore the chemical space around the this compound core to discover and develop next-generation DNA intercalating agents for cancer therapy.

References

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Gram-Scale Synthesis of 1,8-Naphthyridines: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-HIV properties.[1] Furthermore, their unique photophysical characteristics make them promising candidates for applications such as organic light-emitting diodes (OLEDs).[1] Consequently, the development of robust, scalable, and environmentally benign synthetic routes to access these valuable compounds is of paramount importance to researchers in both academic and industrial settings.

This comprehensive application note provides a detailed, field-proven protocol for the gram-scale synthesis of substituted 1,8-naphthyridines via a modified Friedländer annulation. Moving beyond traditional methods that often rely on harsh reaction conditions, organic solvents, and expensive metal catalysts, this guide focuses on a sustainable and efficient approach utilizing an inexpensive and biocompatible ionic liquid catalyst in water.[1][2][3][4]

The Strategic Advantage of the Aqueous, Catalyzed Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline and naphthyridine synthesis.[1][5] However, classic iterations of this reaction often necessitate high temperatures and strong acid or base catalysis, limiting their scalability and environmental compatibility. The protocol detailed herein circumvents these limitations by employing choline hydroxide (ChOH), a readily available and non-toxic ionic liquid, as a catalyst in an aqueous medium.[2][3] This system offers several distinct advantages:

  • Sustainability: The use of water as the solvent and a biocompatible catalyst aligns with the principles of green chemistry.[1][6]

  • Efficiency: The reaction proceeds with high yields, often exceeding 90%, and can be readily scaled to produce gram quantities of the desired product.[4]

  • Simplicity: The one-pot procedure and straightforward work-up, which avoids the need for chromatographic purification, make this method highly practical for routine laboratory use.[1][3]

  • Versatility: The protocol is amenable to a diverse range of substrates, allowing for the synthesis of a variety of substituted 1,8-naphthyridines.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the streamlined workflow for the gram-scale synthesis of 1,8-naphthyridines using the choline hydroxide-catalyzed Friedländer condensation.

Gram_Scale_1_8_Naphthyridine_Synthesis Reactants Reactants: 2-Aminonicotinaldehyde Active Methylene Compound Reaction Reaction: Stir at 50 °C Monitor by TLC Reactants->Reaction Add to Reaction_Setup Reaction Setup: Water (Solvent) Choline Hydroxide (Catalyst) Reaction_Setup->Reaction Establish Workup Work-up: Cool to Room Temperature Dilute with Water Reaction->Workup Upon Completion Isolation Product Isolation: Büchner Filtration Wash with Water Workup->Isolation Precipitate Forms Product Pure 1,8-Naphthyridine Derivative Isolation->Product Obtain

Caption: Workflow for the aqueous, choline hydroxide-catalyzed synthesis of 1,8-naphthyridines.

Quantitative Data Summary

The following table provides a summary of the reactants, conditions, and expected yields for the synthesis of representative 1,8-naphthyridine derivatives.

Product2-Aminonicotinaldehyde (mmol)Active Methylene Compound (mmol)Choline Hydroxide (mol%)Temperature (°C)Time (h)Yield (%)
2-Methyl-1,8-naphthyridine10Acetone (10)150692
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][7]naphthyridine0.51-Methylpiperidin-4-one (0.5)1501192

Detailed Experimental Protocol

This protocol details the gram-scale synthesis of 2-methyl-1,8-naphthyridine as a representative example.

Materials and Equipment:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide solution (45 wt. % in methanol)

  • Deionized water

  • Round-bottom flask (appropriate size for the intended scale)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath with temperature control

  • Nitrogen inlet

  • Condenser

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.23 g, 10 mmol).

  • Addition of Reagents: Add deionized water (10 mL) to the flask, followed by acetone (0.74 mL, 10 mmol).

  • Catalyst Addition: Add choline hydroxide (approximately 3 µL of a 45 wt. % solution in methanol, corresponding to 1 mol %).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is 10% methanol in dichloromethane. The reaction is typically complete within 6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual catalyst or starting materials.

  • Drying: Dry the purified product under vacuum to obtain 2-methyl-1,8-naphthyridine as a cream-colored solid. The expected yield is approximately 1.32 g (92%).[4]

Characterization: The structure and purity of the synthesized 1,8-naphthyridine derivative should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not proceed to completion, ensure that the temperature is maintained at 50 °C and that the stirring is efficient. The quality of the 2-aminonicotinaldehyde is also crucial; it should be pure and free from oxidation products.

  • Product Oiling Out: In some cases, the product may initially separate as an oil rather than a solid upon cooling. Scratching the inside of the flask with a glass rod or adding a seed crystal can often induce crystallization.

  • Catalyst Concentration: While 1 mol % of choline hydroxide is generally sufficient, for less reactive substrates, a slightly higher catalyst loading (up to 5 mol %) may be beneficial.

  • Substrate Scope: This method has been successfully applied to a variety of active methylene compounds, including both acyclic and cyclic ketones.[1][4] However, reaction times may vary depending on the reactivity of the specific substrate.

Alternative and Complementary Synthetic Strategies

While the aqueous Friedländer annulation is a highly effective and green method, other approaches to 1,8-naphthyridine synthesis may be advantageous for specific applications or substrate types. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often reducing reaction times to a few minutes.[7][8][9] This can be particularly useful for high-throughput synthesis and library generation.

  • Multi-component Reactions: One-pot, multi-component reactions offer a highly convergent and atom-economical approach to constructing complex 1,8-naphthyridine derivatives from simple and readily available starting materials.[10][11][12][13][14]

  • Domino Reactions: Tandem or domino reactions allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.[11][12]

  • Catalyst-Free Synthesis: Under certain conditions, the synthesis of functionalized 1,8-naphthyridines can be achieved without the need for an external catalyst, further enhancing the green credentials of the process.[11][15]

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available laboratory resources.

References

  • Choudhury, S. S., Shekh, S., Dhakad, A., & Bera, J. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995–19004. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., & Bera, J. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Research Square. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., & Bera, J. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. National Institute of Science Education and Research. [Link]

  • Mogilaiah, K., Swamy, T. K., Chandra, A. V., & Srivani, N. (2009). Microwave assisted synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines under solvent-free conditions using solid support. Indian Journal of Chemistry - Section B, 48B(10), 1462–1465. [Link]

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763–769. [Link]

  • Movassaghi, M., & Hill, M. D. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Wang, X., et al. (2015). Regioselective synthesis of functionalized[1][16]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17(6), 3334–3338. [Link]

  • Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3449–3453. [Link]

  • Movassaghi, M., & Hill, M. D. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]

  • Garg, A., Tadesse, A., & Eswaramoorthy, R. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. Journal of Chemistry, 2021, 1–16. [Link]

  • ACG Publications. (n.d.). A catalyst-free and eco-friendly approach to synthesis of 1,8-naphthyridines via natural deep eutectic solvents. [Link]

  • Soochow University. (2016). Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. [Link]

  • National Institutes of Health. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines. [Link]

  • Rajkumar, R., Saravanamani, K., & Rajendran, S. P. (n.d.). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[1][16]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

  • ResearchGate. (n.d.). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. [Link]

  • OUCI. (n.d.). Regioselective synthesis of functionalized[1][16]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. [Link]

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 1,8-Naphthyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,8-Naphthyridines and the Advent of Microwave Synthesis

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] The development of efficient and sustainable synthetic methodologies for 1,8-naphthyridine derivatives is therefore a critical endeavor in drug discovery.

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[5][6][7] By utilizing microwave irradiation to directly and uniformly heat the reaction mixture, MAOS dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[4][5][7] This application note provides a detailed protocol for the synthesis of 1,8-naphthyridin-3-amine analogs, leveraging the power of microwave technology.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating, which relies on conduction and convection to transfer thermal energy, microwave irradiation directly interacts with polar molecules in the reaction mixture.[5] This dielectric heating mechanism leads to rapid and uniform temperature elevation throughout the sample, minimizing thermal gradients and preventing the formation of hotspots.[5] The key advantages of this approach include:

  • Accelerated Reaction Rates: Significant reduction in reaction times.[4][5][7]

  • Enhanced Yields and Purity: Improved selectivity and reduced formation of byproducts.[4][5][7]

  • Energy Efficiency: Lower energy consumption compared to conventional methods.[5]

  • Greener Chemistry: Often allows for solvent-free reactions or the use of more environmentally benign solvents.[4][5]

Featured Synthesis: Friedländer Annulation for 1,8-Naphthyridine Analogs

A prominent and versatile method for constructing the 1,8-naphthyridine core is the Friedländer annulation. This reaction typically involves the condensation of a 2-amino-3-formylpyridine derivative with a compound containing an activated α-methylene group. The use of microwave irradiation significantly enhances the efficiency of this classical transformation.[8]

A representative reaction involves the DABCO-catalyzed Friedländer condensation of 2-aminonicotinaldehyde with various active methylene compounds under solvent-free microwave irradiation to yield 1,8-naphthyridines.[8]

Sources

Application Note: Solid-Phase Synthesis of a 1,8-Naphthyridin-3-amine Combinatorial Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the solid-phase synthesis of a combinatorial library of 1,8-naphthyridin-3-amines. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The solid-phase approach offers significant advantages for the rapid generation of diverse compound libraries by simplifying purification and enabling automation.[4][5] This protocol details a robust methodology employing a traceless linker strategy and a solid-phase adaptation of the Friedländer annulation, a classic and efficient method for constructing the 1,8-naphthyridine core.[2][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage combinatorial chemistry for the discovery of novel therapeutic agents based on the 1,8-naphthyridine framework.

Introduction: The Rationale for Solid-Phase Synthesis of 1,8-Naphthyridines

The 1,8-naphthyridine nucleus is a key pharmacophore found in numerous clinically significant drugs.[1] Its rigid, planar structure provides a unique scaffold for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. Combinatorial chemistry, particularly when performed on a solid support, has revolutionized the drug discovery process by allowing for the systematic and rapid synthesis of large, diverse libraries of molecules.[4]

The core principles of solid-phase synthesis (SPS) involve the covalent attachment of a starting material to an insoluble polymer support, followed by a series of chemical transformations.[4] Intermediates are purified by simple filtration and washing, and excess reagents can be used to drive reactions to completion.[5][8] This circumvents the need for traditional, often time-consuming, purification techniques like chromatography after each step.

This protocol employs a "traceless" linker, which is a key element in modern solid-phase organic synthesis.[9][10] A traceless linker connects the initial building block to the solid support and is cleaved in the final step without leaving any residual functionality on the product molecule.[9] This ensures that the final compounds are "clean" and do not bear any synthetic handles that could interfere with biological assays.

The key chemical transformation in this protocol is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline or, in this case, the 1,8-naphthyridine ring system.[2][6][7][11] By adapting this powerful reaction to the solid phase, we can efficiently construct the desired heterocyclic core and introduce diversity elements in a combinatorial fashion.

Strategic Overview of the Synthesis

The overall strategy for the solid-phase synthesis of the 1,8-naphthyridin-3-amine library is depicted in the workflow diagram below. The synthesis commences with the attachment of a suitable building block to a traceless silicon-based linker on a polystyrene resin. This is followed by the key on-resin Friedländer cyclization to construct the 1,8-naphthyridine core. Diversity is introduced through the use of various carbonyl compounds in the cyclization step. Finally, the desired 1,8-naphthyridin-3-amines are cleaved from the solid support.

G cluster_0 Phase 1: Resin Functionalization cluster_1 Phase 2: On-Bead Synthesis cluster_2 Phase 3: Cleavage and Product Isolation A Start with Polystyrene Resin B Attach Traceless Silicon Linker A->B Linker Synthesis C Immobilize Aldehyde Building Block D Friedländer Annulation with Diverse Carbonyls (R1, R2) C->D Coupling E Formation of Resin-Bound 1,8-Naphthyridine Core D->E Cyclization F Cleavage from Solid Support E->F Acidic Cleavage (e.g., TFA) G Isolate this compound Library F->G Purification G cluster_0 Split cluster_1 React cluster_2 Pool (Optional) cluster_3 Cleave A Resin with Immobilized Aldehyde B1 Portion 1 A->B1 B2 Portion 2 A->B2 B3 Portion n A->B3 C1 React with Carbonyl 1 B1->C1 C2 React with Carbonyl 2 B2->C2 C3 React with Carbonyl n B3->C3 D Combine Resin Portions C1->D C2->D C3->D E Cleave and Isolate Products D->E

Figure 2: Split-and-pool strategy for combinatorial library synthesis.

Characterization and Quality Control

  • On-Resin Analysis: The progress of reactions on the solid support can be monitored using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy (disappearance of the aldehyde carbonyl peak) or by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Final Product Analysis: The purity and identity of the cleaved library members should be confirmed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of representative compounds should be fully elucidated using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This application note outlines a detailed and robust protocol for the solid-phase synthesis of a this compound combinatorial library. By leveraging a traceless linker strategy and the well-established Friedländer annulation, this methodology provides an efficient pathway to generate diverse libraries of these medicinally important heterocyclic compounds. The flexibility of this approach allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the identification of novel drug candidates.

References

  • Krchňák, V., Smith, J., & Vágner, J. (2001). Solid-Phase Traceless Synthesis of Selected Nitrogen-Containing Heterocyclic Compounds. The Encore Technique for Directed Sorting.
  • Nivsarkar, M., et al. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • Kim, S. W., & Hong, C. Y. (2002). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 25(5), 595-599.
  • Albericio, F., & de la Torre, B. G. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(11), 2648.
  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006-6007.
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O catalyzed Friedländer synthesis of 1,8-naphthyridines under solvent-free grinding conditions. Oriental Journal of Chemistry, 31(1), 539-543.
  • Combinatorial Chemistry on Solid Phase. (n.d.). Retrieved from [Link].

  • Madaan, A., et al. (2021). 1,8-Naphthyridine derivatives: An updated review on recent advancements of their myriad biological activities. Archiv der Pharmazie, 354(8), e2100078.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.
  • Sahu, P. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18979-18990.
  • Abdel-Aziz, A. A.-M., et al. (2020). One-pot synthesis of annulated 1,8-naphthyridines. Chemistry of Heterocyclic Compounds, 56(10), 1318-1322.
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.). CR Subscription Agency.
  • Scott, W. (2022, November 8). Invited lection 06 "Combinatorial Chemistry and Solid-Phase Synthesis". YouTube.
  • Sahu, P. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Li, G., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28247-28255.
  • Hayes, C. J., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(12), 3295-3301.
  • James, I. W. (1999). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Tetrahedron, 55(17), 4855-4946.
  • Kulkarni, M. R., & Gaikwad, N. D. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(1), 1-3.
  • Kulkarni, M. R., & Gaikwad, N. D. (2020). Synthesis of 1,8-naphthyridines: a recent update.
  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508-9511.
  • Anwair, M. A. S., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758.
  • Ghosh, S., et al. (2023). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. ChemBioChem, 24(13), e202300171.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link].

Sources

Application Notes & Protocols: Catalytic C-H Functionalization of the 1,8-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous compounds with significant biological and material properties.[1][2][3] Its functionalization is paramount for the exploration of new chemical space in drug discovery and materials science.[1][3] Traditional synthetic routes often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H bond functionalization has emerged as a powerful and sustainable strategy, offering atom- and step-economical pathways to modify complex molecular architectures.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods for the C-H functionalization of the 1,8-naphthyridine ring. We delve into the mechanistic underpinnings of key transition-metal-catalyzed reactions, offer field-proven insights into experimental design, and provide detailed, validated protocols for immediate application in the laboratory.

The Principle of Directed C-H Functionalization on N-Heterocycles

Transition-metal-catalyzed C-H activation is often guided by a directing group, typically a Lewis-basic functionality that coordinates to the metal center and positions it in close proximity to a specific C-H bond.[5][7] This chelation assistance facilitates the formation of a stable metallacyclic intermediate, thereby controlling the regioselectivity of the transformation.[5][8][9]

For N-heterocycles like 1,8-naphthyridine, the ring nitrogen atom can serve as an intrinsic directing group.[10] This endogenous directing capability is a cornerstone of the methods described herein, enabling selective functionalization at the C-H bonds adjacent to the nitrogen atoms without the need to install and later remove an external directing group. The choice of metal catalyst, ligands, and reaction conditions can further tune the reactivity and selectivity of these transformations.

directed_activation cluster_0 Catalytic C-H Functionalization Naphthyridine 1,8-Naphthyridine Substrate Coordination_Complex Coordination Complex Naphthyridine->Coordination_Complex Coordination via N-atom Metal_Catalyst Transition Metal Catalyst (M-L) Metal_Catalyst->Coordination_Complex Metallacycle Metallacyclic Intermediate Coordination_Complex->Metallacycle C-H Activation (CMD or Ox. Add.) Oxidative_Addition Oxidative Addition Intermediate Metallacycle->Oxidative_Addition Oxidative Addition Functionalized_Product Functionalized 1,8-Naphthyridine Functionalized_Product->Metal_Catalyst Catalyst Regeneration Coupling_Partner Coupling Partner (R-X) Coupling_Partner->Oxidative_Addition Oxidative_Addition->Functionalized_Product Reductive Elimination pd_cycle Pd_II Pd(II)L₂ Coordination Naph-Pd(II)L₂ Coordination Pd_II->Coordination + Naphthyridine Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation (CMD) Pd_IV Ar-Pd(IV)-Naph Complex Palladacycle->Pd_IV + Ar-X (Oxidative Add.) Pd_IV->Pd_II Regeneration Product Arylated Naphthyridine Pd_IV->Product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol: Pd-Catalyzed C-H Arylation of 2-methyl-1,8-naphthyridine

This protocol describes the direct arylation at the C7 position of 2-methyl-1,8-naphthyridine with 4-iodotoluene.

Materials and Equipment:

  • 2-methyl-1,8-naphthyridine

  • 4-Iodotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methyl-1,8-naphthyridine (144 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), PCy₃ (11.2 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and place the mixture in a preheated oil bath at 120 °C. Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product, 2-methyl-7-(p-tolyl)-1,8-naphthyridine.

Self-Validation and Troubleshooting:

  • Expected Outcome: A white to pale yellow solid. Yields typically range from 60-85%.

  • Trustworthiness: The use of an anhydrous solvent and inert atmosphere is critical to prevent catalyst deactivation. Ensure K₂CO₃ is finely powdered and dry.

  • Pitfall: Low conversion may be due to catalyst decomposition. Consider using a more robust ligand or a pre-catalyst system. If starting materials are complex, substrate inhibition is possible.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly efficient method for installing a boronate ester group onto an aromatic or heteroaromatic ring. [11][12]This transformation is exceptionally valuable as the resulting borylated intermediates are versatile building blocks for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Mechanistic Rationale

The active catalyst is typically an Iridium(III) species generated in situ from an Ir(I) precursor and a bipyridine-type ligand. The cycle involves oxidative addition of the B-B bond of bis(pinacolato)diboron (B₂pin₂), followed by C-H activation and reductive elimination of the borylated product. [13]For pyridine-like substrates, the nitrogen lone pair can inhibit the catalyst by coordinating to the iridium center. [12][13][14]This effect can often be overcome by using sterically hindered ligands or by adjusting the electronic properties of the substrate. [13][14]

ir_cycle Ir_I [Ir(I)] Ir_III_Boryl [Ir(III)(Bpin)₂] Ir_I->Ir_III_Boryl + B₂pin₂ (Oxidative Add.) Ir_III_CH [H-Ir(III)(Bpin)-Naph] Ir_III_Boryl->Ir_III_CH + Naphthyridine (C-H Activation) Ir_III_CH->Ir_I Regeneration Product Borylated Naphthyridine Ir_III_CH->Product Reductive Elimination H_Bpin H-Bpin Ir_III_CH->H_Bpin Reductive Elimination

Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Protocol: Ir-Catalyzed Borylation of 1,8-Naphthyridine

This protocol details the borylation of the parent 1,8-naphthyridine ring, which is expected to occur at the C4/C5 positions based on steric and electronic factors.

Materials and Equipment:

  • 1,8-Naphthyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (methoxyiridium(I) cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane, anhydrous

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Ir(COD)OMe]₂ (16.5 mg, 0.025 mmol, 2.5 mol%) and dtbpy (13.4 mg, 0.05 mmol, 5 mol%) to a Schlenk tube.

  • Reagent Addition: Add 1,8-naphthyridine (130 mg, 1.0 mmol) and B₂pin₂ (305 mg, 1.2 mmol).

  • Solvent and Reaction: Add 5 mL of anhydrous cyclohexane. Seal the tube, remove it from the glovebox, and heat at 80 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can often be used directly in subsequent reactions after filtration through a short plug of silica to remove iridium residues. For isolation, purify by column chromatography on silica gel (using a non-polar eluent system, e.g., hexane/ethyl acetate or hexane/dichloromethane).

Self-Validation and Troubleshooting:

  • Expected Outcome: A white crystalline solid. Yields are typically high (>80%).

  • Trustworthiness: The exclusion of air and moisture is paramount for this reaction, as the active catalyst is sensitive. B₂pin₂ can slowly hydrolyze, so use a fresh bottle or recrystallized material.

  • Pitfall: Low reactivity or catalyst inhibition. If standard conditions fail, consider a different ligand system. Some N-heterocycles are known to be challenging substrates. [13][14]

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are highly versatile and can mediate a wide range of C-H functionalization reactions, including alkylations, arylations, and annulations. [15][16][17]Rh(III) catalysts, in particular, are effective for oxidative C-H functionalization reactions. [18][19]

Protocol: Rh(III)-Catalyzed C-H Alkenylation

This protocol describes the coupling of 2-phenyl-1,8-naphthyridine with ethyl acrylate at the C7 position.

Materials and Equipment:

  • 2-phenyl-1,8-naphthyridine

  • Ethyl acrylate

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Copper(II) Acetate (Cu(OAc)₂), anhydrous

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-phenyl-1,8-naphthyridine (103 mg, 0.5 mmol), [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol, 2.5 mol%), and AgSbF₆ (17.2 mg, 0.05 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous Cu(OAc)₂ (181 mg, 1.0 mmol) as the oxidant. Then, add 2.5 mL of DCE followed by ethyl acrylate (81 µL, 0.75 mmol).

  • Reaction: Seal the tube and stir the mixture at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired alkenylated product.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid product, with yields often in the moderate to good range.

  • Trustworthiness: The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species. The copper acetate serves as the stoichiometric oxidant to regenerate the catalyst. Both are moisture-sensitive.

  • Pitfall: Competing polymerization of the acrylate can occur. Using the specified stoichiometry is important. If the reaction is sluggish, a different silver salt or oxidant may be required.

Summary of Catalytic Methods

Catalytic System Typical Functionalization Key Reagents Advantages Limitations/Considerations
Palladium (Pd) ArylationPd(OAc)₂, Ligand (e.g., PCy₃), Base (K₂CO₃), Aryl HalideHigh functional group tolerance; well-understood mechanisms.Ligand sensitivity; potential for catalyst deactivation.
Iridium (Ir) Borylation[Ir(COD)OMe]₂, Ligand (dtbpy), B₂pin₂Forms versatile boronate intermediates; high yields and selectivity.Catalyst can be inhibited by N-heterocycle coordination. [13][14]
Rhodium (Rh) Alkenylation, Annulation[Cp*RhCl₂]₂, Ag(I) salt, Oxidant (Cu(OAc)₂)High reactivity for diverse transformations, including annulations. [4][18]Often requires stoichiometric oxidants and halide scavengers.
Copper (Cu) Amination, N-ArylationCuI or CuCl, Ligand, Base (e.g., NaOH)Cost-effective metal; good for C-N bond formation. [20][21]Can require higher catalyst loadings or longer reaction times. [20]

References

  • Lewis, J. C., et al. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(8), 1013–1025. [Link]

  • Lewis, J. C., et al. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research, 41(8), 1013-1025. [Link]

  • Wiedemann, S. H., et al. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(46), 15685–15695. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules, 27(19), 6695. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation [electronic resource]. (2008). Stanford Libraries. [Link]

  • C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2013). Chemical Reviews, 113(8), 6245–6284. [Link]

  • Sharma, U., et al. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry, 23(11), 3810-3841. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2013). Chemical Reviews. [Link]

  • Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups. (2024). Organic Letters. [Link]

  • Hayes, C. S., et al. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 19(22), 5400-5406. [Link]

  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. (2017). Angewandte Chemie International Edition, 56(45), 14232-14236. [Link]

  • Different strategies for transition‐metal‐catalyzed C−H... (n.d.). ResearchGate. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega, 6(28), 18349–18361. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). Molecules, 28(23), 7886. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega, 6(42), 28169–28181. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry, 13(14), 1315-1339. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). Archiv der Pharmazie, 349(1), 5-24. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2023). ResearchGate. [Link]

  • Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. (2013). Journal of the American Chemical Society, 135(40), 15024-15027. [Link]

  • Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. (2013). Organic Letters, 15(7), 1732-1735. [Link]

  • Some pharmaceutically active 1,8-naphthyridine derivatives. (n.d.). ResearchGate. [Link]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. (2016). Organic Letters, 18(11), 2730-2733. [Link]

  • Direct core functionalisation of naphthalenediimides by iridium catalysed C–H borylation. (2015). Chemical Communications, 51(71), 13656-13659. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Antibiotics, 10(12), 1499. [Link]

  • Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands. (2024). Chemical Science, 15(22), 8564-8570. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry, 81(2), 343-357. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). ResearchGate. [Link]

  • High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. (2022). ChemRxiv. [Link]

  • Palladium(II) Complexes Based on 1,8-naphthyridine Functionalized N-heterocyclic Carbenes (NHC) and Their Catalytic Activity. (2011). Dalton Transactions, 40(2), 489-494. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. (2014). ResearchGate. [Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. (2017). Indian Journal of Chemistry, 56A, 1151-1156. [Link]

  • Palladium‐Catalyzed C H Arylation. (2022). Wiley Online Library. [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). Accounts of Chemical Research, 50(11), 2799-2808. [Link]

  • Iridium-catalyzed C–H borylation of pyridines. (2014). Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2013). Chemical Science, 4(10), 3959-3965. [Link]

  • Copper-Catalyzed Electrophilic Amination of Heteroarenes via C-H Alumination. (2015). The Journal of Organic Chemistry, 80(20), 10244-10251. [Link]

  • Iridium-catalyzed C-H Borylation of Pyridines. (2014). Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. (2023). Chemical Reviews, 123(16), 10079-10134. [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Accounts of Chemical Research, 44(8), 617-630. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2019). The Journal of Organic Chemistry, 84(16), 10079-10093. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 724-809. [Link]

  • Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands. (2024). Chemical Science. [Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. (2017). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Friedländer synthesis of 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and efficiency of this crucial reaction. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. We'll diagnose the likely causes and provide actionable protocols to get your reaction back on track.

Q1: My reaction yield is very low, or I'm not getting any product at all. What are the most common causes and how can I fix this?

Low or no yield is the most frequent issue and can stem from several factors, from catalyst choice to reaction conditions. Let's break down the possibilities.

Logical Troubleshooting Workflow for Low Yield

G start Problem: Low/No Yield catalyst Is the catalyst appropriate and active? start->catalyst conditions Are the reaction conditions optimal? catalyst->conditions Yes solution_catalyst Solution: Screen alternative catalysts (e.g., Choline Hydroxide, ILs, CeCl3). Ensure catalyst is not degraded. catalyst->solution_catalyst No workup Is the work-up/purification efficient? conditions->workup Yes solution_conditions Solution: Adjust temperature, time, and solvent. Consider greener methods (water, solvent-free). conditions->solution_conditions No solution_workup Solution: Optimize extraction pH. Use appropriate purification (crystallization vs. chromatography). workup->solution_workup No success Yield Improved workup->success Yes solution_catalyst->success solution_conditions->success solution_workup->success

Caption: A decision workflow for troubleshooting low-yield Friedländer synthesis.

Cause A: Ineffective Catalyst System

The classic Friedländer synthesis is catalyzed by either acid or base, but many modern, high-yield methods utilize alternative catalysts that are milder and more efficient.[1] If you are using traditional catalysts like KOH or H₂SO₄ and experiencing issues, consider these alternatives.

  • Insight: The choice of catalyst is critical. Traditional strong acids or bases can sometimes promote side reactions or degradation, especially with sensitive substrates.[1] Newer methods often offer higher yields under milder conditions.

Comparative Analysis of Catalytic Systems

Catalyst SystemSolventTemperature (°C)Typical YieldsKey Advantages & ConsiderationsReference
Choline Hydroxide (ChOH)Water50>90%Environmentally benign, excellent yields, simple work-up. Ideal for gram-scale synthesis.[2][3][2][3]
Basic Ionic Liquids (e.g., [Bmmim][Im])Neat (Solvent-free)80~95%Acts as both catalyst and solvent; recyclable.[4][5][4][5]
CeCl₃·7H₂OSolvent-free (Grinding)Room Temp.HighMild Lewis acid catalyst, rapid reaction times, environmentally friendly.[1][1]
LiOH·H₂O / KOHAqueous-AlcoholVariesModerate to GoodA more traditional "green" approach, but may be less efficient than ChOH.[2][3][2][3]

Actionable Protocol: High-Yield Synthesis in Water using Choline Hydroxide

This protocol is adapted from a highly successful, gram-scale method and represents a robust starting point for optimization.[3][6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.0 eq) and the desired α-methylene carbonyl compound (1.0 eq).

  • Solvent & Catalyst Addition: Add deionized water (approx. 2 mL per mmol of aldehyde). Follow this with the addition of choline hydroxide (1 mol%).

  • Reaction: Purge the flask with an inert gas (e.g., Nitrogen). Heat the mixture to 50°C in a water bath and stir vigorously for 6-12 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. The 1,8-naphthyridine product often precipitates directly from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove the catalyst and dry under vacuum.[6]

Cause B: Sub-optimal Reaction Conditions

If an appropriate catalyst is in use, the issue may lie with the temperature, reaction time, or solvent.

  • Temperature: While some modern methods work at room temperature[1], many require heating. A reaction at 50°C in water with choline hydroxide gives excellent yields, whereas at room temperature, the reaction may not proceed at all.[2][3] Conversely, excessively high temperatures can lead to substrate degradation and side product formation.[6]

  • Solvent: The solubility of reactants can be a limiting factor.[7] Fortunately, many starting materials for the Friedländer condensation are soluble in water, making it an excellent, green solvent choice.[2][7] In other cases, using a basic ionic liquid as both the solvent and catalyst under solvent-free conditions has proven highly effective.[4][5]

Q2: I'm using an unsymmetrical ketone and getting a mixture of products (regioisomers). How can I improve the regioselectivity?

This is a classic challenge. The reaction of an o-aminoaryl aldehyde with an unsymmetrical ketone (e.g., 2-butanone) can proceed via two different enolates, leading to two distinct constitutional isomers.

The Problem of Regioselectivity

G cluster_products Mixture of Regioisomers start Unsymmetrical Ketone (e.g., 2-Butanone) enolate_a Kinetic Enolate (Less Substituted) start->enolate_a Path A enolate_b Thermodynamic Enolate (More Substituted) start->enolate_b Path B product_a Product A (2,3-disubstituted) enolate_a->product_a product_b Product B (2-substituted) enolate_b->product_b

Caption: Formation of two regioisomers from an unsymmetrical ketone.

Solution: Employing Regioselective Catalysts

Recent research has shown that the choice of catalyst can dramatically influence the regiochemical outcome. While traditional oxide catalysts often yield the 2,3-dialkyl substituted products, certain cyclic secondary amines strongly favor the formation of 2-alkyl substituted products.[8][9]

  • Expert Insight: The breakthrough in controlling this selectivity came from the use of novel amine catalysts. Specifically, the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly reactive and regioselective.[8][9]

Key Findings for High Regioselectivity:

  • Catalyst: TABO is the catalyst of choice, yielding 1,8-naphthyridines with up to 96:4 regioselectivity.[8]

  • Slow Addition: Regioselectivity is further enhanced by the slow addition of the methyl ketone substrate to the reaction mixture.[8][9]

  • Temperature: A positive correlation between reaction temperature and regioselectivity has been observed.[8]

By switching from a general base like KOH to a specialized amine catalyst like TABO, you can steer the reaction toward a single, desired regioisomer, simplifying purification and improving the yield of the target molecule.

Frequently Asked Questions (FAQs)
Q3: What is the general mechanism of the base-catalyzed Friedländer synthesis for 1,8-naphthyridines?

The reaction proceeds through a two-stage process: an initial aldol-type condensation followed by an intramolecular cyclization and dehydration.[10]

Base-Catalyzed Friedländer Mechanism

G A 1. Enolate Formation (Ketone + Base) B 2. Aldol Condensation (Enolate attacks Aldehyde) A->B C 3. Intramolecular Cyclization (Amine attacks Carbonyl) B->C D 4. Dehydration (Loss of H2O) C->D E Aromatic 1,8-Naphthyridine D->E

Caption: Stepwise mechanism of the base-catalyzed Friedländer synthesis.

  • Enolate Formation: A base removes an α-proton from the carbonyl compound to form an enolate.

  • Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde.

  • Cyclization: The amino group then attacks the ketone's carbonyl carbon in an intramolecular fashion to form a heterocyclic intermediate.

  • Dehydration: Finally, a molecule of water is eliminated to yield the stable, aromatic 1,8-naphthyridine ring system.

Q4: How do I effectively monitor the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method.[6]

  • Procedure: Spot a small aliquot of your reaction mixture on a TLC plate alongside spots of your starting materials (the aldehyde and the ketone).

  • Analysis: As the reaction progresses, you should see the starting material spots diminish in intensity while a new, distinct spot for the product appears. The reaction is complete when the limiting reagent spot is no longer visible.

  • Tip: The 1,8-naphthyridine core is often UV-active, making it easy to visualize on a TLC plate with a fluorescent indicator under a UV lamp.

Q5: My product is difficult to purify. Any suggestions?

Purification challenges often arise from side products or unreacted starting materials.

  • If the product precipitates: This is the ideal scenario, often seen in aqueous reactions.[3] Simple filtration and washing with cold solvent (like water) is usually sufficient to obtain a pure product.[10]

  • If the product is soluble:

    • Extraction: After quenching the reaction, perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[6][10]

    • Column Chromatography: If the crude product is still impure, silica gel column chromatography is the standard method for purification. Choose an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) based on TLC analysis.

    • Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective final purification step.

References
  • San, Y., Sun, J., Wang, H., Jin, Z., & Gao, H. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link][4][5][11]

  • Dey, S., Mal, P., & Ghosh, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link][2][3][7]

  • San, Y., Sun, J., Wang, H., Jin, Z., & Gao, H. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Current Pharmaceutical Research. [Link]

  • Dey, S., Mal, P., & Ghosh, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Dey, S., Mal, P., & Ghosh, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. H., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • San, Y., Sun, J., Wang, H., Jin, Z., & Gao, H. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ResearchGate. [Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Abdel-Aziem, A., et al. (2025). One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate. [Link]

  • ResearchGate. (2022). Mechanism of Friedlander reaction. ResearchGate. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The 1,8-naphthyridine scaffold is a privileged core in medicinal chemistry, but achieving precise substitution patterns can be a significant experimental hurdle.

This guide provides in-depth, field-tested insights and troubleshooting protocols to address common challenges. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving your target regioisomer.

Frequently Asked Questions (FAQs)

Here we address high-level questions that frequently arise during the planning and execution of 1,8-naphthyridine syntheses.

Q1: What are the primary drivers of regioselectivity in classical 1,8-naphthyridine syntheses like the Friedländer annulation?

A1: In the Friedländer annulation, which condenses an o-aminopyridine aldehyde or ketone with a carbonyl compound containing an α-methylene group, regioselectivity is primarily governed by a combination of steric and electronic factors. The initial step is typically an aldol-type condensation or enamine formation. The regioselectivity arises from the selective formation of one enolate or enamine over another when using unsymmetrical ketones. Factors such as catalyst choice, temperature, and the rate of addition of reagents can significantly influence this selectivity. For instance, amine catalysts like pyrrolidine derivatives can favor the formation of the less substituted enamine, leading to the 2-alkyl-substituted naphthyridine.[1][2][3]

Q2: How does the electronic nature of the 1,8-naphthyridine ring influence its functionalization?

A2: The 1,8-naphthyridine ring is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This has several consequences for its reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring activates it towards SNAr reactions, especially when a good leaving group (like a halogen) is present at the α- (2, 7) or γ- (4, 5) positions. Electron-withdrawing groups elsewhere on the ring will further enhance this reactivity.[4][5]

  • Electrophilic Aromatic Substitution (EAS): Conversely, the ring is deactivated towards classical EAS. These reactions are generally difficult and require harsh conditions if they proceed at all.

  • C-H Functionalization: The positions adjacent to the ring nitrogens (2, 7, and to a lesser extent, 4 and 5) are the most acidic C-H bonds. This makes them prime targets for directed metallation and subsequent C-H functionalization, often overriding the typical electronic preferences seen in EAS.[6]

Q3: When should I consider a direct C-H functionalization approach versus a classical condensation reaction?

A3: The choice depends on your starting materials and target molecule.

  • Classical Condensation (e.g., Friedländer): This is ideal when you are building the naphthyridine core from simpler, acyclic precursors. It is a powerful method for installing substituents on the newly formed carbocyclic ring (positions 2, 3, 4).

  • Direct C-H Functionalization: This is the preferred strategy for "late-stage" modification of a pre-existing 1,8-naphthyridine core. It is exceptionally useful for installing substituents at positions that are difficult to access via classical methods, such as the C2, C7, or C4 positions, without requiring pre-functionalization (e.g., halogenation). This approach offers high atom economy.[7][8][9]

Troubleshooting Guides: Common Regioselectivity Issues

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones
  • Symptom: You are reacting 2-amino-3-formylpyridine with 2-butanone, expecting to form 2-ethyl-1,8-naphthyridine, but you isolate a mixture of 2-ethyl- and 2,3-dimethyl-1,8-naphthyridine.

  • Causality: The formation of two regioisomers stems from the non-selective formation of the two possible enamines (or enolates) from 2-butanone. The reaction can proceed through either the kinetic enamine (from the less substituted α-carbon) or the thermodynamic enamine (from the more substituted α-carbon). Standard base- or acid-catalyzed conditions often give poor selectivity.

  • Troubleshooting Workflow & Solutions:

    G start Problem: Poor Regioselectivity in Friedländer Annulation q1 Are you using a catalyst? start->q1 sol1 Solution 1: Introduce an Amine Catalyst - Employ a cyclic secondary amine like pyrrolidine or TABO. - These favor the kinetic enamine, leading to the less substituted product. q1->sol1 No q2 What are your reaction conditions? q1->q2 Yes end Outcome: Improved Regioselectivity (>90:10) sol1->end sol2 Solution 2: Modify Reaction Parameters - Perform a slow addition of the ketone to the reaction mixture. - This keeps the ketone concentration low, favoring kinetic control. q2->sol2 sol3 Solution 3: Adjust Temperature - Increase the reaction temperature (e.g., to 75 °C). - Higher temperatures have been shown to positively correlate with selectivity for the 2-substituted product. sol2->sol3 sol3->end

    Troubleshooting Decision Flowchart

    • Solution 1: Employ a Regioselective Catalyst: Standard oxide catalysts can lead to the 2,3-dialkyl substituted products. Switching to a cyclic secondary amine catalyst, such as pyrrolidine or the more effective 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to provide excellent regioselectivity for the 2-alkyl-substituted product.[1][2][10] These catalysts operate by selectively forming the less-substituted enamine from the unsymmetrical ketone.

    • Solution 2: Control Reagent Concentration: High regioselectivity can be achieved by the slow addition of the methyl ketone substrate to the reaction mixture. This maintains a low concentration of the ketone, favoring the kinetically controlled pathway.[3][10][11]

    • Solution 3: Optimize Temperature: Contrary to what might be expected for kinetic vs. thermodynamic control, studies have shown that for amine-catalyzed Friedländer reactions, increasing the temperature (e.g., to 75 °C) can significantly improve the regioselectivity in favor of the 2-substituted naphthyridine, with ratios as high as 96:4 being reported.[3]

Issue 2: Lack of Selectivity in Metal-Catalyzed Cross-Coupling of Dihalo-1,8-naphthyridines
  • Symptom: You have a 2,7-dichloro-1,8-naphthyridine and want to perform a Suzuki or Negishi coupling to install a substituent at only the C2 position, but you are getting a mixture of mono-C2, mono-C7, and di-substituted products.

  • Causality: The electronic environment of the C2 and C7 positions in 1,8-naphthyridine is very similar. Therefore, their reactivity in standard cross-coupling reactions is often comparable, leading to poor selectivity. Achieving regioselectivity requires exploiting more subtle differences in reactivity, often by using different halogen leaving groups or carefully chosen catalyst systems.

  • Solutions & Protocols:

    • Strategy 1: Use Orthogonal Halogen Reactivity: The most robust strategy is to start with a substrate containing two different halogens, such as 2-chloro-7-iodo-1,8-naphthyridine. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond. This allows for selective functionalization at the C7 position first. The remaining C-Cl bond can then be functionalized in a subsequent step, potentially using a different catalyst system or more forcing conditions. A similar strategy has been demonstrated for 2,7-naphthyridines.[12][13]

    • Strategy 2: Employ a Cobalt-Catalyzed System: Cobalt catalysts can exhibit different reactivity profiles compared to palladium. Studies on other naphthyridine isomers have shown that CoCl₂ can effectively catalyze cross-couplings of chloro-naphthyridines with organozinc or Grignard reagents.[12][13] While selectivity between two identical halogens might still be challenging, this opens up an alternative catalytic system to screen for optimal conditions.

    • Data-Driven Catalyst Selection: The choice of metal, ligand, and base can be critical. Below is a conceptual table illustrating how different conditions can be screened to optimize for mono-arylation.

Catalyst SystemLeaving GroupCoupling PartnerExpected OutcomeRationale
Pd(PPh₃)₄ / Na₂CO₃-ClArylboronic AcidLow selectivityC2 and C7 positions have similar reactivity towards standard Suzuki conditions.
Pd₂(dba)₃ / SPhos-I (at C7), -Cl (at C2)Arylboronic AcidHigh selectivity for C7The C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Cl bond.
CoCl₂·2LiCl-ClArylzinc HalidePotentially improved selectivityCobalt catalysis offers an alternative mechanistic pathway that may differentiate the electronic environments of C2 and C7 more effectively.[13]
Issue 3: Failure to Achieve Ortho-Functionalization via Directed C-H Activation
  • Symptom: You are attempting a palladium-catalyzed C-H arylation of a 3-substituted-1,8-naphthyridine, expecting functionalization at the C4 position, but you observe no reaction or decomposition of the starting material.

  • Causality: While the 1,8-naphthyridine nitrogen atoms are excellent directing groups for C-H activation, successful catalysis depends on the entire catalytic cycle.[7] Potential failure points include:

    • Inefficient C-H Activation Step: The C-H bond may not be sufficiently acidic or accessible for the cyclometalation step to occur.

    • Catalyst Inhibition: The naphthyridine nitrogen atoms can act as strong ligands and coordinate too tightly to the metal center, preventing catalytic turnover.

    • Incorrect Oxidant/Reaction Conditions: The chosen oxidant may be incompatible with the substrate or the catalytic intermediates.

  • Solutions & Protocols:

    • Protocol 1: Detailed C-H Arylation Procedure (Exemplar)

      • Reagents & Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 3-substituted-1,8-naphthyridine (1.0 equiv), the arylating agent (e.g., aryl iodide, 1.2 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

      • Solvent: Add a dry, degassed solvent such as toluene, dioxane, or DMF.

      • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

      • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

      • Purification: Purify the crude product by column chromatography on silica gel.

    • Troubleshooting the Protocol:

      • No Reaction: If no reaction occurs, consider changing the directing group's position or the electronic nature of the substrate. A more electron-rich naphthyridine may be more susceptible to oxidative addition. Also, screen different palladium sources (e.g., PdCl₂) and ligands. Some C-H activation cycles are highly sensitive to the ligand's steric and electronic properties.[9]

      • Decomposition: If the starting material decomposes, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration. Alternatively, the oxidant may be too harsh. In directed C-H functionalizations that require an external oxidant (like acetoxylation), screening different oxidants (e.g., PhI(OAc)₂, K₂S₂O₈) is crucial.[8][9]

      • Poor Yield: Low yields can be due to catalyst inhibition. Adding a silver salt (e.g., Ag₂CO₃ or AgOAc) can sometimes act as a halide scavenger and improve catalytic efficiency, particularly when using aryl halides as coupling partners.

References

  • McNaughton, B. R., Miller, B. L. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 2003 , 68(2), 467-77. [Link]

  • Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

  • Ciufolini, M. A., et al. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry, 2003 . [Link]

  • Movassaghi, M., Hill, M. D. Highly Regioselective Friedländer Annulations with Unmodified Ketones. The Journal of Organic Chemistry, 2003 . [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Reddy, C. R., et al. Regioselective synthesis of functionalized[1][6]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 2014 . [Link]

  • Wang, H., et al. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 2023 . [Link]

  • Li, G., et al. Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 2017 , 56(45), 14232-14236. [Link]

  • Deady, L. W., Werden, D. M. Nucleophilic-Substitution Reactions in Benzo[C][1][6]Naphthyridines. Australian Journal of Chemistry, 1986 . [Link]

  • Knochel, P., et al. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 2017 . [Link]

  • Lesher, G. Y., et al. 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 1962 . [Link]

  • Knochel, P., et al. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. ACS Publications, 2017 . [Link]

  • Zhang, L., et al. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 2019 . [Link]

  • White, M. C., et al. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 2012 . [Link]

  • Wang, D., et al. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. Organic Letters, 2013 . [Link]

  • LibreTexts Chemistry. Substituent Effects in Electrophilic Substitutions. [Link]

  • Daugulis, O., et al. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 2011 . [Link]

  • Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2018 . [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • LibreTexts Chemistry. Nucleophilic Aromatic Substitution. [Link]

  • Bagley, M. C., et al. A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 2001 . [Link]

  • Daru, J., et al. Guideline for Elucidating Catalysts. ChemRxiv, 2024 . [Link]

  • Glickman, M. H., et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 2000 . [Link]

  • Li, X., et al. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2020 . [Link]

Sources

common side reactions in 1,8-naphthyridine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on a thorough review of the literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. However, the synthesis of these heterocycles is not without its challenges. This guide will focus on the most common synthetic routes and the associated side reactions, providing you with the knowledge to anticipate, diagnose, and prevent these issues, thereby improving your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of isomers in my Friedländer synthesis when using an unsymmetrical ketone. How can I improve the regioselectivity?

A1: This is a classic challenge in the Friedländer annulation. The formation of regioisomers arises from the two possible sites of enolization of the unsymmetrical ketone, leading to two different cyclization pathways.

Probable Cause: Non-selective enolization of the ketone under the reaction conditions.

Solutions:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity.

    • Amine Catalysts: Specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity, favoring the formation of the 2-substituted 1,8-naphthyridine.[1][2][3]

    • Ionic Liquids: Basic ionic liquids, for instance, [Bmmim][Im], have demonstrated the ability to direct the reaction towards a single product with unsymmetrical ketones.[4]

  • Controlled Addition of Reactants: Slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can maintain a low concentration of the ketone, thereby favoring the kinetically preferred product and improving regioselectivity.[1][2][3]

  • Reaction Temperature: Higher reaction temperatures have been reported to increase the regioselectivity in some cases.[2]

Parameter Recommendation for Improved Regioselectivity Rationale
Catalyst TABO or a basic ionic liquid (e.g., [Bmmim][Im])Directs the enolization to a specific α-carbon.
Reactant Addition Slow, controlled addition of the unsymmetrical ketoneMinimizes competing enolization pathways.
Temperature Optimization may be required; higher temperatures can be beneficial.Can favor the formation of the thermodynamically more stable product.
Q2: My Skraup-type synthesis of 1,8-naphthyridines is highly exothermic and produces a significant amount of tar-like material. What can I do to control the reaction and improve the yield?

A2: The Skraup reaction and its modifications (like the Doebner-von Miller synthesis) are notoriously vigorous, especially when applied to electron-rich aromatic amines. The strong acidic conditions and oxidizing agents can lead to uncontrolled polymerization and charring of the starting materials and intermediates.

Probable Cause: Uncontrolled exothermic reaction and acid-catalyzed polymerization.

Solutions:

  • Use of a Moderator: The addition of a mild oxidizing agent or a heat sink can help to control the reaction's exothermicity.

    • Ferrous Sulfate (FeSO₄): Traditionally used in the Skraup synthesis of quinolines to make the reaction less violent.

  • Temperature Control: Careful control of the reaction temperature is crucial. The reaction should be initiated with gentle heating, and then the exotherm should be managed with external cooling if necessary.

  • Slow Addition of Acid: The slow and controlled addition of the strong acid (typically sulfuric acid) to the reaction mixture with efficient stirring helps to dissipate heat and prevent localized hotspots.

Workflow for a Controlled Skraup-Type Reaction:

Caption: Workflow for a controlled Skraup-type synthesis.

Q3: I am attempting a Gould-Jacobs synthesis to prepare a 4-hydroxy-1,8-naphthyridine derivative, but the cyclization step is giving a very low yield. What are the likely issues?

A3: The Gould-Jacobs reaction involves an initial condensation followed by a high-temperature thermal cyclization. Incomplete cyclization is a common problem, often leading to the isolation of the uncyclized intermediate.

Probable Cause: Insufficient temperature for the thermal cyclization or degradation of the product at high temperatures.

Solutions:

  • Optimize Cyclization Temperature: The intramolecular cyclization step in the Gould-Jacobs reaction requires high temperatures. If the temperature is too low, the reaction will not proceed to completion. It is essential to find the optimal temperature that promotes cyclization without causing significant degradation.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective alternative to conventional heating for the cyclization step.[5] Microwaves can rapidly and uniformly heat the reaction mixture to the required high temperatures, often leading to shorter reaction times and improved yields.[5]

  • Choice of Solvent: For the thermal cyclization, a high-boiling point solvent such as Dowtherm A is often used. Ensure that the solvent is appropriate for the required temperature and is chemically inert under the reaction conditions.

Experimental Protocol for Gould-Jacobs Cyclization:

  • Intermediate Formation: React the 2-aminopyridine with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol) to form the anilinomethylenemalonate intermediate. Isolate and purify this intermediate.

  • Thermal Cyclization:

    • Add the purified intermediate to a high-boiling point solvent (e.g., Dowtherm A).

    • Heat the mixture to a high temperature (typically 240-260 °C) and monitor the reaction progress by TLC or LC-MS.

    • Optimize the reaction time to maximize the formation of the desired 4-hydroxy-1,8-naphthyridine while minimizing the formation of degradation byproducts.[5]

  • Microwave-Assisted Cyclization (Alternative):

    • Place the intermediate in a microwave-safe vessel.

    • Heat the sample using a microwave reactor to the desired temperature for a specified time. This often requires optimization of both temperature and time.[5]

Troubleshooting Guide for Common Side Reactions

Issue 1: Formation of Polymeric Byproducts
  • Applicable Syntheses: Skraup-Doebner-von Miller, and potentially other acid-catalyzed reactions.

  • Appearance: Dark, tarry, insoluble material.

  • Mechanism: Strong acids can catalyze the self-condensation and polymerization of carbonyl compounds, especially α,β-unsaturated aldehydes and ketones. The starting aminopyridine can also be susceptible to acid-catalyzed degradation and polymerization.

  • Prevention:

    • Moderators: As mentioned in the FAQs, moderators like ferrous sulfate can temper the reaction's reactivity.

    • Biphasic Systems: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the sensitive carbonyl compound in an organic phase, reducing its contact with the strong aqueous acid and minimizing polymerization.

    • Slow Reactant Addition: A slow, controlled addition of the carbonyl component can keep its instantaneous concentration low, thus disfavoring polymerization.

Issue 2: Self-Condensation of the Aldehyde Starting Material
  • Applicable Syntheses: Any reaction involving an aldehyde, particularly under basic or acidic conditions that can promote enolate or enol formation.

  • Appearance: Unidentified byproducts, often with a higher molecular weight than the starting materials.

  • Mechanism: Aldehydes with α-hydrogens can undergo self-aldol condensation. While 2-aminonicotinaldehyde has an ortho-amino group that can influence its reactivity, self-condensation is a potential side reaction, especially under basic conditions used in some Friedländer protocols. The reaction of aldehydes with ammonia or primary amines can also lead to the formation of substituted pyridines.[6]

  • Prevention:

    • Use of a More Reactive Electrophile: In a mixed condensation, ensuring the other carbonyl component is significantly more reactive than the 2-aminonicotinaldehyde can minimize its self-condensation.

    • Controlled Reaction Conditions: Careful control of temperature and reaction time can help to favor the desired reaction over the self-condensation pathway.

    • Pre-formation of the Enolate: In some cases, pre-forming the enolate of the ketone component before the addition of the aldehyde can prevent aldehyde self-condensation.

Diagram of Potential Self-Condensation Pathway:

Caption: A plausible self-condensation pathway for 2-aminonicotinaldehyde.

References

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed, 12558318. [Link]

  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045–28056. [Link]

  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-133. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18333–18343. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic, Asymmetric Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Journal of the American Chemical Society, 126(30), 9474–9475. [Link]

  • Morja, M. I., Chauhan, P. M., & Chikhalia, K. H. (2021). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews, 121(1), 81-163. [Link]

  • Anderson, A. G., & Owen, T. C. (1971). Condensation of Aldehydes with Ammonium Salts to give Substituted Pyridines. Journal of the Chemical Society D: Chemical Communications, (9), 476. [Link]

  • Charya, M. T., et al. (2012). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Kurasov, D. B., & Barlit, A. V. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. [Link]

Sources

Technical Support Center: Purification of 1,8-Naphthyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,8-naphthyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this important class of heteroaromatic amines, providing in-depth, field-proven insights and detailed protocols to enhance the purity and yield of your target compounds.

Structure of This Guide

This support center is structured to provide direct answers to common issues. It is divided into the following sections:

  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • In-Depth Troubleshooting Guides: Detailed exploration of complex purification challenges with step-by-step solutions.

  • Key Purification Protocols: Comprehensive, validated protocols for the most effective purification techniques.

  • References: A complete list of cited sources for further reading.

Frequently Asked Questions (FAQs)

Q1: My this compound is streaking badly on the silica gel TLC plate and column. What is the primary cause and the quickest fix?

A1: Streaking is a common issue when purifying amines on silica gel. The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction leads to poor elution and broad, streaky bands.

Quick Fix: The most common and effective solution is to add a basic modifier to your mobile phase.[2]

  • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexane).[2] The TEA will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Ammonia: For more polar solvent systems like dichloromethane/methanol, adding 1-2% of a concentrated ammonium hydroxide solution to the methanol component is also effective.[2][3]

Q2: I'm losing a significant amount of my compound during column chromatography. What are the likely reasons?

A2: Product loss on a silica gel column can be attributed to a few factors:

  • Irreversible Adsorption: If the interaction with the acidic silica is too strong, your compound may not elute at all. This is especially true for highly basic derivatives.

  • Degradation: Some sensitive 1,8-naphthyridine derivatives may degrade on the acidic silica surface. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4]

  • Suboptimal Solvent System: If your elution solvent is not polar enough, your compound may remain on the column.

Solution: Consider using an alternative stationary phase like amine-functionalized silica or alumina (basic or neutral) , which are less acidic and generally better for purifying basic compounds.[5][6]

Q3: After purification, my product is a yellow solid, but I expect it to be off-white. What could be the cause of the color?

A3: A yellow hue in purified amines can be due to several factors:

  • Oxidation: Amines, particularly aromatic amines, can be sensitive to air and light, leading to the formation of colored oxidation products.[7][8]

  • Residual Metal Catalysts: If a metal catalyst (like palladium) was used in the synthesis, trace amounts might carry through the purification process, causing discoloration.[8]

  • Highly Conjugated Impurities: Even small amounts of highly colored, conjugated byproducts can impart a yellow color to the bulk material.

Troubleshooting:

  • Try stirring a solution of your compound with activated carbon and then filtering it through a plug of Celite to remove colored impurities.[8]

  • Ensure the final product is stored under an inert atmosphere (like nitrogen or argon) and protected from light.

Q4: Can I use recrystallization to purify this compound? What are some good solvent systems to try?

A4: Yes, recrystallization is an excellent technique for purifying solid this compound, especially if the crude product is already relatively pure (>90%).[5][9] The key is to find a solvent or solvent system where your compound is highly soluble when hot and poorly soluble when cold.[10]

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Mixed Solvents: Heptane/ethyl acetate, methanol/water, or acetone/water are common combinations to try.[11] For basic compounds, organic acids like acetic acid or its mixtures with other solvents can sometimes be effective, though be mindful of potential salt formation.[7]

In-Depth Troubleshooting Guides

Issue 1: Persistent Impurities with Similar Polarity

It is common to encounter impurities with very similar polarity to the desired this compound, making separation by standard chromatography challenging. These are often isomers or starting materials.

Causality: The Friedländer synthesis, a common route to 1,8-naphthyridines, can sometimes produce isomeric byproducts depending on the starting materials.[12][13] Unreacted starting materials, such as aminopyridines, can also co-elute with the product.

start Crude Product with Persistent Impurity method_select Select Purification Strategy start->method_select chrom_opt Optimize Column Chromatography method_select->chrom_opt Impurity has slightly different polarity acid_base Perform Acid-Base Extraction method_select->acid_base Impurity is not basic recrys Attempt Recrystallization method_select->recrys Product is >90% pure and solid deriv Consider Derivatization method_select->deriv All other methods fail pure_prod Pure Product chrom_opt->pure_prod Successful still_impure Still Impure chrom_opt->still_impure Unsuccessful acid_base->pure_prod Successful acid_base->still_impure Unsuccessful recrys->pure_prod Successful recrys->still_impure Unsuccessful deriv->pure_prod Successful still_impure->method_select

Caption: Decision tree for tackling persistent impurities.

Detailed Strategies:

  • Optimize Column Chromatography:

    • Shallow Gradient: Use a very slow, shallow gradient during elution. This can improve the resolution between closely eluting spots.

    • Alternative Solvents: Sometimes, switching the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.[14]

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like this compound from non-basic or weakly basic impurities.[5][15][16] The principle is to convert the basic amine into its water-soluble salt, allowing it to be separated from neutral organic impurities.

  • Derivatization: In very challenging cases, you can temporarily convert your amine into a derivative with significantly different polarity (e.g., an amide or a carbamate). After purification of the derivative, the protecting group can be cleaved to yield the pure amine.

Issue 2: The Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the compound comes out of the solution as a liquid rather than forming solid crystals. This usually happens when the solution is cooled too quickly or when the concentration of the solute is too high. The oil often solidifies into an amorphous solid that traps impurities.

Causality: The solubility of the compound at a given temperature is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice.

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.

  • Use More Solvent: Ensure you are using enough hot solvent to fully dissolve the compound. Add a small excess (an extra 5-10%) of the solvent to prevent premature precipitation.[10]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Key Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing non-basic impurities from the crude product.[5][16]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract it with a 1 M aqueous solution of hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification and Product Isolation: Cool the combined aqueous layer in an ice bath and slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH 9-10).

  • Final Extraction: The neutralized this compound will precipitate out or can be extracted back into an organic solvent like DCM. Perform 3-4 extractions with DCM.

  • Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This is the most common method for purifying this compound and its derivatives.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel slurried in the initial mobile phase.

  • Mobile Phase Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., 50% ethyl acetate in hexane). To this solvent mixture, add 1% (v/v) triethylamine (TEA).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column.

  • Elution: Begin elution with your TEA-modified mobile phase. If necessary, gradually increase the polarity of the eluent to ensure your product elutes in a reasonable volume.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (standard) or Amine-functionalized Silica[6]Amine-functionalized silica minimizes strong interactions with basic compounds, leading to better peak shapes.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolA good starting point for many organic compounds.
Basic Modifier 0.5-2% Triethylamine (TEA) or 1-2% NH₄OH in MeOH[2]Neutralizes acidic silanol groups on silica, preventing streaking.
Sample Loading Dry loading is preferredEnsures a narrow band at the start of the chromatography, leading to better separation.
Protocol 3: Recrystallization

This protocol is ideal for a final purification step to obtain highly pure, crystalline material.[9]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Google Patents. (n.d.).
  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.[Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.[Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Science.gov. (n.d.). aliphatic amines extraction: Topics by Science.gov.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.[Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION.[Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures.[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Unknown. (n.d.). Acid-Base Extraction.[Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.[Link]

  • Reddit. (2024). Purification Troubleshooting.[Link]

  • Unknown. (n.d.). Liquid/liquid Extraction.[Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.[Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[Link]

Sources

Technical Support Center: Optimization of the Combes Synthesis for 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Combes synthesis of 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this classic reaction to construct the vital 1,8-naphthyridine core, a privileged scaffold in drug discovery. This document moves beyond a simple recitation of procedures to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and rationally optimize conditions for your specific substrates.

The Combes Synthesis: Mechanism and Key Control Points

The Combes synthesis is an acid-catalyzed condensation and cyclization reaction between a 2-aminopyridine derivative and a β-diketone.[1] Understanding the mechanism is the first step toward effective troubleshooting. The reaction proceeds in three main stages:

  • Enamine Formation: The amino group of the 2-aminopyridine attacks one of the carbonyls of the β-diketone, followed by dehydration to form a key enamine intermediate.

  • Cyclization: Under strong acid catalysis, the enamine is protonated, activating the pyridine ring for electrophilic aromatic substitution. The enamine then attacks the pyridine ring, forming a new six-membered ring. This is typically the rate-determining step.[2]

  • Dehydration: The resulting cyclic intermediate is dehydrated to restore aromaticity, yielding the final 1,8-naphthyridine product.

Combes_Mechanism Start 2-Aminopyridine + β-Diketone Enamine Enamine Intermediate Start->Enamine Condensation (-H₂O) Protonated Protonated Enamine Enamine->Protonated Protonation (H⁺) Cyclized Cyclized Intermediate Protonated->Cyclized Annulation (Rate-Determining) Product 1,8-Naphthyridine Cyclized->Product Dehydration (-H₂O)

Caption: General mechanism of the Combes synthesis for 1,8-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the Combes synthesis?

There is no single "best" catalyst; the optimal choice is substrate-dependent. Concentrated sulfuric acid (H₂SO₄) is traditional but can be overly harsh, leading to charring and side reactions.[3] Polyphosphoric acid (PPA) is often a superior choice as it is an excellent dehydrating agent and solvent, typically providing higher yields with cleaner reactions.[2][4] A mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), can be even more effective.[2][4] Other Lewis acids like Zinc Chloride (ZnCl₂) or milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) can also be effective, particularly for sensitive substrates.[4][5]

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 100-150°CInexpensive, readily availableOften causes charring/tarring, harsh conditions, difficult workup[3]
PPA 120-160°CExcellent dehydrating agent, acts as solvent, generally cleaner reactionsHighly viscous, workup requires careful quenching in ice water[4]
PPE 100-140°COften more effective than PPA, can modify regioselectivity[2]Requires in-situ preparation
ZnCl₂ 130-180°CMilder than H₂SO₄Can require higher temperatures, stoichiometric amounts may be needed
p-TsOH Reflux in high-boiling solvent (e.g., Toluene, Xylene) with Dean-Stark trapMilder conditions, easier workupMay be less effective for deactivated systems

Q2: How do substituents on the 2-aminopyridine ring affect the reaction?

The cyclization step is an electrophilic aromatic substitution on the pyridine ring. Therefore, the electronic nature of substituents plays a critical role:

  • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups on the aminopyridine ring will activate it towards electrophilic attack, generally accelerating the reaction and improving yields.

  • Electron-Withdrawing Groups (EWGs) such as halo-, cyano-, or nitro- groups deactivate the ring, making the cyclization more difficult. Strongly deactivating groups may prevent the reaction entirely.[5]

Q3: Can I use an unsymmetrical β-diketone? What about regioselectivity?

Yes, but this introduces the challenge of regioselectivity, potentially leading to a mixture of two isomeric 1,8-naphthyridine products. The outcome is governed by a combination of steric and electronic factors:

  • Steric Effects: The initial nucleophilic attack of the aminopyridine typically occurs at the less sterically hindered carbonyl group of the β-diketone.[2]

  • Electronic Effects: The subsequent cyclization is an electrophilic aromatic substitution. The direction of cyclization will be influenced by the electronics of the enamine intermediate.

Controlling regioselectivity is a significant challenge. If you are obtaining an inseparable mixture of isomers, consider modifying the catalyst (e.g., from H₂SO₄ to PPA) or redesigning the synthesis to use a symmetrical β-diketone if possible.[2][4]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction is not proceeding to completion, or the yield is very low.

This is the most common issue. A systematic approach is required to diagnose the root cause.

Troubleshooting_LowYield Start Low or No Yield Observed CheckCatalyst Is the catalyst effective? Start->CheckCatalyst CheckTemp Is the temperature optimal? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Switch to a stronger dehydrating agent like PPA. CheckCatalyst->Sol_Catalyst No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes Sol_Temp Action: Incrementally increase temperature (e.g., in 10°C steps) while monitoring by TLC. CheckTemp->Sol_Temp No CheckSubstrate Is the aminopyridine strongly deactivated? CheckPurity->CheckSubstrate Yes Sol_Purity Action: Re-purify starting materials (distillation, recrystallization). Ensure they are anhydrous. CheckPurity->Sol_Purity No Sol_Substrate Action: The Combes may not be suitable. Consider alternative syntheses like the Friedlander reaction. CheckSubstrate->Sol_Substrate Yes

Caption: Decision workflow for troubleshooting low product yield.

  • Possible Cause A: Ineffective Dehydration/Catalysis.

    • Explanation: The formation of the enamine and the final product both involve the elimination of water. If your catalyst is not a sufficiently strong dehydrating agent, these equilibria may not favor product formation. Concentrated H₂SO₄ can be effective, but PPA is often superior for difficult cyclizations.[2][4]

    • Solution: Switch from H₂SO₄ to PPA. PPA serves as both the catalyst and a solvent, driving the reaction forward. See Protocol 2 for a detailed methodology.

  • Possible Cause B: Insufficient Reaction Temperature.

    • Explanation: The cyclization step has a significant activation energy barrier. Insufficient thermal energy will result in a stalled reaction.

    • Solution: Ensure your reaction is heated sufficiently. Typical temperatures for Combes synthesis are in the 100-150°C range.[4] If TLC analysis shows only starting material or the enamine intermediate after several hours, cautiously increase the temperature in 10-20°C increments.

  • Possible Cause C: Purity of Starting Materials.

    • Explanation: Impurities in either the 2-aminopyridine or the β-diketone can inhibit the catalyst or lead to side reactions. The presence of water is particularly detrimental as it can shift the reaction equilibrium away from the product.

    • Solution: Ensure the 2-aminopyridine is pure (recrystallize or distill if necessary) and the β-diketone is of high quality. Use anhydrous conditions where possible.

Problem 2: Significant tar formation is observed, complicating workup and purification.

  • Explanation: Tarring is a classic sign of product or starting material decomposition under harsh acidic and high-temperature conditions.[3] This is especially common when using concentrated sulfuric acid.

  • Solution 1: Moderate the Catalyst. If using H₂SO₄, switch to PPA, which often gives cleaner reactions. Alternatively, consider a milder catalyst like p-TsOH in a high-boiling solvent.

  • Solution 2: Optimize Temperature. Avoid excessive heat. The goal is to find the minimum temperature required for a reasonable reaction rate. Do not simply set the heat to the maximum and leave it. Monitor the reaction by TLC; once the product begins to form, maintain that temperature.

  • Solution 3: Robust Workup. Even with some tar formation, the product can often be salvaged. The standard procedure is to cool the reaction mixture and carefully pour it onto a large volume of crushed ice. This hydrolyzes the catalyst (like PPA) and dilutes the acid.[4] The product can then be isolated by basifying the aqueous solution to precipitate the product, followed by filtration or extraction with an organic solvent.[4]

Problem 3: My product is difficult to isolate from the reaction mixture.

  • Explanation: This is often linked to tar formation or the physical properties of the product itself. The highly acidic reaction medium protonates the nitrogen atoms of the 1,8-naphthyridine, making it water-soluble.

  • Solution: Careful Neutralization. After quenching the reaction in ice water, you must neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until it is strongly alkaline (pH > 10).[4] This deprotonates the product, causing it to precipitate or become extractable into an organic solvent like dichloromethane or ethyl acetate. Be sure to perform the neutralization in an ice bath as it is highly exothermic. Extract the aqueous layer multiple times to ensure complete recovery.

Experimental Protocols

Protocol 1: General Combes Synthesis using Sulfuric Acid

  • Condensation: In a round-bottom flask, combine the 2-aminopyridine (1.0 equiv) and the β-diketone (1.1 equiv). Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur as the enamine intermediate forms.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-5 mL per gram of aminopyridine) with vigorous stirring, ensuring the internal temperature does not rise excessively.

  • Heating: After the addition is complete, equip the flask with a condenser and heat the reaction mixture to 100-120°C. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with a few drops of triethylamine).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the dark mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.

  • Isolation: Cool the resulting aqueous solution in an ice bath and slowly neutralize by adding a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) until the solution is strongly alkaline (pH > 10), checking with pH paper.

  • Extraction/Filtration: If the product precipitates, collect it by vacuum filtration, wash thoroughly with water, and dry. If it remains in solution, extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Optimized Synthesis using Polyphosphoric Acid (PPA)

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous), add polyphosphoric acid (approx. 10 times the weight of the aminopyridine). Heat the PPA to ~80°C to reduce its viscosity.

  • Addition: Premix the 2-aminopyridine (1.0 equiv) and the β-diketone (1.1 equiv). Add this mixture portion-wise to the hot, stirring PPA.

  • Heating: Increase the temperature of the reaction mixture to 130-150°C. The mixture will become dark. Monitor the reaction progress by quenching a small aliquot in water, basifying, extracting, and running a TLC.

  • Work-up: Once the reaction is complete (typically 3-6 hours), cool the mixture to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. With very vigorous stirring, slowly and carefully pour the reaction mixture into the ice water. This hydrolysis is highly exothermic.

  • Isolation and Purification: Follow steps 5-7 from Protocol 1. The workup for a PPA reaction is generally cleaner than with sulfuric acid.

References

  • BenchChem. (2025). Navigating Regioselectivity in Combes Quinoline Synthesis: A Technical Support Guide.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Ma, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Kumar, A., et al. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • BenchChem. (n.d.).
  • Ma, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • Unknown. (n.d.). Combes Quinoline Synthesis.
  • Ansari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

strategies to avoid byproduct formation in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield and purity of your target 1,8-naphthyridines.

Introduction to 1,8-Naphthyridine Synthesis

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1] Several synthetic strategies have been developed to construct this bicyclic heterocycle, with the most common being the Friedländer annulation, the Gould-Jacobs reaction, and the Skraup-Doebner-von Miller synthesis. Each method has its advantages and limitations, and understanding the nuances of each is key to achieving successful outcomes.

This guide will focus on providing practical, actionable advice to overcome common hurdles in 1,8-naphthyridine synthesis, with a strong emphasis on strategies to avoid the formation of unwanted byproducts.

Troubleshooting Guide: The Friedländer Annulation

The Friedländer synthesis is a popular and versatile method for constructing 1,8-naphthyridine cores, typically involving the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[2] While generally efficient, several issues can arise.

FAQ 1: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the regioselectivity?

Root Cause: When an unsymmetrical ketone is used, the condensation can occur on either side of the carbonyl group, leading to the formation of a mixture of 2-substituted and 2,3-disubstituted 1,8-naphthyridines. This is one of the most common byproduct-related challenges in the Friedländer synthesis.

Strategies for Mitigation:

  • Catalyst Selection: The choice of catalyst plays a crucial role in directing the regioselectivity. While traditional acid or base catalysts can be effective, modern amine catalysts have shown exceptional control. The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , is a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines.[3][4][5]

  • Slow Addition of the Ketone: The rate of addition of the ketone substrate can significantly impact regioselectivity. A slow, controlled addition of the ketone to the reaction mixture often favors the formation of the desired 2-substituted regioisomer.[3][4]

  • Temperature Control: In some cases, reaction temperature can influence the regiochemical outcome. A systematic study of the temperature profile of your reaction is recommended to find the optimal conditions for the desired isomer.

Diagram: Regioselectivity in the Friedländer Annulation

G cluster_0 Reaction Components cluster_1 Reaction Pathway 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction Reaction 2-Aminonicotinaldehyde->Reaction Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Reaction Desired Product 2-Substituted 1,8-Naphthyridine Reaction->Desired Product Favored by: - TABO catalyst - Slow ketone addition Byproduct 2,3-Disubstituted 1,8-Naphthyridine Reaction->Byproduct Favored by: - Non-selective catalysts - Rapid mixing

Caption: Controlling regioselectivity in the Friedländer synthesis.

FAQ 2: My reaction is sluggish, and I am observing low yields. What can I do to improve the reaction efficiency?

Root Cause: Low yields in the Friedländer synthesis can be attributed to several factors, including inefficient catalysis, poor solubility of reactants, or the use of harsh reaction conditions that lead to decomposition.

Strategies for Optimization:

  • Modern Catalysts and "Green" Solvents: Traditional methods often require harsh conditions. Modern approaches utilize milder and more efficient catalytic systems. For instance, the use of choline hydroxide (ChOH) as a catalyst in water has been shown to be highly effective for the gram-scale synthesis of 1,8-naphthyridines, often with excellent yields (>90%).[1] This method is not only efficient but also environmentally benign.

  • Ionic Liquids: Basic ionic liquids can serve as both the catalyst and the solvent, providing a green and efficient medium for the Friedländer reaction.[2]

  • Microwave Irradiation: For certain substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating.

Featured Protocol: A Green and Efficient Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a highly efficient and environmentally friendly method for 1,8-naphthyridine synthesis.[1]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of deionized water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a valuable method for the synthesis of 4-hydroxy-1,8-naphthyridine derivatives, proceeding through the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[6][7]

FAQ 3: I am getting a low yield of the cyclized 1,8-naphthyridine and isolating a significant amount of the uncyclized intermediate. How can I drive the reaction to completion?

Root Cause: The thermal cyclization step in the Gould-Jacobs reaction often requires high temperatures. Incomplete cyclization can result from insufficient heating or a reaction time that is too short.

Strategies for Mitigation:

  • High-Temperature Solvents: The use of high-boiling point solvents such as Dowtherm A or diphenyl ether is common to achieve the necessary temperatures for cyclization (typically >200 °C).

  • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective alternative to conventional heating, often leading to shorter reaction times and improved yields of the cyclized product.

  • Monitoring Reaction Progress: Closely monitor the disappearance of the intermediate by TLC or LC-MS to determine the optimal reaction time at a given temperature.

Diagram: The Gould-Jacobs Reaction Pathway and a Common Pitfall

G Aminopyridine Aminopyridine Condensation Condensation Aminopyridine->Condensation Malonic Ester Derivative Malonic Ester Derivative Malonic Ester Derivative->Condensation Uncyclized Intermediate Uncyclized Intermediate Condensation->Uncyclized Intermediate Thermal Cyclization Thermal Cyclization Uncyclized Intermediate->Thermal Cyclization Incomplete Reaction Incomplete Reaction Uncyclized Intermediate->Incomplete Reaction Insufficient heat or time Desired 4-Hydroxy-1,8-naphthyridine Desired 4-Hydroxy-1,8-naphthyridine Thermal Cyclization->Desired 4-Hydroxy-1,8-naphthyridine

Caption: Key steps and a potential bottleneck in the Gould-Jacobs synthesis.

Troubleshooting Guide: The Skraup-Doebner-von Miller Synthesis

The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis that have been adapted for 1,8-naphthyridines. These reactions typically involve the reaction of an aminopyridine with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under harsh acidic conditions.[2][8]

FAQ 4: My Skraup/Doebner-von Miller reaction is producing a lot of tar-like byproducts and the yield is very low. How can I improve this?

Root Cause: The aggressive acidic conditions (e.g., concentrated sulfuric acid) and high temperatures used in these reactions are notorious for causing polymerization and decomposition of the starting materials and products, leading to the formation of tarry byproducts and low yields.[2]

Strategies for Mitigation:

  • Milder Acid Catalysts: While strong acids are traditional, exploring the use of milder Lewis or Brønsted acids may reduce byproduct formation.

  • Controlled Reaction Conditions: Careful control of the reaction temperature and slow, controlled addition of the reagents can help to minimize side reactions.

  • Alternative Synthetic Routes: Given the often-problematic nature of these classical methods, it is highly recommended to consider alternative, milder synthetic routes such as the Friedländer annulation or modern three-component reactions, especially if the desired substitution pattern can be achieved through these methods.[2]

Comparative Overview of 1,8-Naphthyridine Synthesis Methods

Method Typical Reactants Common Byproducts Key Advantages Key Disadvantages Mitigation Strategies
Friedländer Annulation 2-Aminonicotinaldehyde, active methylene compoundRegioisomers (with unsymmetrical ketones)High versatility, generally good yields, milder conditions possibleRegioselectivity can be an issueUse of regioselective catalysts (e.g., TABO), slow substrate addition
Gould-Jacobs Reaction Aminopyridine, malonic ester derivativeUncyclized intermediateAccess to 4-hydroxy-1,8-naphthyridinesRequires high temperatures, potential for low yieldsHigh-boiling solvents, microwave synthesis, careful monitoring
Skraup-Doebner-von Miller Aminopyridine, glycerol or α,β-unsaturated carbonylTarry polymers, decomposition productsAccess to a variety of substitution patternsHarsh acidic conditions, often low yields, significant byproduct formationMilder catalysts, strict temperature control, consider alternative routes

Conclusion

The synthesis of 1,8-naphthyridines, while a well-established field, presents several challenges that can be overcome with a thorough understanding of the underlying reaction mechanisms and a careful selection of reaction conditions. The Friedländer annulation, with modern modifications, often represents the most versatile and high-yielding approach. By carefully considering the choice of catalyst, solvent, and reaction parameters, researchers can significantly minimize byproduct formation and achieve their desired 1,8-naphthyridine targets with high purity and efficiency.

References

  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18881-18890. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive, 3(4), 843-847. [Link]

  • Wikipedia. (2023, October 29). Gould–Jacobs reaction. Wikipedia. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Thieme. [Link]

  • Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(18), 4245-4251. [Link]

  • ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. [Link]

  • Nitidandhaprabhas, O. (1964). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • Wikipedia. (2023, April 20). Doebner–Miller reaction. Wikipedia. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Medicinal and Chemical Sciences, 5(6), 949-957. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • Mogilaiah, K., Srivani, N., & Chandra, A. V. (2015). Green approach for the efficient synthesis of 1,8-naphthyridines promoted by citric acid. Indian Journal of Heterocyclic Chemistry, 24-25(25-01(Jul - Sep)), 83. [Link]

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Technical Support Center: Catalyst Selection for Efficient Friedländer Annulation of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer annulation synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct complex aza-aromatic scaffolds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, selective synthesis of your target 1,8-naphthyridine derivatives.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone for synthesizing quinolines and their aza-analogs like 1,8-naphthyridines.[1][2][3] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental impact.[4][5] This guide will dissect the nuances of catalyst selection and provide a structured approach to troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Problem 1: Low to No Product Yield

Question: My reaction has produced very little or no desired 1,8-naphthyridine. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors, from catalyst activity to reaction conditions. Let's break down the potential culprits and their remedies.

  • Cause A: Inactive or Inappropriate Catalyst

    • Explanation: The catalyst is the engine of the Friedländer reaction. Traditional base catalysts like KOH or NaOH can be effective but may also promote side reactions.[3] More modern catalysts may be more sensitive to handling and storage.

    • Solution:

      • Verify Catalyst Activity: If using a commercial catalyst, ensure it is from a fresh, properly stored batch. For catalysts like choline hydroxide, which is often supplied as an aqueous solution, check the concentration.[6]

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome activation energy barriers, but be wary of excessive loading which can lead to side products.[6]

      • Switch Catalyst Type: If a weak base catalyst is failing, consider a more robust system. For instance, ionic liquids like choline hydroxide or [Bmmim][Im] have shown excellent efficacy, often under milder conditions.[7][8][9][10] For certain substrates, Lewis acids like Neodymium(III) nitrate hexahydrate or even molecular iodine can be highly effective.[2][11]

  • Cause B: Suboptimal Reaction Temperature

    • Explanation: The Friedländer annulation is temperature-dependent. Insufficient heat may result in a sluggish or stalled reaction. Conversely, excessive heat can lead to degradation of starting materials or products.

    • Solution:

      • Incremental Temperature Increase: If the reaction is clean but incomplete, gradually increase the temperature in 10-20°C increments. For example, a reaction with choline hydroxide in water can see a significant yield increase when moving from room temperature to 50°C.[9]

      • Consider Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times and improve yields. However, careful control of temperature and power is crucial to avoid side product formation.[6]

  • Cause C: Poor Solubility of Reactants

    • Explanation: For a reaction to proceed, the reactants must be able to interact in the solvent. If one or both of your starting materials have poor solubility in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution:

      • Solvent Screening: While greener solvents like water are desirable, they may not be suitable for all substrates.[7] Consider more polar aprotic solvents like DMF or DMSO, or even running the reaction under solvent-free ("neat") conditions, which can be effective with certain ionic liquid catalysts.[8][10]

      • Ionic Liquids as Solvents: Some ionic liquids can act as both the catalyst and the solvent, providing a highly concentrated reaction environment that can accelerate the reaction.[8][10]

Problem 2: Formation of Multiple Products (Low Regioselectivity)

Question: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity for my desired product?

Answer: Regioselectivity is a known challenge in Friedländer annulations with unsymmetrical ketones.[12] The catalyst and reaction conditions play a crucial role in directing the cyclization.

  • Cause A: Catalyst-Controlled Selectivity

    • Explanation: The nature of the catalyst can influence which α-methylene group of the ketone preferentially reacts. Basic catalysts may favor the thermodynamically more stable enolate, while other catalysts can direct the reaction through different mechanistic pathways.

    • Solution:

      • Employ Amine Catalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines and 1,8-naphthyridines.[13]

      • Utilize Ionic Liquids: Certain basic ionic liquids, like [Bmmim][Im], have demonstrated the ability to generate single products in excellent yields with unsymmetrical ketones.[8][10]

      • Slow Addition of Ketone: Adding the methyl ketone substrate slowly to the reaction mixture has been shown to increase regioselectivity.[13]

  • Cause B: Reaction Conditions Favoring Isomerization

    • Explanation: Higher temperatures can sometimes lead to a loss of selectivity as they provide enough energy to overcome the activation barriers for the formation of multiple isomers.

    • Solution:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.

      • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. It's possible that the desired isomer is formed initially, but longer reaction times lead to the formation of the thermodynamic, and potentially undesired, product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer annulation for 1,8-naphthyridines?

A1: The reaction proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[14] There are two plausible mechanistic pathways, one involving an initial aldol addition and the other starting with Schiff base formation.[1]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-aminonicotinaldehyde 2-aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-aminonicotinaldehyde->Aldol Adduct + Active Methylene Cmpd (Aldol Condensation) Active Methylene Compound Active Methylene Compound Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl - H2O Imine Imine Unsaturated Carbonyl->Imine Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Imine->1,8-Naphthyridine - H2O (Aromatization)

Caption: Generalized mechanism of the Friedländer annulation.

Q2: How do I choose between an acid and a base catalyst?

A2: The choice depends on your specific substrates and desired outcome.

  • Base Catalysis: Generally used for simple, unactivated ketones. Common bases include KOH, NaOH, and piperidine.[3] More modern, greener options include choline hydroxide.[7][9] Base catalysis can sometimes lead to self-condensation of the ketone as a side reaction.[15]

  • Acid Catalysis: Often employed for less reactive ketones or to promote cyclization. Catalysts can range from Brønsted acids like p-toluenesulfonic acid to Lewis acids like iodine or various metal salts.[1][2][16]

Q3: Are "green" catalysts as effective as traditional ones?

A3: Yes, in many cases, green catalysts are not only more environmentally benign but also more efficient. For the synthesis of 1,8-naphthyridines, choline hydroxide in water has been shown to give excellent yields (>90%) and is superior to many conventional bases.[7][9] Basic ionic liquids have also been demonstrated to be highly effective and recyclable catalysts, often under solvent-free conditions.[8][10]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the Friedländer synthesis of 1,8-naphthyridines and related quinolines, providing a quick reference for catalyst selection.

CatalystSolventTemperature (°C)Typical Yield (%)Key AdvantagesReference(s)
Choline Hydroxide (ChOH)Water50>90Environmentally friendly, high yield, mild conditions[6][7][9]
[Bmmim][Im]Solvent-free80HighGreen, recyclable, high yield, good for selectivity[8][10]
p-Toluenesulfonic acidSolvent-free-HighEfficient for poly-substituted quinolines[2]
Molecular IodineSolvent-free80-100HighSimple, efficient, metal-free[2][6]
Neodymium(III) NitrateEthanolRoom Temp62-94Mild conditions, good functional group tolerance[11]
Cyclic Secondary Amines--65-84High regioselectivity with unsymmetrical ketones[13]

Experimental Protocols

Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a highly efficient and green methodology.[7][9]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water and stir the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C in a water bath with continuous stirring.

  • Monitor the reaction by TLC (eluent: 10% methanol/dichloromethane) until the starting material is consumed (typically ~6 hours).

  • Cool the mixture to room temperature.

  • Extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol_Workflow start Mix Reactants & Solvent (2-aminonicotinaldehyde, acetone, H2O) add_catalyst Add Choline Hydroxide (1 mol%) start->add_catalyst heat Heat to 50°C under N2 add_catalyst->heat monitor Monitor by TLC (~6h) heat->monitor workup Cool, Extract with EtOAc/H2O monitor->workup isolate Concentrate Organic Layer workup->isolate purify Purify (if needed) isolate->purify end_product Pure 2-Methyl-1,8-naphthyridine purify->end_product

Caption: Workflow for choline hydroxide-catalyzed synthesis.

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis

This protocol provides an alternative using molecular iodine as a simple and effective catalyst.[2][6]

Materials:

  • 2-aminonicotinaldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

Procedure:

  • In a reaction vial, combine 2-aminonicotinaldehyde and the active methylene compound.

  • Add molecular iodine (typically 5-10 mol%).

  • Heat the reaction mixture to 80-100°C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.

  • Wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the product.

References

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Sharma, V., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry. [Link]

  • Lightner, D. A., et al. (1996). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]

  • Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Das, B., et al. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. ResearchGate. [Link]

  • Sharma, V., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • Varala, R., et al. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2018). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

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Technical Support Center: Overcoming Solubility Challenges in 1,8-Naphthyridine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine scaffolds. The unique electronic and structural properties that make 1,8-naphthyridines valuable in medicinal chemistry and materials science also present significant challenges, most notably their poor solubility.[1][2][3] Their planar, rigid structure promotes strong intermolecular π-π stacking and hydrogen bonding, leading to high lattice energies and consequently, low solubility in many common solvents.

This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address the solubility issues encountered during the synthesis, workup, and purification of these versatile compounds.

Part 1: Troubleshooting Solubility During Synthesis

The synthesis of the 1,8-naphthyridine core, often accomplished via methods like the Friedländer annulation, can be plagued by the premature precipitation of the product from the reaction medium.[4][5] This not only complicates monitoring reaction progress but can also lead to lower yields and the inclusion of impurities.

Frequently Asked Questions (FAQs): Synthesis

Q1: My 1,8-naphthyridine product is crashing out of the reaction mixture. How can I keep it in solution?

A1: This is a classic issue stemming from the high crystallinity and low solubility of the naphthyridine core. The choice of solvent is critical and often requires moving beyond standard laboratory solvents.

  • Causality: The planar aromatic rings of the 1,8-naphthyridine system facilitate strong intermolecular interactions. As the product forms, it can self-associate and precipitate, especially in less polar solvents or at concentrations exceeding its solubility limit.

  • Troubleshooting Protocol:

    • Switch to High-Boiling Point Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective. Their high polarity and ability to disrupt intermolecular forces can maintain the solubility of the product as it forms.

    • Consider Ionic Liquids (ILs): ILs can serve as both the solvent and a catalyst, offering a green alternative.[4][6] They possess excellent solvating power for a wide range of organic compounds and can facilitate reactions under milder conditions.[4]

    • Explore Aqueous Media: For certain reactions like the Friedländer condensation, water can be an excellent "green" solvent choice. Many of the reactants are water-soluble, and in some cases, the product can be isolated simply by filtration after the reaction is complete.[5][7][8]

    • Introduce Solubilizing Groups: If feasible within your synthetic plan, the introduction of solubilizing substituents (e.g., alkyl chains, polyethylene glycol chains) onto the naphthyridine scaffold can dramatically improve solubility in common organic solvents.[9]

Q2: During aqueous workup, my product isn't soluble in the organic layer, and it forms an emulsion or solid at the interface. What's the best approach for extraction?

A2: This is a common challenge, particularly for 1,8-naphthyridines bearing polar functional groups or for the parent heterocycle itself.

  • Causality: The two nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated at acidic or even neutral pH. This protonation increases the compound's polarity, reducing its affinity for non-polar organic solvents.

  • Troubleshooting Protocol:

    • pH Adjustment: The solubility of 1,8-naphthyridines is often highly pH-dependent.

      • For Basic Naphthyridines: Basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃ solution) to a pH > 8. This deprotonates the nitrogen atoms, making the molecule less polar and more soluble in organic solvents like dichloromethane (DCM) or chloroform.

      • For Acidic Naphthyridines (e.g., Nalidixic Acid Analogues): Acidify the aqueous layer to protonate the carboxylic acid, making it less polar. Alternatively, to dissolve it in the aqueous phase, treat with a base like sodium hydroxide to form the highly water-soluble sodium salt.[10][11]

    • Increase Solvent Volume and Polarity: Use a larger volume of a more polar organic solvent. Chloroform is often more effective than DCM or ethyl acetate for dissolving many heterocyclic systems.

    • Use a Co-solvent: Adding a small amount of isopropanol or n-butanol to your primary extraction solvent (e.g., 10% IPA in chloroform) can help break emulsions and improve the partitioning of the product into the organic layer.

Workflow: Troubleshooting Product Precipitation During Synthesis

start Product Precipitates During Reaction solvent Is the solvent common (e.g., Toluene, EtOH)? start->solvent high_boil Switch to High-Boiling Polar Aprotic Solvent (DMF, DMSO, NMP) solvent->high_boil Yes solubilizing Can the structure be modified? solvent->solubilizing No resolve Problem Resolved high_boil->resolve green_chem Consider Green Chemistry Alternatives ionic_liquid Use Ionic Liquid as Solvent/Catalyst green_chem->ionic_liquid aqueous Explore Aqueous Reaction Conditions green_chem->aqueous ionic_liquid->resolve aqueous->resolve solubilizing->green_chem No add_group Incorporate Solubilizing Groups (e.g., alkyl chains) solubilizing->add_group Yes add_group->resolve

Caption: Decision workflow for addressing premature product precipitation.

Part 2: Troubleshooting Solubility During Purification

Purification is often the most challenging step. The same forces that cause precipitation during synthesis make finding suitable systems for recrystallization and chromatography difficult.

Frequently Asked Questions (FAQs): Purification

Q3: I can't find a suitable single solvent for recrystallization. What should I try?

A3: Single-solvent recrystallization is often difficult for 1,8-naphthyridines. A solvent/anti-solvent system is typically more successful.

  • Causality: An ideal recrystallization solvent must fully dissolve the compound at high temperatures but have very low solubility at cool temperatures.[12][13] The high melting points and poor solubility profiles of naphthyridines make this a narrow window to hit.

  • Troubleshooting Protocol: Solvent/Anti-Solvent Recrystallization

    • Dissolution: Dissolve your crude product in a minimum amount of a "good" hot solvent in which it is highly soluble. Common choices include DMF, DMSO, methanol, or ethanol.[14][15]

    • Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible "anti-solvent" (in which the product is poorly soluble) dropwise until you observe persistent turbidity. Common anti-solvents are water, diethyl ether, or hexanes.

    • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.[14]

  • Common Issue: "Oiling Out"

    • Problem: The compound comes out of solution as a liquid instead of a solid.

    • Solution: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Use a larger volume of the "good" solvent or switch to a solvent system with a lower boiling point to ensure dissolution occurs below the melting point.[14]

Q4: My compound streaks badly on a silica gel column or won't elute. How can I improve my chromatographic purification?

A4: This is typically caused by strong interactions between the basic nitrogen atoms of the naphthyridine and the acidic silanol groups on the surface of the silica gel, or poor solubility in the mobile phase.

  • Causality: The Lewis basic nitrogen atoms bind strongly to the acidic silica surface, leading to significant peak tailing and sometimes irreversible adsorption.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Add a Basic Modifier: For neutral or basic 1,8-naphthyridines, add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, dramatically improving peak shape.

      • Add an Acidic Modifier: For 1,8-naphthyridines with acidic functional groups (e.g., carboxylic acids), adding 0.1-1% of acetic acid or formic acid to the mobile phase can improve elution and peak shape.

    • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider switching to a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase (C18) chromatography with acetonitrile/water or methanol/water mobile phases.

    • Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a minimal amount of a strong solvent (e.g., DCM, DMF, or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This creates a dry, free-flowing powder of your compound adsorbed onto the silica, which can then be loaded directly onto the top of your column.

Data Presentation: Solvent Selection Guide
Solvent ClassExamplesPolarityBoiling PointTypical Application in 1,8-Naphthyridine Chemistry
Polar Aprotic DMF, DMSO, NMPHighHighSynthesis (maintaining product solubility)
Polar Protic Ethanol, MethanolHighMediumRecrystallization (often as the "good" solvent)[14]
Chlorinated Dichloromethane, ChloroformMediumLowExtraction, Column Chromatography
Ethers Diethyl Ether, THFLowLowRecrystallization (as an "anti-solvent")
Hydrocarbons Hexanes, HeptaneVery LowLowRecrystallization (as an "anti-solvent")
Aqueous WaterVery HighMedium"Green" synthesis medium, Workup, Anti-solvent[5][7]
Ionic Liquids e.g., [Bmmim][Im]TunableVery High"Green" synthesis solvent and catalyst[4][6]
Workflow: Purification Method Selection

start Crude 1,8-Naphthyridine Product sol_test Test Solubility: Find a 'Good' Solvent (dissolves when hot) and an 'Anti-Solvent' (insoluble when cold) start->sol_test success System Found? sol_test->success recryst_path Recrystallization (Solvent/Anti-Solvent) purified Purified Product recryst_path->purified chrom_path Column Chromatography tailing Does compound streak on TLC? chrom_path->tailing success->recryst_path Yes success->chrom_path No dry_load Is compound poorly soluble in mobile phase? tailing->dry_load No modify_mobile Add Modifier to Mobile Phase (e.g., 1% Et3N for basic compounds) tailing->modify_mobile Yes use_dry_load Use Dry Loading Technique dry_load->use_dry_load Yes dry_load->purified No modify_mobile->dry_load use_dry_load->purified

Caption: Decision tree for selecting a suitable purification strategy.

References
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega - ACS Publications.[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega - ACS Publications.[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate.[Link]

  • Preparation of Nano Nalidixic Acid and Study of its Biological Properties. Omics Online.[Link]

  • Synthesis of a Soluble Ureido-Naphthyridine Oligomer that Self-Associates via Eight Contiguous Hydrogen Bonds. Zimmerman Group - University of Illinois.[Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation.[Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online.[Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. PMC - PubMed Central.[Link]

  • Preparation method of nalidixic acid.
  • How can I increase solubility of antibiotic nalidixic acid to add it in culture media? ResearchGate.[Link]

  • Nalidixic Acid. PubChem.[Link]

  • Chiral 1,8-Naphthyridine Ligands and Complexes. Scribd.[Link]

  • 1,8-Naphthyridine. Wikipedia.[Link]

  • Lab Procedure: Recrystallization. ChemTalk.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.[Link]

  • Design, Synthesis, In silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. SciSpace.[Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).[Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate.[Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.[Link]

  • (PDF) 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. ResearchGate.[Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.[Link]

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Technical Support Center: Deprotection Strategies for 3-Amino-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 3-amino-1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of amine deprotection. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic workflow.

Introduction to Deprotection Challenges with 3-Amino-1,8-Naphthyridines

The 3-amino-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of derivatives often requires the protection of the 3-amino group to ensure selective reactions at other positions. The subsequent deprotection, while seemingly straightforward, can be fraught with challenges such as incomplete reactions, side-product formation, and purification difficulties. The electron-rich and heterocyclic nature of the naphthyridine ring can influence the reactivity and stability of both the protecting group and the final product.

This guide will focus on the three most common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Section 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2][3]

Troubleshooting Guide: Boc Deprotection

Question 1: My Boc deprotection is slow or incomplete. What are the potential causes and how can I resolve this?

Answer: Slow or incomplete Boc deprotection is a common issue that can stem from several factors.

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may be too low to efficiently cleave the Boc group.[4][5] While many deprotections proceed smoothly with standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), some substrates may require stronger conditions.[5][6]

    • Solution:

      • Increase the concentration of TFA. Be mindful that higher concentrations can sometimes lead to side reactions.[7]

      • Switch to a stronger acid system, such as 4M HCl in dioxane.[7][8] This is often a reliable alternative.[9]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within an hour at room temperature, sterically hindered substrates or less reactive systems may require longer reaction times.[2][4]

    • Solution:

      • Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Gentle heating can sometimes accelerate the reaction, but should be used with caution to avoid potential side reactions.

  • Presence of Water: TFA is hygroscopic, and the presence of water can decrease its effective acidity, leading to a slower reaction.[4][5]

    • Solution:

      • Use anhydrous solvents and freshly opened, high-quality TFA.

  • Steric Hindrance: A sterically hindered Boc group can be more difficult to remove.[4][10]

    • Solution:

      • Employ stronger acidic conditions or longer reaction times as described above.

Question 2: I am observing side reactions during Boc deprotection. How can I mitigate these?

Answer: The primary side reaction during Boc deprotection is the formation of a tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[3][10]

  • tert-Butylation of Nucleophilic Residues: The electron-rich 1,8-naphthyridine ring system or other nucleophilic functional groups can be susceptible to alkylation by the tert-butyl cation.

    • Solution:

      • Use Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

  • Trifluoroacetylation: The newly formed free amine can sometimes be acylated by the trifluoroacetic acid, especially if the reaction is heated.

    • Solution:

      • Avoid heating the reaction mixture.

      • Use HCl in dioxane instead of TFA.

FAQs: Boc Deprotection

Q: How can I monitor the progress of my Boc deprotection reaction? A: The most straightforward method is TLC. The deprotected amine will have a different Rf value compared to the starting material. Staining the TLC plate with ninhydrin is highly effective, as it will produce a characteristic color (usually purple or blue) with the newly formed primary amine.[4] You can also use LC-MS to monitor the disappearance of the starting material and the appearance of the product.

Q: My 3-amino-1,8-naphthyridine derivative has other acid-sensitive functional groups. How can I selectively remove the Boc group? A: This is a common challenge. Milder acidic conditions or alternative methods may be necessary.

  • Consider using a less concentrated acid solution or running the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring the progress.[7]

  • Lewis acids, such as zinc bromide (ZnBr₂) in an appropriate solvent, can sometimes offer greater selectivity.[11]

  • In some cases, thermal deprotection by heating the compound in a high-boiling point solvent can be an option, but this is substrate-dependent.[7]

Section 2: Cbz Deprotection

The Carboxybenzyl (Cbz or Z) group is another valuable amine protecting group, known for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups respectively.[12][13] The most common method for its removal is catalytic hydrogenolysis.[12][13]

Troubleshooting Guide: Cbz Deprotection

Question 1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What could be the issue?

Answer: Several factors can hinder the efficiency of catalytic hydrogenation.

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds, and to a lesser extent, by other functional groups.[14][15] The nitrogen atoms in the 1,8-naphthyridine ring itself can also coordinate to the catalyst and inhibit its activity.

    • Solution:

      • Ensure your starting material is free from sulfur-containing impurities.

      • Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

      • Add a small amount of a weak acid, like acetic acid, to the reaction mixture. This can protonate the product amine, reducing its coordination to the catalyst.[16]

      • Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[16]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and decrease over time.

    • Solution:

      • Use a fresh, high-quality catalyst.[14][16]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for challenging substrates.[14][16]

    • Solution:

      • Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures up to 50 psi are often effective.[14]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[14][16]

    • Solution:

      • Ensure vigorous stirring of the reaction mixture.

Question 2: I am observing the reduction of other functional groups in my molecule. How can I improve the selectivity?

Answer: Standard catalytic hydrogenation can also reduce other functional groups like nitro groups, alkenes, alkynes, and some aryl halides.[14][16]

  • Solution: Catalytic Transfer Hydrogenation (CTH): This method often offers better selectivity.[16][17] Instead of hydrogen gas, a hydrogen donor like ammonium formate, formic acid, or cyclohexene is used.[16] This technique is generally safer as it avoids the use of pressurized hydrogen gas.[14]

FAQs: Cbz Deprotection

Q: Are there alternatives to catalytic hydrogenation for Cbz deprotection? A: Yes, several alternatives exist, which can be useful if your molecule contains functional groups that are sensitive to reduction.

  • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group.[18] However, this method is harsh and may not be suitable for sensitive substrates. A milder alternative is using a Lewis acid like aluminum chloride (AlCl₃) in a solvent like hexafluoroisopropanol (HFIP).[18][19][20] This system has been shown to be effective and tolerate a range of functional groups.[19][20]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base can also be used for deprotection.[19]

Q: I used HBr in acetic acid and observed an acetylated side product. How can I avoid this? A: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent.[14]

  • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[14]

Section 3: Fmoc Deprotection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis and is known for its lability under basic conditions.[21] The deprotection is a base-catalyzed β-elimination reaction.[22][23]

Troubleshooting Guide: Fmoc Deprotection

Question 1: My Fmoc deprotection is incomplete. What are the common causes?

Answer: Incomplete Fmoc deprotection can lead to failed subsequent reactions.

  • Reagent Quality and Concentration: The deprotection solution, typically 20% piperidine in dimethylformamide (DMF), may have degraded or be at an incorrect concentration.[6]

    • Solution:

      • Prepare a fresh deprotection solution.

  • Inadequate Reaction Time: While Fmoc deprotection is generally fast, some sequences may require longer exposure to the base.[22]

    • Solution:

      • Increase the deprotection time or perform a second treatment with fresh reagent.[6][22]

  • Poor Solvation: If the substrate is not well-solvated, the base cannot efficiently access the Fmoc group.

    • Solution:

      • Ensure the substrate is fully dissolved in the reaction solvent. For solid-phase synthesis, ensure the resin is adequately swollen.[22]

Question 2: I am concerned about side reactions during Fmoc deprotection. What should I look out for?

Answer: The basic conditions of Fmoc deprotection can lead to side reactions.

  • Dibenzofulvene (DBF) Adduct Formation: The byproduct of Fmoc deprotection, dibenzofulvene, is reactive and can form adducts with the deprotected amine.[24]

    • Solution:

      • Piperidine in the deprotection solution also acts as a scavenger for DBF.[23] Ensure a sufficient excess of piperidine is used.

  • Racemization: The basic conditions can cause epimerization of adjacent stereocenters.[25]

    • Solution:

      • Minimize the exposure to the base by using the shortest effective deprotection time.

      • Consider using a weaker base or a combination of bases. For example, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be effective and may reduce side reactions.[22]

FAQs: Fmoc Deprotection

Q: How can I remove the dibenzofulvene-piperidine adduct after the reaction? A: This adduct is typically soluble in organic solvents and can often be removed during aqueous work-up or by precipitation of the product. In some cases, washing with a non-polar solvent like hexane or ether can help remove the adduct.[26]

Q: Are there alternatives to piperidine for Fmoc deprotection? A: Yes, other bases can be used, and may be advantageous in specific situations.

  • DBU: As mentioned, DBU is a strong, non-nucleophilic base that can be used in lower concentrations.[25]

  • Piperazine (PZ): A less basic alternative to piperidine.[25]

  • 4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy.[25]

Summary of Deprotection Conditions

Protecting GroupReagentsSolventTypical ConditionsKey Considerations
Boc TFA or HClDCM or Dioxane20-50% TFA/DCM or 4M HCl/Dioxane, RT, 1-2hAcid-labile groups may be cleaved; use scavengers to prevent t-butylation.[3][10]
Cbz H₂, Pd/CAlcohols, EtOAc, THF1 atm H₂, 10 mol% Pd/C, RT, 2-16hCatalyst can be poisoned; other reducible groups may react.[14][15]
Ammonium Formate, Pd/CAlcoholsRT, 1-4hSafer alternative to H₂ gas; often more selective.[14]
AlCl₃, HFIPHFIPRT, 2-16hGood for substrates with reducible groups.[19][20]
Fmoc PiperidineDMF20% Piperidine/DMF, RT, 10-30 minBase-labile groups may be affected; DBF byproduct needs to be scavenged.[23][24]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA
  • Dissolve the Boc-protected 3-amino-1,8-naphthyridine derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.[6]

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.[27]

  • The resulting residue can be purified by an appropriate method, such as column chromatography or crystallization, often after a basic work-up to neutralize the amine salt.

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenation
  • Dissolve the Cbz-protected 3-amino-1,8-naphthyridine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[14]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium) to the solution.[14]

  • Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).[14][16]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[14]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: General Procedure for Fmoc Deprotection with Piperidine
  • Dissolve the Fmoc-protected 3-amino-1,8-naphthyridine derivative in dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.[6][22]

  • Stir the mixture at room temperature for 10-30 minutes.[23]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water to precipitate the product, or the solvent can be removed under reduced pressure.

  • The crude product can then be purified by standard methods.

Visualization of Deprotection Mechanisms and Workflows

Deprotection Mechanisms

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Start Boc-NH-R Boc_Intermediate [Boc(H+)-NH-R] Boc_Start->Boc_Intermediate Protonation Boc_H H+ Boc_H->Boc_Intermediate Boc_Carbocation t-Bu+ Boc_Intermediate->Boc_Carbocation Loss of Carbamic Acid Boc_Carbamic_Acid [HOOC-NH-R] Boc_Intermediate->Boc_Carbamic_Acid Boc_Isobutylene Isobutylene Boc_Carbocation->Boc_Isobutylene Elimination Boc_Product H2N-R Boc_Carbamic_Acid->Boc_Product Decarboxylation Boc_CO2 CO2 Boc_Carbamic_Acid->Boc_CO2 Cbz_Start Cbz-NH-R Cbz_Intermediate [HOOC-NH-R] Cbz_Start->Cbz_Intermediate Hydrogenolysis Cbz_Toluene Toluene Cbz_Start->Cbz_Toluene Cbz_H2_PdC H2, Pd/C Cbz_H2_PdC->Cbz_Intermediate Cbz_Product H2N-R Cbz_Intermediate->Cbz_Product Decarboxylation Cbz_CO2 CO2 Cbz_Intermediate->Cbz_CO2 Fmoc_Start Fmoc-NH-R Fmoc_Intermediate1 Carbanion Intermediate Fmoc_Start->Fmoc_Intermediate1 Proton Abstraction Fmoc_Base Base (e.g., Piperidine) Fmoc_Base->Fmoc_Intermediate1 Fmoc_DBF Dibenzofulvene (DBF) Fmoc_Intermediate1->Fmoc_DBF β-Elimination Fmoc_Carbamic_Acid [HOOC-NH-R] Fmoc_Intermediate1->Fmoc_Carbamic_Acid Fmoc_Product H2N-R Fmoc_Carbamic_Acid->Fmoc_Product Decarboxylation Fmoc_CO2 CO2 Fmoc_Carbamic_Acid->Fmoc_CO2

Caption: Mechanisms for Boc, Cbz, and Fmoc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed (via TLC, LC-MS) Check_Reagents Are reagents fresh and of high quality? Start->Check_Reagents Check_Conditions Are reaction time and temperature adequate? Check_Reagents->Check_Conditions Yes Action_Reagents Prepare fresh reagents. Check_Reagents->Action_Reagents No Check_Concentration Is the reagent concentration sufficient? Check_Conditions->Check_Concentration Yes Action_Time_Temp Increase reaction time or gently heat. Check_Conditions->Action_Time_Temp No Check_Substrate Is steric hindrance a likely issue? Check_Concentration->Check_Substrate Yes Action_Concentration Increase reagent concentration or switch to a stronger reagent. Check_Concentration->Action_Concentration No Action_Substrate Use more forcing conditions (stronger reagents, higher temp). Check_Substrate->Action_Substrate Yes Re_evaluate Re-evaluate reaction progress. Check_Substrate->Re_evaluate No Action_Reagents->Re_evaluate Action_Time_Temp->Re_evaluate Action_Concentration->Re_evaluate Action_Substrate->Re_evaluate Re_evaluate->Start Problem Persists Success Deprotection Complete Re_evaluate->Success Problem Solved

Caption: A general troubleshooting workflow for incomplete deprotection reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Benchchem. (n.d.). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deprotection.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • ChemSpider Synthetic Pages. (2020). Boc deprotection of [[921|BocPhePheOEt]].
  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • ResearchGate. (2025). Methods for Removing the Fmoc Group.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Common Conditions. (n.d.). Cbz Protection.
  • Benchchem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
  • PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (2025). THREE-COMPONENT ONE-POT SYNTHESIS OF FUNCTIONALIZED BENZO[14][25] NAPHTHYRIDINES CATALYSED BY BRONSTED BASES IN PROTIC SOLVENT MEDIA. Retrieved from

  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

Sources

Navigating the Thermal Landscape of 1,8-Naphthyridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,8-naphthyridine scaffolds, a privileged core in numerous pharmacologically active compounds, often involves exothermic reactions that demand precise temperature control.[1] Improper management of the reaction exotherm can lead to reduced yield, impurity formation, and in worst-case scenarios, hazardous thermal runaway events.[2][3] This technical support center provides a comprehensive guide to understanding and managing the thermal challenges associated with 1,8-naphthyridine synthesis, with a focus on troubleshooting common issues and ensuring experimental safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My 1,8-naphthyridine synthesis is showing a sudden, sharp increase in temperature. What is happening and what should I do?

A1: A rapid temperature spike is a strong indicator of an uncontrolled exothermic reaction, which could lead to a thermal runaway.[2][3] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerated reaction rate and a further increase in heat production.[2][3]

Immediate Actions:

  • Cease reagent addition immediately. This will prevent the accumulation of unreacted material that could fuel the exotherm.[4]

  • Enhance cooling. Increase the efficiency of your cooling system. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.

  • Have an emergency quench plan in place. For high-risk reactions, a pre-determined quenching agent should be ready for immediate addition to stop the reaction.

Causality: This issue often arises from an underestimated reaction exotherm, inadequate cooling capacity, or too rapid addition of a key reagent. It is crucial to have a thorough understanding of the reaction's thermal properties before proceeding.

Q2: I'm observing the formation of significant byproducts in my Friedländer synthesis of a 1,8-naphthyridine derivative. Could this be related to temperature control?

A2: Yes, poor temperature control is a common culprit for the formation of impurities. Many reactions have a narrow optimal temperature window. Deviations from this range can activate alternative reaction pathways, leading to the formation of undesired side products. In the context of the Friedländer synthesis, which involves an aldol-type condensation followed by intramolecular cyclization and dehydration, temperature fluctuations can impact the rates of these individual steps differently, potentially favoring side reactions.[1]

Troubleshooting Steps:

  • Ensure uniform heating/cooling. Use a well-stirred reaction vessel and a reliable heating/cooling system to maintain a consistent temperature throughout the reaction mixture.

  • Optimize the reaction temperature. If you suspect temperature-related side reactions, perform small-scale experiments at slightly different temperatures to identify the optimal range for your specific substrates.

  • Monitor the reaction closely. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of both the desired product and any impurities over time at different temperatures.[1][5][6]

Q3: What are the key safety considerations when scaling up an exothermic 1,8-naphthyridine synthesis?

A3: Scaling up an exothermic reaction presents significant safety challenges due to the decrease in the surface area-to-volume ratio of the reactor.[7] This makes heat dissipation less efficient, increasing the risk of a thermal runaway.[7][8]

Key Considerations:

  • Thorough Hazard Evaluation: Before scale-up, a comprehensive reaction hazard assessment is essential.[9][10] This should include calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to determine the onset temperature of decomposition and the adiabatic temperature rise.[8][11]

  • Robust Cooling Systems: The cooling system for a scaled-up reaction must be able to handle the maximum heat output. Redundant cooling systems are often recommended.[2]

  • Controlled Reagent Addition: Implement a semi-batch process where one of the reagents is added at a controlled rate.[7] The addition rate should be linked to the real-time temperature of the reaction mixture, with automated systems in place to halt the addition if the temperature exceeds a predefined limit.[7]

  • Emergency Preparedness: Have a well-defined emergency plan that includes pressure relief systems, quench systems, and clear protocols for operators.[2][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction fails to initiate or proceeds very slowly. Reaction temperature is too low.Gradually increase the temperature in small increments, monitoring for any signs of an exotherm. Consult literature for typical reaction temperatures for similar 1,8-naphthyridine syntheses.[1][5]
Inconsistent yields between batches. Poor temperature control leading to variable reaction pathways.Implement a more precise temperature control system. Ensure consistent stirring and reactor setup for each batch.
Thermal runaway during workup. Quenching of the reaction mixture is itself a highly exothermic process.Pre-cool the quenching solution. Add the reaction mixture slowly to the quenching solution with vigorous stirring and external cooling.
Product degradation. Excessive reaction temperature or prolonged reaction time at elevated temperatures.Optimize the reaction temperature and time. Monitor the reaction progress to determine the point of maximum product formation before significant degradation occurs.

Experimental Protocols

Protocol 1: Small-Scale Reaction Calorimetry for Hazard Assessment

This protocol provides a general workflow for using Differential Scanning Calorimetry (DSC) to assess the thermal hazards of a 1,8-naphthyridine synthesis.

Objective: To determine the onset temperature of any exothermic events and estimate the heat of reaction.

Materials:

  • Reactants and solvent for the planned 1,8-naphthyridine synthesis

  • DSC instrument with appropriate crucibles

Procedure:

  • Accurately weigh a small amount of the reaction mixture (reactants and solvent in the correct stoichiometry) into a DSC crucible.

  • Seal the crucible.

  • Place the sample crucible and a reference crucible in the DSC instrument.

  • Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that extends well beyond the intended reaction temperature.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any exothermic peaks and integrate the peak area to calculate the enthalpy change (ΔH).

Data Interpretation:

Parameter Significance
Onset Temperature of Exotherm The temperature at which a significant heat release begins. The process temperature should be maintained well below this value.
Peak Exotherm Temperature The temperature at which the rate of heat release is at its maximum.
Enthalpy of Reaction (ΔH) The total amount of heat released by the reaction. A highly negative value indicates a strongly exothermic reaction.
Protocol 2: Controlled Reagent Addition for an Exothermic 1,8-Naphthyridine Synthesis

This protocol outlines a general procedure for performing an exothermic 1,8-naphthyridine synthesis using a controlled addition strategy to manage the reaction temperature.

Objective: To safely and reproducibly synthesize a 1,8-naphthyridine derivative by controlling the rate of the exothermic reaction.

Equipment:

  • Jacketed reactor with an overhead stirrer

  • Thermostat for controlling the reactor jacket temperature

  • Addition funnel or syringe pump for controlled reagent addition

  • Thermocouple to monitor the internal reaction temperature

Procedure:

  • Set up the jacketed reactor and charge it with the initial reactants and solvent.

  • Begin stirring and circulate the coolant through the reactor jacket to bring the initial mixture to the desired starting temperature.

  • Load the second reagent into the addition funnel or syringe pump.

  • Begin adding the second reagent dropwise or at a slow, constant rate.

  • Continuously monitor the internal reaction temperature.

  • If the temperature begins to rise above the set point, slow down or temporarily stop the addition of the reagent until the temperature stabilizes.

  • Once the addition is complete, continue to stir the reaction mixture at the set temperature and monitor its progress by TLC or other appropriate analytical methods.[1][5]

  • Upon completion, carefully quench the reaction as per a pre-determined and tested procedure.

Visualizing Workflows

DOT Script for General Troubleshooting Logic

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Investigation & Optimization cluster_3 Solution Temperature Spike Temperature Spike Stop Reagent Addition Stop Reagent Addition Temperature Spike->Stop Reagent Addition Review Cooling Capacity Review Cooling Capacity Temperature Spike->Review Cooling Capacity Check Reagent Addition Rate Check Reagent Addition Rate Temperature Spike->Check Reagent Addition Rate Low Yield Low Yield Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Byproduct Formation Byproduct Formation Byproduct Formation->Optimize Temperature Increase Cooling Increase Cooling Stop Reagent Addition->Increase Cooling Dilute (if safe) Dilute (if safe) Increase Cooling->Dilute (if safe) Emergency Quench Emergency Quench Dilute (if safe)->Emergency Quench Improve Heat Transfer Improve Heat Transfer Review Cooling Capacity->Improve Heat Transfer Implement Controlled Addition Implement Controlled Addition Check Reagent Addition Rate->Implement Controlled Addition Perform Calorimetry Perform Calorimetry Refine Protocol Refine Protocol Perform Calorimetry->Refine Protocol Monitor Reaction Profile Monitor Reaction Profile Optimize Temperature->Monitor Reaction Profile Monitor Reaction Profile->Refine Protocol

Caption: Troubleshooting workflow for exothermic reactions.

DOT Script for Safe Scale-Up Workflow

G Lab Scale Synthesis Lab Scale Synthesis Hazard Assessment Hazard Assessment Lab Scale Synthesis->Hazard Assessment Calorimetry (DSC/RC1) Calorimetry (DSC/RC1) Hazard Assessment->Calorimetry (DSC/RC1) Thermal Stability Studies Thermal Stability Studies Hazard Assessment->Thermal Stability Studies Process Design & Engineering Process Design & Engineering Calorimetry (DSC/RC1)->Process Design & Engineering Thermal Stability Studies->Process Design & Engineering Robust Cooling System Robust Cooling System Process Design & Engineering->Robust Cooling System Controlled Dosing System Controlled Dosing System Process Design & Engineering->Controlled Dosing System Emergency Relief/Quench Emergency Relief/Quench Process Design & Engineering->Emergency Relief/Quench Pilot Plant Scale-Up Pilot Plant Scale-Up Robust Cooling System->Pilot Plant Scale-Up Controlled Dosing System->Pilot Plant Scale-Up Emergency Relief/Quench->Pilot Plant Scale-Up Production Production Pilot Plant Scale-Up->Production

Caption: Workflow for the safe scale-up of exothermic reactions.

References

  • Safety Precautions for Handling Exothermic Reactions. (n.d.).
  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7). Retrieved from [Link]

  • Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18963–18974. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. (2021, July 12). Retrieved from [Link]

  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25). Retrieved from [Link]

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Reaction / Product testing - HSE. (n.d.). Retrieved from [Link]

  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry - Sigma-HSE. (2023, June 16). Retrieved from [Link]

  • The protection of reactors containing exothermic reactions: an HSE view - IChemE. (n.d.). Retrieved from [Link]

  • Critical Considerations in Process Safety | H.E.L Group. (n.d.). Retrieved from [Link]

  • How are endothermic and exothermic reactions used in medicine? - Quora. (2018, May 23). Retrieved from [Link]

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET. (n.d.). Retrieved from [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (n.d.). Retrieved from [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications. (2020, October 24). Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Retrieved from [Link]

Sources

selection of protecting groups for the amino function in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for navigating the complexities of 1,8-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the strategic use of amino-protecting groups for this important heterocyclic scaffold. The inherent nucleophilicity of the amino group on the 1,8-naphthyridine core necessitates its protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Core Concept: Why Protect the Amino Group?

The primary amino group (e.g., at the C2 position) of a 1,8-naphthyridine is a potent nucleophile. Without protection, it can compete with other desired reactions, such as acylations, alkylations, or cross-coupling reactions intended for other parts of the molecule. Converting the amine into a less reactive functional group, such as a carbamate, ensures chemoselectivity and is a cornerstone of successful multi-step synthesis.[2]

Decision Workflow: Selecting Your Protecting Group

Choosing the correct protecting group is paramount and depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps and the final deprotection method.

G start Start: Need to protect a 1,8-naphthyridine amino group q1 Are downstream reactions sensitive to strong acid? start->q1 q2 Are downstream reactions sensitive to base? q1->q2 Yes pg_boc Use Boc Group (Acid-Labile) q1->pg_boc No q3 Does your molecule contain reducible groups (e.g., alkenes, Cbz)? q2->q3 Yes pg_fmoc Use Fmoc Group (Base-Labile) q2->pg_fmoc No q3->pg_boc Yes (Consider Cbz carefully) pg_cbz Use Cbz Group (Hydrogenolysis) q3->pg_cbz No

Caption: Decision tree for selecting an appropriate amino-protecting group.

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amino-protecting groups due to its ease of installation and removal under acidic conditions.[3]

Q1: Under what circumstances is the Boc group the ideal choice for my 1,8-naphthyridine synthesis?

A: The Boc group is your go-to choice when your downstream synthetic steps involve base-catalyzed reactions, nucleophilic additions, or hydrogenolysis conditions. Its stability in these environments is excellent.[3] However, you must ensure that your 1,8-naphthyridine core and any other functional groups can tolerate strong acid during the final deprotection step.

Q2: I'm getting low yields during the Boc protection of my 2-amino-1,8-naphthyridine. What's going wrong?

A: Low yields in Boc protection are typically traced to a few key areas:

  • Insufficient Base: The reaction generates tert-butanol and CO₂, and a base is required to facilitate the reaction. While common bases include NaOH or NaHCO₃, for heterocyclic amines, a non-nucleophilic organic base like 4-dimethylaminopyridine (DMAP) can be beneficial, often used catalytically or as a co-base.[4]

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Ensure you are using a fresh or properly stored reagent.

  • Solvent Choice: The reaction is flexible, but aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are common. Ensure your starting material is fully dissolved. For poorly soluble substrates, a mixture like THF/water might improve results.[4]

Experimental Protocol: Boc Protection
  • Dissolution: Dissolve the amino-1,8-naphthyridine (1.0 eq.) in a suitable solvent (e.g., THF or DCM).

  • Add Base: Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Once complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.[4]

Q3: My Boc deprotection is sluggish or incomplete. How can I fix this?

A: This is a common issue. While trifluoroacetic acid (TFA) is the standard reagent, its effectiveness can be hampered.

  • Acid Strength/Concentration: A solution of 20-50% TFA in DCM is standard. If the reaction is slow, you can try neat TFA. Alternatively, using a solution of HCl (e.g., 4M in dioxane) is a very effective and common alternative.[4][5]

  • Scavengers are Crucial: Boc deprotection generates a highly reactive tert-butyl cation.[6] This cation can re-alkylate your product or other electron-rich sites (including tryptophan, if present). Always include a scavenger like triisopropylsilane (TIS) or thioanisole (5-10% v/v) in your deprotection cocktail to trap this cation.[6][7]

  • Water Content: Ensure your reaction is anhydrous, as water can sometimes interfere with the efficiency of acid-mediated deprotection in organic solvents.

Experimental Protocol: Boc Deprotection
  • Setup: Dissolve the Boc-protected 1,8-naphthyridine (1.0 eq.) in an anhydrous solvent like DCM.

  • Add Scavenger: Add triisopropylsilane (TIS, 0.5-1.0 eq.).

  • Add Acid: Slowly add trifluoroacetic acid (TFA, 10-20 eq. or as a 50% solution in DCM) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.[8]

The Cbz Group: Removable by Hydrogenolysis

The carboxybenzyl (Cbz or Z) group is a classic protecting group, prized for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[9]

Q1: When should I choose the Cbz group over Boc or Fmoc?

A: The Cbz group is the premier choice when your synthetic route requires both strong acid and strong base, which would cleave Boc and Fmoc groups, respectively. Its removal via catalytic hydrogenation offers a uniquely mild and neutral deprotection method.[9][10] This makes it ideal for complex syntheses where orthogonal protection is critical.

Q2: My Cbz protection reaction is messy, with multiple byproducts. What is the cause?

A: Cbz protection is typically robust but can have pitfalls.

  • Reagent Choice: Benzyl chloroformate (Cbz-Cl) is highly reactive and moisture-sensitive. Using it under Schotten-Baumann conditions (e.g., Na₂CO₃ in a water/dioxane mixture) is common and effective.[9]

  • pH Control: During the reaction, HCl is generated. It is critical to maintain a basic pH (8-10) with an adequate amount of base to neutralize the acid and prevent protonation of the starting amine, which would render it unreactive.

  • Over-reaction: In some cases, N,N-di-Cbz protection can occur, though this is less common. Using a slight excess (1.1 eq.) of Cbz-Cl is usually sufficient.[11]

Q3: The hydrogenolysis (deprotection) of my Cbz-protected naphthyridine has stalled. Why?

A: This is a frequent and frustrating problem, often linked to catalyst poisoning.

  • Catalyst Poisoning: Heterocyclic compounds, especially those containing nitrogen and sulfur, are notorious catalyst poisons for palladium on carbon (Pd/C). The lone pairs on the 1,8-naphthyridine ring nitrogens can coordinate to the palladium surface, deactivating it.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Try increasing the weight percentage of Pd/C from the standard 5-10 mol% up to 50 mol% or even stoichiometric amounts.

    • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.

    • Acidify the Medium: Adding a stoichiometric amount of a non-coordinating acid (like HCl or HClO₄) can protonate the ring nitrogens, preventing them from binding to the catalyst. The reaction is then run on the naphthyridinium salt.

    • Alternative Hydrogen Source: If direct hydrogenation is problematic, consider transfer hydrogenation using a source like ammonium formate or cyclohexene with Pd/C.[9]

Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq.) in a solvent like methanol, ethanol, or ethyl acetate.

  • Add Catalyst: Carefully add 10% Pd/C (0.1 eq. by weight) under an inert atmosphere (e.g., N₂ or Ar). Caution: Pd/C can be pyrophoric and should be handled while wet or under inert gas.[12]

  • Hydrogen Atmosphere: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or at 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor progress by TLC or LC-MS. The byproducts, toluene and CO₂, are volatile.

  • Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[12]

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern peptide synthesis and is valuable in heterocyclic chemistry due to its cleavage under non-hydrolytic, basic conditions, making it orthogonal to acid-labile groups like Boc.[13][14]

Q1: What is the main advantage of using Fmoc for my 1,8-naphthyridine derivative?

A: The primary advantage is its orthogonality to acid-labile protecting groups. If your molecule contains other acid-sensitive functionalities (like tert-butyl esters or Boc-protected amines), the Fmoc group can be selectively removed with a base like piperidine without affecting them.[13][15] This is crucial for syntheses requiring differential protection of multiple amino groups.

Q2: Why is my Fmoc deprotection not going to completion?

A: While Fmoc deprotection is generally rapid, several factors can cause issues:

  • Base Choice and Concentration: A 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the gold standard.[14] Using a weaker base or a lower concentration can slow the reaction considerably.

  • Steric Hindrance: If the amino group is in a sterically congested environment, deprotection may require longer reaction times or slightly elevated temperatures (e.g., 30-40 °C).

  • Byproduct Adducts: The dibenzofulvene (DBF) byproduct generated during deprotection is an electrophile and can be trapped by the piperidine. If an insufficient excess of piperidine is used, the DBF could potentially react with your deprotected amine. Always use a significant excess (e.g., a 20% v/v solution).

Experimental Protocol: Fmoc Deprotection
  • Setup: Dissolve the Fmoc-protected 1,8-naphthyridine in DMF.

  • Add Base: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir at room temperature. The reaction is often complete within 5-30 minutes. Progress can be monitored by TLC or LC-MS.

  • Work-up: Concentrate the mixture in vacuo to remove the bulk of the DMF and piperidine. The residue can be purified by column chromatography or precipitation to remove the piperidine-fulvene adduct.

Orthogonal Protection Strategies

Q: I need to selectively functionalize two different amino groups on my molecule. How do I approach this using an orthogonal strategy?

A: Orthogonal protection allows for the removal of one protecting group in the presence of another by using distinct deprotection mechanisms.[15] This is essential for regioselective synthesis.

A classic and powerful orthogonal set for amino groups is Boc, Cbz, and Fmoc .[15]

  • Boc: Cleaved by strong acid (e.g., TFA). Stable to base and hydrogenolysis.

  • Fmoc: Cleaved by base (e.g., piperidine). Stable to acid and (most) hydrogenolysis conditions.[13]

  • Cbz: Cleaved by hydrogenolysis (H₂/Pd-C). Stable to acid and base.

Example Scenario: Imagine a 1,8-naphthyridine with a C2-amino group and an aminoalkyl side chain at C7.

  • Protect both amines, one with Boc and one with Fmoc.

  • Selectively deprotect the Fmoc-amine with piperidine/DMF to functionalize the side chain.

  • Perform the desired reaction on the newly freed side-chain amine.

  • Finally, deprotect the C2-Boc-amine with TFA to reveal the second amino group for a subsequent reaction or as the final product.

G start Substrate with two amino groups (NH-A and NH-B) protect Protect NH-A with Boc Protect NH-B with Fmoc start->protect deprotect_B Deprotect NH-B (Piperidine/DMF) protect->deprotect_B react_B Functionalize NH-B deprotect_B->react_B deprotect_A Deprotect NH-A (TFA/DCM) react_B->deprotect_A react_A Functionalize NH-A or Final Product deprotect_A->react_A

Caption: Workflow for an orthogonal protection strategy using Boc and Fmoc.

Summary of Common Amino-Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability Profile
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)[4]Stable to base, hydrogenolysis.
CarboxybenzylCbz (or Z)Cbz-ClH₂/Pd-C (Hydrogenolysis)[9]Stable to acid and base.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (20% Piperidine/DMF)[14]Stable to acid. Quasi-stable to hydrogenolysis.[13]

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (2025). Amino Acid-Protecting Groups | Request PDF. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wikipedia. Protecting group. [Link]

  • Kumar, M. M., et al. (2021). N-Amino-1,8-Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono-N-Substituted Hydrazines and Hydrazides. Chemistry. [Link]

  • Nakatani, K. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. [Link]

  • You, Z., et al. (2021). Amino Acids: Insights and Roles in Heterocyclic Chemistry: Volume 1: Protecting Groups. Apple Academic Press. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Bocomma. Protective groups commonly used in the synthesis of amino acids from peptides. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Mendioroz, M., et al. (2010). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. Tetrahedron Letters. [Link]

  • Bull, C. H., et al. (2012). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Apple Academic Press. Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Fields, G. B. (2002). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Kumar, A., et al. (2025). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal. [Link]

  • Jain, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 1,8-Naphthyridin-3-amine Derivatives and Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of antimicrobial and anticancer drug discovery, the quinolone and 1,8-naphthyridine scaffolds have emerged as cornerstones of therapeutic innovation. Quinolones, particularly the fluoroquinolones, are well-established antibacterial agents with a clearly defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2][3] The 1,8-naphthyridine core, a bioisostere of the quinolone scaffold, has demonstrated a remarkably broad spectrum of biological activities, including potent antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7] This guide provides a comprehensive comparison of the biological activities of 1,8-naphthyridin-3-amine derivatives and quinolones, supported by experimental data and detailed protocols for their evaluation. We will delve into their mechanisms of action, structure-activity relationships, and comparative efficacy, offering valuable insights for researchers and drug development professionals.

Introduction: A Tale of Two Scaffolds

The quinolone and 1,8-naphthyridine structures share a bicyclic heterocyclic core, which is fundamental to their biological activities. The journey of quinolones began with the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative, which paved the way for the development of the broader quinolone class of antibiotics.[5][8]

  • Quinolones: Characterized by a 4-oxo-1,4-dihydroquinoline core, the introduction of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of the highly successful fluoroquinolones, such as ciprofloxacin and ofloxacin.[9][10]

  • 1,8-Naphthyridines: This scaffold is a nitrogen-containing fused heterocycle that has been the subject of extensive research due to its versatile synthesis and wide range of pharmacological effects.[4][5][6] Derivatives of this compound, in particular, have shown significant promise in various therapeutic areas.

Comparative Analysis of Biological Activities

Antibacterial Activity

Both quinolones and certain 1,8-naphthyridine derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication.[2][3]

Mechanism of Action: The primary targets for these compounds are DNA gyrase and topoisomerase IV.[2][3]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.[2]

Inhibition of these enzymes by quinolones and related compounds leads to the stabilization of the enzyme-DNA complex, which blocks the movement of the replication fork, induces double-strand DNA breaks, and ultimately results in bacterial cell death.[3][11][12] While this mechanism is well-established for quinolones, studies suggest that many antibacterial 1,8-naphthyridine derivatives share this mode of action.[13] Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the effects of fluoroquinolones against multi-resistant bacterial strains, suggesting a synergistic relationship.[13][14]

Spectrum of Activity and Potency: Fluoroquinolones are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Newer 1,8-naphthyridine derivatives have also demonstrated comparable, and in some cases superior, activity.

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
Quinolone CiprofloxacinEscherichia coli≤1[15]
Staphylococcus aureus≤1[15]
1,8-Naphthyridine PD 131628Escherichia coli≤0.5[15]
Staphylococcus aureus≤0.5[15]
ANA-12Mycobacterium tuberculosis H37Rv6.25[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anticancer Activity

The therapeutic potential of 1,8-naphthyridine derivatives extends beyond their antibacterial properties, with many compounds exhibiting significant anticancer activity.[17][18][19][20]

Mechanistic Insights: The anticancer mechanisms of 1,8-naphthyridine derivatives are diverse and target various cellular processes.

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridines target human topoisomerases, particularly topoisomerase II.[21][22] This inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Vosaroxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor.[5]

  • Kinase Inhibition: Many 1,8-naphthyridine derivatives have been designed to inhibit specific protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[20]

  • Other Mechanisms: Other reported anticancer mechanisms include induction of apoptosis, cell cycle arrest, and anti-inflammatory effects.[21][23]

Cytotoxicity Profiles: The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)MIAPaCa (Pancreatic)0.41[17][21]
K-562 (Leukemia)0.77[17][21]
Compound 29 (1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian)0.41[17][21]
SW620 (Colon)1.4[17][21]
Compound 12 (1,8-naphthyridine-3-carboxamide)HBL-100 (Breast)1.37[19]
Derivatives 10c, 8d, 4d MCF7 (Breast)1.47 - 1.68[23]

Experimental Protocols for Evaluation

The following are standardized protocols for assessing the antibacterial and anticancer activities of novel compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the in vitro antibacterial susceptibility of a compound.[24][25]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[24]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[25][26]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[27]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[26][27] Incubate the plate at 37°C for 18-24 hours.[27]

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[26] The results can also be read using a plate reader to measure the optical density at 600 nm.[28]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC Value E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[30][31][32] The amount of formazan produced is directly proportional to the number of viable cells.[29]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[29]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).[33]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29][33]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.[29][33]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[31][33] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with Test Compound start->treat 24h Adhesion incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read end End: Calculate IC50 Value read->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationships (SAR)

The biological activity of both quinolones and 1,8-naphthyridines is highly dependent on the nature and position of substituents on their core scaffolds.

  • For Antibacterial Activity: In both classes, a cyclopropyl group at the N-1 position and a fluorine atom at C-6 are often associated with enhanced antibacterial potency. The substituent at the C-7 position significantly influences the spectrum of activity and pharmacokinetic properties.[9]

  • For Anticancer Activity: The SAR for anticancer 1,8-naphthyridines is more complex and target-dependent. Modifications at the C-3 position with various carboxamide or heteroaryl groups have yielded compounds with potent cytotoxicity.[17][21][34] The nature of these substituents can be tailored to achieve selectivity for specific cancer-related targets.

Conclusion and Future Perspectives

Both quinolones and this compound derivatives represent privileged scaffolds in medicinal chemistry. While quinolones have a well-defined and successful history as antibacterial agents, the growing issue of antibiotic resistance necessitates the development of new agents. 1,8-naphthyridine derivatives, with their structural similarity to quinolones and their proven broad-spectrum antibacterial activity, are promising candidates to address this challenge.

Furthermore, the remarkable versatility of the 1,8-naphthyridine scaffold, particularly its potent and diverse anticancer activities, positions it as a highly valuable framework for the development of novel therapeutics. Future research should focus on elucidating the precise mechanisms of action for novel derivatives, optimizing their pharmacokinetic and safety profiles, and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the chemical space around these core structures holds immense promise for the discovery of next-generation therapeutic agents.

References

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  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. Available at: [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. Available at: [Link]

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  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 573-581. Available at: [Link]

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  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

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Validating the Anticancer Activity of 1,8-Naphthyridin-3-amine Analogs: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth, technical comparison of the in vitro anticancer activity of 1,8-naphthyridin-3-amine analogs, offering a critical examination of their performance against alternative compounds and detailing the experimental methodologies required for their robust validation.

The Rationale for Targeting Cancer with 1,8-Naphthyridine Analogs

Cancer is characterized by uncontrolled cell growth and proliferation, often driven by dysregulated signaling pathways.[3] The 1,8-naphthyridine core, a heterocyclic aromatic compound, serves as a versatile scaffold for the synthesis of derivatives that can interact with various biological targets crucial for cancer cell survival and proliferation.[2][4] Modifications at different positions of the naphthyridine ring, particularly at the C-3 position to form carboxamide derivatives, have yielded compounds with significant cytotoxic activity against a range of cancer cell lines.[3][5][6]

Several 1,8-naphthyridine derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as topoisomerase II, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2][7][8] Inhibition of these targets can disrupt DNA replication, arrest the cell cycle, and induce programmed cell death (apoptosis) in cancer cells.[1][9]

Comparative Analysis of In Vitro Anticancer Activity

The efficacy of novel this compound analogs is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives from recent studies, compared with a standard chemotherapeutic agent, Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 47 MIAPaCa (Pancreatic)0.41Doxorubicin-[3][10]
K-562 (Leukemia)0.77Doxorubicin-[3][10]
Compound 29 PA-1 (Ovarian)0.41Doxorubicin-[3][10]
SW620 (Colon)1.4Doxorubicin-[3][10]
Compound 12 HBL-100 (Breast)1.37Doxorubicin-[5]
Compound 22 SW-620 (Colon)3.0Doxorubicin-[5]
Compound 5p HepG-2 (Liver)-Doxorubicin-[9]
Derivative 10c MCF7 (Breast)1.47Staurosporine4.51[11]
Derivative 8d MCF7 (Breast)1.62Staurosporine4.51[11]
Derivative 4d MCF7 (Breast)1.68Staurosporine4.51[11]

Analysis of Comparative Data: The data clearly indicates that several 1,8-naphthyridine-3-carboxamide and other C-3 substituted derivatives exhibit potent anticancer activity, with IC50 values in the sub-micromolar to low micromolar range.[3][5][10] For instance, compound 47 shows exceptional activity against pancreatic and leukemia cell lines, while compound 29 is highly effective against ovarian cancer cells.[3][10] Notably, several derivatives (10c, 8d, 4d) demonstrated superior activity against the MCF7 breast cancer cell line when compared to the known kinase inhibitor, staurosporine.[11] This highlights the potential of this chemical class to yield compounds with greater efficacy than some existing anticancer agents.

Unraveling the Mechanism of Action: A Multi-Faceted Approach

Validating the anticancer potential of this compound analogs extends beyond determining cytotoxicity. A thorough investigation into their mechanism of action is crucial for understanding their therapeutic potential and for guiding further drug development. A logical workflow for this investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Synthesized 1,8-Naphthyridine Analogs B Cell Viability Assays (MTT, SRB) Determine IC50 values A->B C Cell Cycle Analysis (Flow Cytometry) B->C Analogs with potent IC50 values D Apoptosis Assays (Annexin V/PI Staining, Western Blot) C->D Observe cell cycle arrest E Target Identification (Kinase Assays, Western Blot for Signaling Pathways) D->E Confirm apoptotic cell death F Structure-Activity Relationship (SAR) Studies E->F

Caption: A streamlined workflow for the in vitro validation of 1,8-naphthyridine analogs.

Experimental Protocols for In Vitro Validation

The following section provides detailed, step-by-step methodologies for the key experiments involved in validating the anticancer activity of this compound analogs.

Cell Viability Assays: The First Line of Evaluation

The initial assessment of anticancer activity involves determining the effect of the compounds on the viability and proliferation of cancer cells.[12] The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.[13][14][15]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[15]

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

b) Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[13]

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Washing: Wash the plates five times with deionized water and allow them to air dry.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis: Pinpointing the Stage of Inhibition

To understand how 1,8-naphthyridine analogs inhibit cell proliferation, it is essential to determine their effect on the cell cycle.[16][17][18] Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.[17] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

G cluster_0 Treatment with 1,8-Naphthyridine Analog A Untreated Cells (Normal Cell Cycle Progression) B G0/G1 Phase (2n DNA) A->B E Cell Cycle Arrest (e.g., G2/M Arrest) A->E C S Phase (DNA Synthesis) B->C D G2/M Phase (4n DNA) C->D D->A

Caption: The effect of a 1,8-naphthyridine analog causing G2/M cell cycle arrest.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the IC50 concentration of the 1,8-naphthyridine analog for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Cell Fixation: Fix the cells in 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emitted from the PI.

    • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][18]

Apoptosis Assays: Confirming Programmed Cell Death

A key hallmark of an effective anticancer agent is its ability to induce apoptosis.[19] Flow cytometry using Annexin V and propidium iodide (PI) co-staining is a widely used method to detect and quantify apoptosis.[20][21][22]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[21] PI is a membrane-impermeable dye that can only enter cells with a compromised membrane, thus staining late apoptotic or necrotic cells.[20]

G A Live Cells (Annexin V- / PI-) B Early Apoptotic Cells (Annexin V+ / PI-) A->B PS Translocation D Necrotic Cells (Annexin V- / PI+) A->D Direct Membrane Damage C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) B->C Loss of Membrane Integrity

Caption: Quadrant analysis of apoptosis using Annexin V and PI staining.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the IC50 concentration of the 1,8-naphthyridine analog for a predetermined time (e.g., 24, 48 hours).

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis Markers

To further confirm apoptosis and elucidate the signaling pathway involved, Western blotting can be performed to detect the cleavage of key apoptotic proteins such as caspases and poly (ADP-ribose) polymerase (PARP).

  • Protocol:

    • Protein Extraction: Treat cells as described above and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Conclusion and Future Directions

The in vitro validation of this compound analogs requires a systematic and multi-faceted approach. By employing a combination of robust cell viability assays, cell cycle analysis, and apoptosis assays, researchers can effectively characterize the anticancer potential of these promising compounds. The data presented in this guide demonstrates that 1,8-naphthyridine derivatives hold significant promise as a new class of anticancer agents. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy in preclinical models.

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A Head-to-Head Comparison of Naphthyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The positional variation of the two nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. While the 1,8-naphthyridine core is the most extensively investigated, with several approved drugs in its lineage, the therapeutic potential of its isomeric counterparts is a burgeoning field of research.[1] This guide provides a comprehensive, head-to-head comparison of the biological activities of these isomers, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data from various studies.

Comparative Efficacy in Oncology

The quest for novel anticancer agents has led to the extensive exploration of naphthyridine derivatives. These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes like topoisomerases and protein kinases, leading to the induction of apoptosis.[1][2] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from different naphthyridine isomer classes against a panel of human cancer cell lines. It is important to note that these data are collated from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Naphthyridine Isomers

IsomerDerivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
1,8-Naphthyridine Compound 16HeLa (Cervical)0.7[2]
Compound 16HL-60 (Leukemia)0.1[2]
Compound 16PC-3 (Prostate)5.1[2]
Voreloxin-In clinical trials[2]
1,7-Naphthyridine BAY-091-Kinase inhibitor[3]
BAY-297-Kinase inhibitor[3]
Analogues-0.066 - 18.0 (PIP4K2A inhibition)[4]
1,6-Naphthyridine 19gHCT116 (Colorectal)Potent FGFR4 inhibitor[5]
Various-CDK5 inhibitors[6]
17aMOLT-3 (Leukemia)9.1[7]
17aHeLa (Cervical)13.2[7]
17aHL-60 (Promyeloblast)8.9[7]
1,5-Naphthyridine Canthin-6-oneDU145 (Prostate)1.58 (µg/mL)[8]
10-methoxycanthin-6-oneDU145 (Prostate)-[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, assay conditions, and compound structures.

Comparative Efficacy in Microbiology

The 1,8-naphthyridine scaffold is historically renowned for its antimicrobial properties, with nalidixic acid being a landmark example.[1] The primary mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][9] The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains, highlighting their potential as antibacterial agents.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Isomers

IsomerDerivative/CompoundBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic acid derivativesVarious Gram-negative bacteriaVaries[10]
Fluoroquinolone analoguesBroad spectrumVaries[11]
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[8]
Canthin-6-oneEscherichia coli3.91[8]
10-methoxycanthin-6-oneStaphylococcus aureus0.98[8]
10-methoxycanthin-6-oneEscherichia coli3.91[8]

Note: The data is compiled from different sources and direct comparison should be made cautiously.

Experimental Protocols

To ensure the reproducibility and validity of the biological data presented, this section provides detailed, step-by-step methodologies for the key assays used in the evaluation of naphthyridine isomers.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate add_compounds Add Naphthyridine Derivatives plate_cells->add_compounds 24h incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol Steps:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the naphthyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow prepare_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Serial Dilution of Compounds serial_dilution->inoculate_plate incubate_plate Incubate (18-24h) inoculate_plate->incubate_plate read_mic Determine MIC incubate_plate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Mechanisms of Action: A Deeper Dive

The biological effects of naphthyridine isomers are intrinsically linked to their ability to interact with and modulate key cellular pathways. The specific isomer and its substitution pattern dictate the primary molecular target.

Topoisomerase Inhibition

Several naphthyridine derivatives, particularly within the 1,8-naphthyridine class, function as topoisomerase inhibitors.[2][12] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[9] By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

Topoisomerase_Inhibition Naphthyridine Naphthyridine Derivative CleavageComplex Topoisomerase-DNA Cleavage Complex Naphthyridine->CleavageComplex Stabilization Topoisomerase Topoisomerase Topoisomerase->CleavageComplex Cleavage DNA Supercoiled DNA DNA->Topoisomerase Binding Relegation DNA Re-ligation CleavageComplex->Relegation Normal Function DNA_Damage DNA Strand Breaks CleavageComplex->DNA_Damage Inhibition of Re-ligation RelaxedDNA Relaxed DNA Relegation->RelaxedDNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of topoisomerase inhibition by naphthyridine derivatives.

Kinase Inhibition

A significant number of naphthyridine isomers, including derivatives of 1,6- and 1,7-naphthyridine, have been identified as potent kinase inhibitors.[3][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways that control cell growth, proliferation, and survival. By targeting specific kinases that are often dysregulated in cancer, these inhibitors can effectively block oncogenic signaling and induce cell death. For instance, 1,6-naphthyridine derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 5 (CDK5), while 1,7-naphthyridines have shown inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[4][5][6]

Kinase_Inhibition Naphthyridine Naphthyridine Derivative Kinase Protein Kinase (e.g., FGFR4, CDK5, PIP4K2A) Naphthyridine->Kinase Binding to ATP-binding site Inhibition Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase DownstreamSignaling Downstream Signaling PhosphoSubstrate->DownstreamSignaling CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation

Caption: General mechanism of kinase inhibition by naphthyridine derivatives.

Conclusion

This comparative guide highlights the vast therapeutic potential residing within the diverse family of naphthyridine isomers. While 1,8-naphthyridines have a well-established history, this analysis underscores the significant and distinct biological activities of other isomers, such as the potent kinase inhibitory profiles of 1,6- and 1,7-naphthyridines. The provided experimental data and protocols serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel naphthyridine-based therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships across all six isomers and to unlock their full potential in addressing unmet medical needs in oncology and infectious diseases.

References

  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies: 1,8-Naphthyridine vs. Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of molecular docking studies involving two privileged heterocyclic scaffolds: 1,8-naphthyridine and quinazoline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, emphasizes the integration of computational and experimental data for validation, and offers a practical framework for conducting rigorous and insightful comparative docking analyses.

Introduction: The Significance of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. Both 1,8-naphthyridine and quinazoline are exemplary nitrogen-containing heterocyclic scaffolds that form the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2]

Molecular docking, a cornerstone of structure-based drug design (SBDD), allows us to predict and analyze the interactions between these small molecules (ligands) and their protein targets at a molecular level.[3][4][5] A comparative docking study of derivatives from both scaffolds is not merely an academic exercise; it is a strategic approach to:

  • Elucidate Structure-Activity Relationships (SAR): Understand how subtle changes in the scaffold or its substituents influence binding affinity and selectivity.

  • Guide Lead Optimization: Inform the rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles.

  • Scaffold Hopping: Identify opportunities to replace one core structure with another to overcome challenges like patentability, metabolic liabilities, or off-target effects.

This guide will use the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target, as a primary case study to contextualize the comparison, given the extensive research on both quinazoline and naphthyridine derivatives as EGFR inhibitors.[6][7][8]

The Scaffolds: A Structural and Electronic Comparison

At first glance, 1,8-naphthyridine and quinazoline appear similar, both featuring a fused bicyclic aromatic system containing two nitrogen atoms. However, the precise placement of these nitrogens imparts distinct structural and electronic properties that fundamentally influence their interaction with protein targets.

Feature1,8-Naphthyridine Quinazoline
Structure Pyridopyrimidine (fused pyridine and pyrimidine rings)Benzopyrimidine (fused benzene and pyrimidine rings)
Nitrogen Positions Positions 1 and 8Positions 1 and 3
Hydrogen Bond Donors/Acceptors N1 and N8 act as hydrogen bond acceptors.N1 acts as a hydrogen bond acceptor; N3 can be a donor or acceptor depending on substitution.
Key Interaction Point The N1 atom is analogous to the N1 of the quinazoline core, often forming a critical hydrogen bond with the "hinge" region of kinase active sites.The N1 atom is crucial for hinge binding in many kinase inhibitors (e.g., Gefitinib, Erlotinib).[9]
Vectorial Orientation Substituents at positions 2, 3, and 4 project into different regions of a binding pocket compared to quinazoline.Substituents at positions 2, 4, and 6/7 are commonly modified to achieve potency and selectivity.

The differing arrangement of nitrogen atoms creates unique electrostatic potential maps and dipole moments for each scaffold. This directly affects their ability to form specific hydrogen bonds and other non-covalent interactions, which are the primary determinants of binding affinity predicted by docking algorithms.

Case Study: Comparative Docking at the EGFR Kinase Domain

EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation; its dysregulation is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[6][10] The ATP-binding site of EGFR is the target for numerous inhibitors, including the quinazoline-based drugs Gefitinib and Erlotinib.

A comparative docking study aims to understand how 1,8-naphthyridine derivatives might mimic or improve upon the binding of established quinazoline inhibitors.

Key Interactions for EGFR Inhibition:

  • Hinge Binding: A hydrogen bond between a nitrogen atom in the heterocyclic core (N1 of quinazoline) and the backbone NH of Met793 in the hinge region of the kinase.

  • Hydrophobic Pockets: Occupation of hydrophobic regions by substituted aromatic groups.

  • Gatekeeper Residue: Interactions with the "gatekeeper" residue (Thr790), which controls access to a deeper hydrophobic pocket.

Comparative Docking Insights:

  • Quinazoline Derivatives: Docking studies consistently show the quinazoline N1 atom forming the canonical hydrogen bond with Met793.[9][11] The 4-anilino substituent extends into a hydrophobic pocket, and modifications at the 6 and 7 positions can enhance potency or target mutant forms of EGFR.[6][7]

  • 1,8-Naphthyridine Derivatives: Docking simulations predict that the N1 atom of the 1,8-naphthyridine core can also form the essential hydrogen bond with Met793, effectively mimicking the quinazoline scaffold. The key difference lies in the trajectory of the substituents. A substituent at the 4-position of a naphthyridine projects differently than a 4-anilino group on a quinazoline, potentially accessing different sub-pockets or creating altered steric interactions. This presents both a challenge and an opportunity for designing novel inhibitors with unique selectivity profiles.

Data Summary: Predicted Binding Affinities

The following table represents hypothetical but plausible data derived from a comparative docking experiment. Binding energies (or docking scores) are calculated by the software's scoring function to estimate binding affinity; more negative values typically indicate stronger binding.

Compound IDScaffoldKey SubstituentsPredicted Binding Energy (kcal/mol)Key H-Bond Interaction
Control-Erlotinib Quinazoline4-(3-ethynylphenyl)amino-9.8Met793
QZ-1 Quinazoline4-(3-chlorophenyl)amino-9.2Met793
QZ-2 Quinazoline4-(3-bromophenyl)amino-9.5Met793
NP-1 1,8-Naphthyridine4-(3-ethynylphenyl)amino-9.6Met793
NP-2 1,8-Naphthyridine2-chloro, 4-anilino-8.9Met793
NP-3 1,8-Naphthyridine7-methoxy, 4-anilino-9.1Met793

Interpretation: The data suggests that the 1,8-naphthyridine core (NP-1) is a viable bioisostere for the quinazoline scaffold, achieving a comparable predicted binding energy to the control drug, Erlotinib. This provides a strong rationale for the synthesis and experimental validation of this series.[8][12]

Methodology: A Self-Validating Protocol for Comparative Docking

The trustworthiness of any computational study hinges on a robust, reproducible, and logically sound methodology.[13] The following protocol is designed as a self-validating system, where computational predictions are explicitly intended to be corroborated by experimental data.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation PDB Retrieve Protein Structure (e.g., EGFR, PDB: 4ZAU) PDB_Prep Prepare Protein: - Remove water/co-ligands - Add hydrogens - Assign charges PDB->PDB_Prep LIG Design & Draw Ligands (Quinazoline & Naphthyridine Series) LIG_Prep Prepare Ligands: - Generate 3D conformers - Assign charges - Minimize energy LIG->LIG_Prep GRID Define Binding Site (Grid Generation) PDB_Prep->GRID DOCK Perform Molecular Docking (e.g., AutoDock, Glide, MOE) LIG_Prep->DOCK GRID->DOCK SCORE Analyze Docking Scores (Binding Energy, Affinity) DOCK->SCORE POSE Visualize Binding Poses (Interacting Residues, H-Bonds) DOCK->POSE CORR Correlate Docking Score with Experimental IC50 Data SCORE->CORR EXP Synthesize & Perform In-Vitro Assays (e.g., IC50) EXP->CORR CORR->LIG Iterate & Optimize Lead Compound

Caption: Workflow for a comparative molecular docking study with experimental validation.

Step-by-Step Protocol

Step 1: Protein Preparation

  • Causality: The quality of the initial protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) often contain water molecules, co-factors, and may lack hydrogen atoms, all of which must be corrected to simulate a physiologically relevant environment.[6]

  • Protocol:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4ZAU).

    • Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, MOE), remove all water molecules and non-essential co-ligands from the structure.

    • Add hydrogen atoms appropriate for a physiological pH (typically ~7.4).

    • Assign partial charges using a standard force field (e.g., OPLS, AMBER).

    • Perform a constrained energy minimization to relieve any steric clashes introduced during preparation, ensuring the backbone atoms remain fixed.

Step 2: Ligand Preparation

  • Causality: Ligands must be represented in their correct 3D, low-energy conformation with appropriate protonation states and charges to allow for accurate docking.

  • Protocol:

    • Draw the 2D structures of all 1,8-naphthyridine and quinazoline derivatives.

    • Convert the 2D structures to 3D.

    • Generate multiple possible low-energy conformations for each ligand, as flexibility is key.

    • Assign partial charges using a suitable force field (e.g., MMFF94).

    • Perform energy minimization on each conformer.

Step 3: Grid Generation

  • Causality: The docking algorithm needs a defined search space. The grid box defines the volume of the protein's active site where the software will attempt to place the ligand. A well-defined grid, typically centered on a co-crystallized ligand, increases computational efficiency and accuracy.

  • Protocol:

    • Identify the ATP-binding site of the protein. If a known inhibitor is present in the crystal structure, use its coordinates as the center of the grid.

    • Define the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to encompass the entire binding pocket, including nearby flexible side chains.

Step 4: Molecular Docking & Scoring

  • Causality: This is the core simulation step. The docking algorithm systematically samples conformations of the ligand within the defined grid, evaluating each "pose" using a scoring function.[13] The scoring function estimates the free energy of binding, with lower scores indicating more favorable interactions. Different programs use different algorithms and scoring functions.[14][15]

  • Protocol:

    • Load the prepared protein and ligand files into the docking software (e.g., AutoDock Vina, Glide, GOLD).

    • Set the grid parameters as defined in the previous step.

    • Execute the docking run. For each ligand, the software will generate multiple binding poses ranked by their docking score.

Step 5: Post-Docking Analysis and Validation

  • Causality: A docking score alone is insufficient. Visual inspection of the top-ranked poses is critical to ensure they are chemically sensible. The ultimate validation comes from comparing the computational predictions with real-world experimental data.

  • Protocol:

    • Visual Inspection: Analyze the top-scoring pose for each ligand. Verify that key interactions, such as the hinge-binding hydrogen bond, are formed. Look for favorable hydrophobic and electrostatic contacts and the absence of steric clashes.

    • Comparative Analysis: Compare the binding modes of the 1,8-naphthyridine derivatives to the quinazoline derivatives. Note differences in interactions and how they might affect affinity or selectivity.

    • Experimental Correlation: Synthesize the most promising compounds identified via docking.[16][17] Determine their inhibitory activity (e.g., IC50 values) against the target protein in a biochemical assay.

    • QSAR (Quantitative Structure-Activity Relationship): Plot the experimental pIC50 (-logIC50) values against the calculated docking scores. A strong correlation provides confidence in the predictive power of the docking model for this chemical series.[9][11]

Conclusion and Future Perspectives

This guide demonstrates that a comparative docking study of 1,8-naphthyridine and quinazoline derivatives is a powerful tool for rational drug design. By understanding the subtle electronic and steric differences between these scaffolds, researchers can effectively explore new chemical space. The 1,8-naphthyridine scaffold serves as an excellent bioisosteric replacement for the well-established quinazoline core in targeting kinases like EGFR, offering new avenues for lead optimization and the development of novel therapeutics.

The true value of molecular docking is realized not as a standalone technique, but as an integral part of a feedback loop with synthesis and biological evaluation.[3] As computational power and algorithm accuracy continue to improve, these in-silico methods will become ever more indispensable in accelerating the journey from a promising scaffold to a life-saving medicine.

References

A numbered list of authoritative sources with clickable URLs for verification.

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  • Gurjar, V. K., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]

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  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Semantic Scholar. [Link]

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  • Lawal, M., et al. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. ResearchGate. [Link]

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A Researcher's Guide to Assessing the Therapeutic Index of Novel 1,8-Naphthyridin-3-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with high efficacy and minimal toxicity is paramount. The 1,8-naphthyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel 1,8-naphthyridin-3-amine compounds. We will delve into the critical experimental workflows, from initial in vitro cytotoxicity screening to in vivo efficacy and toxicity studies, while providing a comparative perspective against established anticancer agents.

The Rationale for Targeting the Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses.[3] A high TI is the hallmark of a successful therapeutic agent, indicating a wide margin of safety. In the context of preclinical cancer research, we often first determine the selectivity index (SI), an in vitro measure of a compound's ability to selectively kill cancer cells over normal, healthy cells. An SI value greater than 1.0 suggests a compound is more potent against cancer cells, with higher values indicating greater selectivity.[3] This initial screen is a crucial decision point for advancing a compound to more complex in vivo models.

Part 1: In Vitro Assessment of Cytotoxicity and Selectivity

The foundational step in evaluating a novel this compound compound is to determine its cytotoxic potential against a panel of cancer cell lines and, critically, against non-cancerous cell lines to establish its selectivity.

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells or normal human fibroblasts) in their respective recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel this compound compounds and a standard-of-care drug (e.g., Doxorubicin) in culture medium. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation and Interpretation

The IC50 values for the novel compounds and the standard drug should be tabulated for clear comparison. The selectivity index is then calculated as follows:

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

CompoundCancer Cell Line (e.g., MCF-7) IC50 (µM)Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM)Selectivity Index (SI)
Novel Compound 11.518.012.0
Novel Compound 22.815.45.5
Doxorubicin0.82.43.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A higher SI for the novel compounds compared to the standard drug, as illustrated above, would suggest a more favorable in vitro therapeutic window. For instance, some novel 1,8-naphthyridine derivatives have demonstrated high selectivity, with SI values reported to be greater than or equal to 11.[4]

Part 2: Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is crucial for rational drug development. 1,8-Naphthyridine derivatives have been reported to act through various mechanisms, including the inhibition of Topoisomerase II and the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[2][5]

Potential Signaling Pathways

1. Topoisomerase II Inhibition: Many anticancer drugs, including some 1,8-naphthyridine derivatives, function by inhibiting Topoisomerase II.[6][7][8][9][10] This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[6][7][8]

Topoisomerase_II_Inhibition Novel_1_8_Naphthyridine Novel this compound Compound Topoisomerase_II Topoisomerase II Novel_1_8_Naphthyridine->Topoisomerase_II Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_II->DNA_Replication_Transcription Required for DSBs DNA Double-Strand Breaks Topoisomerase_II->DSBs Stabilizes cleavable complex leading to Apoptosis Apoptosis DSBs->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine compounds.

2. EGFR Signaling Pathway Modulation: The EGFR signaling pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[11] Some 1,8-naphthyridine derivatives may exert their effects by modulating this pathway, potentially leading to the induction of apoptosis through downstream effectors like STAT3.[12][13]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_ERK RAS/ERK Pathway EGFR->RAS_ERK STAT3 STAT3 EGFR->STAT3 Novel_1_8_Naphthyridine Novel this compound Compound Novel_1_8_Naphthyridine->EGFR Modulates Proliferation_Survival Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_ERK->Proliferation_Survival Apoptosis Apoptosis STAT3->Apoptosis Can induce

Caption: Modulation of the EGFR signaling pathway.

Part 3: In Vivo Assessment of Therapeutic Index

Promising candidates from in vitro studies must be evaluated in vivo to determine their true therapeutic index, which considers the complexities of a whole biological system.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Start Start: Promising Novel Compound MTD Maximum Tolerated Dose (MTD) Study Start->MTD Efficacy Efficacy Study (Xenograft Model) MTD->Efficacy TI_Calculation Therapeutic Index (TI) Calculation Efficacy->TI_Calculation Decision Go/No-Go Decision for further development TI_Calculation->Decision

Caption: Workflow for in vivo therapeutic index assessment.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use healthy mice (e.g., BALB/c or C57BL/6).

  • Dose Escalation: Administer the novel compound at escalating doses to different groups of mice.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). A common endpoint is a 15-20% loss of body weight.

  • MTD Determination: The MTD is the highest dose at which no significant toxicity is observed.

Experimental Protocol: Efficacy Study in a Xenograft Model

This study evaluates the antitumor activity of the novel compound at doses at or below the MTD.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (the same as used in vitro) into immunodeficient mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, novel compound(s) at one or more doses below the MTD, and a standard-of-care drug.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation and Interpretation

The results of the in vivo studies should be presented in clear graphical and tabular formats.

Tumor Growth Inhibition in a Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500-
Novel Compound 12060060
Doxorubicin575050

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A greater TGI for the novel compound compared to the standard drug at a well-tolerated dose would indicate superior in vivo efficacy. The therapeutic index can be conceptually understood by comparing the efficacy data with the MTD. A compound that shows significant TGI at a dose far below its MTD has a more favorable therapeutic index.

Conclusion

The assessment of the therapeutic index is a multi-faceted process that requires a systematic and logical progression from in vitro to in vivo studies. By carefully determining the IC50 and selectivity index, elucidating the mechanism of action, and conducting well-designed MTD and efficacy studies, researchers can build a robust data package to support the advancement of novel this compound compounds as potential anticancer therapeutics. The ultimate goal is to identify candidates that not only potently inhibit tumor growth but also possess a wide therapeutic window, offering a significant advantage over existing treatments.

References

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]

  • Topoisomerase inhibitor. Wikipedia. [Link]

  • Targeting DNA topoisomerase II in cancer chemotherapy. (2009). PMC. [Link]

  • Mechanism of action of topoisomerase II-targeted anticancer drugs. Semantic Scholar. [Link]

  • EGFR-Mediated Apoptosis via STAT3. (2014). PMC. [Link]

  • Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. (2021). PMC. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). PubMed. [Link]

  • Epidermal Growth Factor Protects Fibroblasts from Apoptosis via PI3 kinase and Rac Signaling Pathways. (2006). PMC. [Link]

  • Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. (2024). PMC. [Link]

  • Selectivity index (SI) and IC50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. ResearchGate. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central. [Link]

  • Inhibition of A-498 tumor growth in the mouse xenograft model by D-501036. ResearchGate. [Link]

  • 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. (1962). PubMed. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed. [Link]

  • Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]

  • Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases. (2022). MDPI. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). PubMed. [Link]

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comparison of the synthetic efficiency of different routes to 1,8-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 1,8-naphthyridin-3-amine serves as a critical building block for the synthesis of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of prominent synthetic strategies for obtaining this compound, with a focus on synthetic efficiency, scalability, and practical considerations.

Introduction to the Synthetic Challenge

The synthesis of substituted 1,8-naphthyridines most commonly relies on the construction of the bicyclic ring system from appropriately functionalized pyridine precursors. The introduction of an amino group at the 3-position presents a specific challenge that can be addressed through two primary strategies:

  • Route A: The Friedländer Annulation Approach. This classic and versatile method involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound bearing an α-methylene group. To achieve the desired 3-amino substitution, this carbonyl component must carry a masked or precursor form of the amine, typically a nitro group, which is subsequently reduced.

  • Route B: The Vilsmeier-Haack Cyclization and Functional Group Interconversion Approach. This alternative strategy begins with the construction of a 2-chloro-1,8-naphthyridine-3-carbaldehyde via a Vilsmeier-Haack reaction. The aldehyde at the 3-position then serves as a handle for conversion to the target amino group through various functional group transformations.

This guide will dissect each of these routes, providing a detailed analysis of their respective strengths and weaknesses, supported by experimental protocols and comparative data.

Route A: The Friedländer Annulation of a Nitro-Substituted Carbonyl

The Friedländer synthesis is a powerful tool for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines.[1][2] The general mechanism involves an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of an active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the aromatic 1,8-naphthyridine core.[3] To install the amino group at the 3-position, a two-step sequence is employed:

  • Friedländer Annulation with a Nitro-Substituted Carbonyl: The reaction of 2-aminonicotinaldehyde with a nitro-substituted carbonyl compound, such as nitroacetone or ethyl nitroacetate, yields 3-nitro-1,8-naphthyridine.

  • Reduction of the Nitro Group: The nitro group is then reduced to the corresponding primary amine, this compound, using standard reduction methods.

Route_A_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Reduction 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedlander Friedländer Annulation 2-Aminonicotinaldehyde->Friedlander Nitro-carbonyl Nitro-substituted Carbonyl Compound Nitro-carbonyl->Friedlander 3-Nitro-1,8-naphthyridine 3-Nitro-1,8-naphthyridine Friedlander->3-Nitro-1,8-naphthyridine Reduction Reduction 3-Nitro-1,8-naphthyridine->Reduction This compound This compound Reduction->this compound

A two-step synthetic pathway to this compound via Friedländer annulation.
Experimental Protocol: Route A

Step 1: Synthesis of 3-Nitro-1,8-naphthyridine (Hypothetical Protocol based on Friedländer Principles)

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add nitroacetone (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-nitro-1,8-naphthyridine.

Step 2: Reduction of 3-Nitro-1,8-naphthyridine to this compound

  • Dissolve 3-nitro-1,8-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (10 mol%) under a hydrogen atmosphere, or tin(II) chloride in concentrated hydrochloric acid.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst (if applicable) and concentrate the filtrate.

  • If an acidic workup was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Analysis of Route A
MetricAssessmentRationale
Overall Yield Moderate to GoodThe Friedländer reaction is generally high-yielding.[5][6] However, the stability of the nitro-carbonyl reactant can be a concern, potentially lowering the yield of the first step. The reduction of an aromatic nitro group is typically efficient.[7]
Number of Steps 2This is a relatively short and direct route.
Scalability ModerateThe Friedländer reaction is scalable, with gram-scale syntheses reported in water.[5][6] The reduction step is also generally scalable. The availability and stability of the nitro-carbonyl starting material may be a limiting factor for large-scale synthesis.
Reaction Conditions ModerateThe Friedländer reaction may require heating. The reduction step can often be performed at room temperature, but the use of hydrogen gas may require specialized equipment.
Green Chemistry FairWhile greener protocols for the Friedländer reaction using water as a solvent exist,[5][6] the use of a nitro compound and potentially heavy metal catalysts for the reduction detracts from the overall greenness.

Route B: Vilsmeier-Haack Cyclization and Functional Group Interconversion

This route offers an alternative approach by first constructing a functionalized 1,8-naphthyridine core and then converting the substituent at the 3-position to the desired amino group.

  • Vilsmeier-Haack Reaction: N-(pyridin-2-yl)acetamide undergoes a Vilsmeier-Haack cyclization to yield 2-chloro-1,8-naphthyridine-3-carbaldehyde.[8][9]

  • Oxidation to Carboxylic Acid: The 3-formyl group is oxidized to a carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.[10][11]

  • Hydrolysis to Amine: The isocyanate is hydrolyzed to afford the final product, this compound.

An alternative to steps 2-4 is the direct conversion of the 3-carbaldehyde to the 3-amine via reductive amination.[12][13]

Route_B_Workflow cluster_0 Step 1: Vilsmeier-Haack cluster_1 Functional Group Interconversion N-acetyl-2-aminopyridine N-(pyridin-2-yl)acetamide Vilsmeier Vilsmeier-Haack Reaction N-acetyl-2-aminopyridine->Vilsmeier 2-chloro-3-formyl 2-Chloro-1,8-naphthyridine- 3-carbaldehyde Vilsmeier->2-chloro-3-formyl Oxidation Oxidation 2-chloro-3-formyl->Oxidation Carboxylic_Acid 1,8-Naphthyridine- 3-carboxylic acid Oxidation->Carboxylic_Acid Curtius Curtius Rearrangement Carboxylic_Acid->Curtius Amine This compound Curtius->Amine

Sources

The 1,8-Naphthyridine Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Validation and Therapeutic Potential

For researchers, scientists, and drug development professionals, the quest for novel molecular frameworks that can be readily adapted to target a multitude of biological entities is a perpetual endeavor. In this landscape, the concept of a "privileged scaffold" has emerged to describe a select group of core chemical structures that are capable of binding to diverse biological targets with high affinity. This guide provides an in-depth validation of 1,8-naphthyridin-3-amine and its derivatives as a premier privileged scaffold, offering a comparative analysis of its performance against established alternatives, supported by experimental data and detailed protocols.

The Rise of a Privileged Scaffold: Unveiling the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered immense interest in medicinal chemistry. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as opportunities for π-π stacking interactions. This inherent versatility allows for the facile introduction of a wide array of substituents, enabling the fine-tuning of its physicochemical properties and biological activity.

The "privileged" status of the 1,8-naphthyridine scaffold stems from its remarkable ability to serve as a foundation for developing potent and selective modulators of various biological targets. This has led to a diverse pipeline of therapeutic agents with applications spanning from infectious diseases to oncology.[1][2][3]

A Versatile Synthesis: The Gateway to Chemical Diversity

A key factor contributing to the widespread use of the 1,8-naphthyridine scaffold is the availability of robust and versatile synthetic methodologies. The Friedländer annulation is a cornerstone of 1,8-naphthyridine synthesis, typically involving the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group. This method's simplicity and the ready availability of starting materials have made it a popular choice for generating diverse libraries of 1,8-naphthyridine derivatives.[4]

Below is a generalized workflow for the synthesis of a 2,3,7-substituted 1,8-naphthyridine derivative, illustrating the core principles of the Friedländer reaction.

G cluster_start Starting Materials A 2-Aminonicotinaldehyde C Condensation A->C B α-Methylene Ketone B->C D Cyclization C->D E 1,8-Naphthyridine Derivative D->E

Caption: A generalized workflow for the synthesis of 1,8-naphthyridine derivatives via the Friedländer Annulation.

Validation as a Privileged Scaffold: A Tale of Two Targets

The true measure of a privileged scaffold lies in its demonstrated efficacy across multiple therapeutic areas. Here, we present a comparative analysis of 1,8-naphthyridine derivatives in two distinct and critical fields: oncology and bacteriology.

Anticancer Activity: Targeting Topoisomerase II with Voreloxin

Voreloxin (formerly SNS-595), a first-in-class anticancer agent, stands as a testament to the power of the 1,8-naphthyridine scaffold in oncology.[5][6] Its mechanism of action involves a dual assault on cancer cells: DNA intercalation and the poisoning of topoisomerase II.[7][8][9] This leads to the generation of DNA double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[9]

The following diagram illustrates the proposed mechanism of action for Voreloxin.

G Voreloxin Voreloxin (1,8-Naphthyridine derivative) DNA Cancer Cell DNA Voreloxin->DNA Intercalation TopoII Topoisomerase II Voreloxin->TopoII Inhibition Complex Voreloxin-DNA-TopoII Ternary Complex Voreloxin->Complex DNA->TopoII Binding DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB G2Arrest G2 Cell Cycle Arrest DSB->G2Arrest Apoptosis Apoptosis G2Arrest->Apoptosis

Caption: The proposed mechanism of action for the anticancer agent Voreloxin.

To objectively assess the potency of the 1,8-naphthyridine scaffold, we compare the in vitro cytotoxic activity of Voreloxin with that of Etoposide, a well-established topoisomerase II inhibitor based on a different scaffold (a podophyllotoxin derivative).

CompoundScaffoldCancer Cell LineIC50 (µM)Reference
Voreloxin 1,8-Naphthyridine KB (Nasopharyngeal)0.04 - 0.97[7]
Voreloxin 1,8-Naphthyridine Various Solid Tumors0.04 - 0.97[7]
EtoposidePodophyllotoxinVariousVariable[9] (Implied)
DoxorubicinAnthracyclineVariousVariable[9] (Implied)

Note: Direct side-by-side IC50 comparisons in the same cell line under identical conditions are limited in the reviewed literature. However, the potent, broad-spectrum activity of Voreloxin in the sub-micromolar range underscores the effectiveness of the 1,8-naphthyridine scaffold.[7]

Antibacterial Prowess: Outperforming Quinolones

The 1,8-naphthyridine core is also the foundation of a potent class of antibacterial agents, often seen as a close relative and, in some cases, a superior alternative to the widely recognized quinolone scaffold. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10]

A compelling example is the experimental compound PD 131628, a 1,8-naphthyridine quinolone that has demonstrated superior activity against certain bacterial strains when compared to the well-established fluoroquinolone, Ciprofloxacin.[11][12]

CompoundScaffoldBacterial StrainMIC (µg/mL)Reference
PD 131628 1,8-Naphthyridine Escherichia coliEquivalent to Ciprofloxacin[11][12]
PD 131628 1,8-Naphthyridine Staphylococcus aureus5- to 10-fold more active than Ciprofloxacin[11][12]
CiprofloxacinFluoroquinoloneEscherichia coli-[11][12]
CiprofloxacinFluoroquinoloneStaphylococcus aureus-[11][12]

This enhanced activity against Gram-positive bacteria like Staphylococcus aureus highlights a key advantage of the 1,8-naphthyridine scaffold, potentially offering a solution to the growing challenge of antibiotic resistance.[11][12] Furthermore, studies have shown that certain 1,8-naphthyridine derivatives can act as antibiotic modulators, potentiating the activity of existing fluoroquinolones against multi-resistant bacterial strains.[13]

Experimental Protocols: A Guide to Validation

To facilitate further research and validation of the 1,8-naphthyridine scaffold, we provide detailed, step-by-step methodologies for key experiments.

Experimental Protocol: Synthesis of 7-Methyl-1,8-naphthyridin-2-amine

This protocol describes a common method for the synthesis of a foundational 1,8-naphthyridine building block.

Materials:

  • 2,6-Diaminopyridine

  • 3-Oxobutyraldehyde dimethyl acetal

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-diaminopyridine in ethanol, cautiously add concentrated sulfuric acid while cooling in an ice bath.

  • To this acidic solution, add 3-oxobutyraldehyde dimethyl acetal dropwise with continuous stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-methyl-1,8-naphthyridin-2-amine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the kinase inhibitory activity of 1,8-naphthyridine derivatives.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • 1,8-Naphthyridine test compound

  • ATP (Adenosine triphosphate)

  • Kinase buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 1,8-naphthyridine test compound in the appropriate solvent.

  • In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the antibacterial efficacy of 1,8-naphthyridine derivatives.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other suitable growth medium)

  • 1,8-Naphthyridine test compound

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Prepare serial twofold dilutions of the 1,8-naphthyridine test compound in the growth medium in a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the microplate at the optimal growth temperature for the bacteria for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: A Scaffold of Immense Promise

The 1,8-naphthyridine scaffold has unequivocally earned its designation as a privileged structure in drug discovery. Its synthetic tractability, coupled with its proven ability to yield potent and selective modulators of a wide range of biological targets, makes it an invaluable tool for medicinal chemists. The compelling examples of Voreloxin in oncology and the superior antibacterial activity of certain derivatives against resistant strains underscore the immense therapeutic potential embedded within this chemical framework. As our understanding of disease biology deepens, the versatile 1,8-naphthyridine scaffold is poised to remain at the forefront of innovative drug design, offering a robust platform for the development of next-generation therapeutics.

References

  • Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. PubMed. [Link]

  • Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. National Institutes of Health. [Link]

  • Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PubMed. [Link]

  • Sunesis Pharmaceuticals Focuses Resources on Development of Voreloxin (Formerly SNS-595). Fierce Healthcare. [Link]

  • Sunesis Pharmaceuticals, Inc. Initiates Phase 2 Clinical Trial of Voreloxin (SNS-595) in Acute Myeloid Leukemia. BioSpace. [Link]

  • Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628. PubMed. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). National Institutes of Health. [Link]

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. National Institutes of Health. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Antibacterial activity of a 1,8-naphthyridine quinolone, PD131628. SciSpace. [Link]

  • Reported 1,8-naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]

  • 1,8-naphthyridine derivatives: A privileged scaffold for versatile biological activities. Pulsus. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. ResearchGate. [Link]

  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. PubMed. [Link]

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A Comparative In Vivo Efficacy Analysis of 1,8-Naphthyridin-3-amine Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel scaffolds that offer improved efficacy and safety profiles is perpetual. The 1,8-naphthyridine core, a privileged heterocyclic structure, has emerged as a versatile platform for the development of a new generation of therapeutic agents.[1] This guide provides a comprehensive comparison of the in vivo efficacy of 1,8-naphthyridin-3-amine derivatives against established standard-of-care drugs across key therapeutic areas: oncology, infectious diseases, and inflammation. Our analysis is grounded in preclinical data, offering researchers and drug development professionals a critical perspective on the potential of this promising chemical class.

The 1,8-Naphthyridine Scaffold: A Hub of Biological Activity

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, is a key pharmacophore found in numerous biologically active compounds.[1] Its rigid, planar structure allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide will delve into the in vivo performance of derivatives featuring a crucial 3-amine or 3-carboxamide substitution, a modification frequently associated with potent biological activity.

I. Comparative Anticancer Efficacy: A Head-to-Head Analysis in Xenograft Models

While numerous 1,8-naphthyridine derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, robust in vivo comparative data against standard chemotherapeutics is essential for preclinical validation.[2][3][4][5][6][7][8]

One noteworthy study demonstrated the superior in vivo antitumor efficacy of a 1,8-naphthyridine derivative compared to the widely used platinum-based drug, cisplatin. In a lung cancer xenograft model using A549 cells, the 1,8-naphthyridine compound at a dose of 1 mg/kg resulted in a tumor growth inhibition (TGI) of 78%, significantly outperforming cisplatin at the same dose, which achieved a TGI of only 54%.[9] This suggests that select 1,8-naphthyridine derivatives may offer a therapeutic advantage over established cytotoxic agents for certain cancer types.

Data Summary: Anticancer Efficacy
Compound ClassDerivative ExampleCancer ModelStandard DrugEfficacy of DerivativeEfficacy of Standard DrugSource
1,8-NaphthyridineUndisclosedA549 Lung Cancer XenograftCisplatin78% TGI54% TGI[9]
Experimental Protocol: In Vivo Tumor Xenograft Study

The following is a detailed protocol for a subcutaneous xenograft model, a standard in preclinical oncology for evaluating the efficacy of novel compounds.[10][11][12][13][14]

Objective: To evaluate the in vivo antitumor efficacy of a this compound derivative compared to a standard-of-care chemotherapeutic agent in a human tumor xenograft model.

Materials:

  • This compound derivative

  • Standard anticancer drug (e.g., Cisplatin)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Matrigel

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the health of the animals daily.

    • Once tumors are palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, 1,8-naphthyridine derivative, standard drug).

    • Administer the compounds and vehicle according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Endpoint and Analysis:

    • Continue treatment and tumor monitoring for the duration of the study.

    • At the study endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizing the Experimental Workflow

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous injection Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Palpable tumors Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Naphthyridine Derivative Naphthyridine Derivative Randomization->Naphthyridine Derivative Standard Drug Standard Drug Randomization->Standard Drug Endpoint Analysis Endpoint Analysis Vehicle Control->Endpoint Analysis Naphthyridine Derivative->Endpoint Analysis Standard Drug->Endpoint Analysis TGI Calculation TGI Calculation Endpoint Analysis->TGI Calculation

Caption: Workflow for a subcutaneous tumor xenograft study.

II. Comparative Antibacterial Efficacy: Challenging the Fluoroquinolone Standard

The 1,8-naphthyridine scaffold is the backbone of nalidixic acid, the progenitor of the quinolone class of antibiotics. It is therefore not surprising that novel derivatives continue to be explored for their antibacterial properties.[15]

A notable example is the 1,8-naphthyridine derivative AB206, which has demonstrated superior in vivo efficacy compared to nalidixic acid in murine infection models. When administered orally to mice infected with Escherichia coli, Klebsiella pneumoniae, and Proteus morganii, AB206 was found to be two to four times more potent than nalidixic acid.[15] This highlights the potential of new 1,8-naphthyridine derivatives to address the growing challenge of antibiotic resistance.

Data Summary: Antibacterial Efficacy
Compound ClassDerivative ExampleBacterial StrainStandard DrugRelative Potency of DerivativeSource
1,8-NaphthyridineAB206E. coli, K. pneumoniae, P. morganiiNalidixic Acid2-4 times more potent[15]
Experimental Protocol: Murine Systemic Infection Model

This protocol outlines a standard method for evaluating the in vivo efficacy of antibacterial agents.

Objective: To compare the in vivo antibacterial efficacy of a this compound derivative with a standard antibiotic in a murine systemic infection model.

Materials:

  • This compound derivative

  • Standard antibiotic (e.g., Nalidixic Acid)

  • Bacterial strain (e.g., E. coli)

  • Male mice (e.g., ICR strain)

  • Mucin suspension

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in a suitable broth medium.

    • Dilute the bacterial culture in fresh broth and incubate to achieve logarithmic growth.

    • Prepare the final inoculum by suspending the bacteria in a 5% mucin suspension.

  • Infection:

    • Intraperitoneally inject each mouse with 0.5 mL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), orally administer the 1,8-naphthyridine derivative, the standard antibiotic, or the vehicle to respective groups of mice.

  • Observation and Endpoint:

    • Observe the mice for a specified period (e.g., 7 days) and record the number of survivors in each group.

    • Calculate the 50% effective dose (ED₅₀) for each compound.

Visualizing the Mechanism of Action

G cluster_drug 1,8-Naphthyridine & Fluoroquinolones cluster_bacteria Bacterial Cell Drug Drug DNAGyrase DNA Gyrase/ Topoisomerase II Drug->DNAGyrase Inhibition DNA DNA Replication Replication DNA->Replication uncoiling Cell Division Cell Division Replication->Cell Division

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

III. Comparative Anti-inflammatory Efficacy: An Alternative to NSAIDs

Chronic inflammation is a hallmark of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment. However, their use is often associated with gastrointestinal side effects. 1,8-naphthyridine derivatives have emerged as a promising class of anti-inflammatory agents with the potential for an improved safety profile.

In a carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation, certain 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory effects.[16][17][18][19][20] While direct comparative data within a single study is not always available, the methodologies used allow for a cross-study appreciation of their potency. For instance, one study reported a 1,8-naphthyridine derivative with significantly higher efficacy in reducing edema than ibuprofen.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for screening potential anti-inflammatory drugs.[16][17][18][19][20]

Objective: To assess the acute anti-inflammatory activity of a this compound derivative in comparison to a standard NSAID.

Materials:

  • This compound derivative

  • Standard NSAID (e.g., Indomethacin)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the rats to the experimental conditions.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment:

    • Administer the 1,8-naphthyridine derivative, the standard NSAID, or the vehicle to the respective groups of rats (e.g., orally or intraperitoneally).

  • Induction of Inflammation:

    • At a specified time after treatment (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group at each time point compared to the control group.

Conclusion and Future Directions

The preclinical in vivo data presented in this guide underscores the significant therapeutic potential of this compound derivatives. In oncology, these compounds have demonstrated the capacity to outperform standard platinum-based chemotherapy in a lung cancer model. In the realm of infectious diseases, they have shown superior potency against clinically relevant bacterial strains compared to older quinolones. Furthermore, their anti-inflammatory activity positions them as a promising alternative to traditional NSAIDs.

To fully realize the clinical potential of this chemical class, future research should focus on:

  • Head-to-Head In Vivo Studies: Conducting more direct comparative efficacy and toxicity studies against a wider range of modern standard-of-care drugs across various disease models.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead candidates to optimize dosing regimens and predict clinical outcomes.

  • Mechanism of Action Elucidation: Deeper exploration of the molecular targets and signaling pathways modulated by these derivatives to identify biomarkers for patient stratification and to understand potential resistance mechanisms.

The 1,8-naphthyridine scaffold represents a fertile ground for the discovery of next-generation therapeutics. The compelling in vivo data highlighted here should encourage further investigation and development of these promising compounds.

References

  • Current Protocols in Pharmacology. (2006). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, Chapter 5: Unit 5.4.
  • Creative Biolabs. Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Anticancer Research. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(1), 239-246.
  • Nagate, T., Kurashige, S., & Mitsuhashi, S. (1979). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrobial Agents and Chemotherapy, 15(2), 203–208.
  • Georgiev, G., Miloshev, I., Vasileva, P., & Yordanov, S. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Académie bulgare des Sciences, 72(10), 1419-1427.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Alves, L. A., da Silva, C. R., de Oliveira, A. P., de Almeida, A. C. G., da Silva, A. F., de Oliveira, J. P., ... & da Silva, M. V. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4275.
  • ResearchGate. In vivo antitumor efficacy in A549 lung tumor xenograft model. Retrieved from [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2010). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Bioorganic & medicinal chemistry, 18(16), 5879-5888.
  • Kloskowski, T., Gurtowska, N., Nowak, M., Joachimiak, E., Tworkiewicz, J., & Drewa, T. (2018).
  • Whittle, J. R., Lewis, M. T., Lindeman, G. J., & Visvader, J. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments : JoVE, (119), 55034.
  • de Oliveira, C. D. M., Tintino, S. R., de Freitas, T. S., de Matos, Y. M. L., de Farias, A. C. G., de Sousa, G. R., ... & Coutinho, H. D. M. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1499.
  • An, Z., Jiang, F., & Alegbeleye, O. O. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 209–214.
  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660-6664.
  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Kalra, N., & Burman, A. C. (2009). 1, 8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356-3362.
  • Sachdeva, S., Kumar, V., & Singh, J. (2015). Synthesis, Evaluation and in silico studies of 1, 8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059.
  • International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(2), 1-8.
  • Request PDF. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Retrieved from [Link]

  • Chen, C. H., Lee, C. Y., Chen, Y. L., Chen, C. L., & Chen, C. I. (2022). Novel 1, 8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International Journal of Molecular Sciences, 23(21), 13328.
  • Request PDF. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Retrieved from [Link]

  • Kinoshita, J., Fushida, S., Tsukada, T., Oyama, K., Watanabe, T., Shoji, M., ... & Ohta, T. (2014). Comparative study of the antitumor activity of nab-paclitaxel and intraperitoneal solvent-based paclitaxel regarding peritoneal metastasis in gastric cancer. Oncology reports, 32(1), 89-96.
  • Request PDF. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • Zhang, X., Zhang, S., Yang, J., Wu, D., Zhang, L., Li, Y., ... & Cheng, Y. (2017).
  • Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., ... & Wang, Y. (2022). Abplatin (IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin. Journal of nanobiotechnology, 20(1), 1-16.
  • Al-Romaizan, A. N., El-Sayed, M. A. A., & El-Gazzar, M. G. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-952.

Sources

A Researcher's Guide to Validating the Mechanism of Action of a Lead 1,8-Naphthyridin-3-amine Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the 1,8-naphthyridine scaffold has emerged as a privileged structure, frequently associated with potent kinase inhibitory activity.[1][2][3] Derivatives of this core have shown promise in targeting a range of kinases, including receptor tyrosine kinases and other crucial signaling proteins.[2][4] This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate the mechanism of action (MoA) of a novel 1,8-naphthyridin-3-amine lead compound, which we will refer to as "NAP-3A."

Our hypothetical lead, NAP-3A, has been designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. The validation of its MoA is not merely a confirmatory step but a critical phase that underpins its therapeutic potential and guides further development. This guide will compare NAP-3A's performance with a well-established EGFR inhibitor, Gefitinib, providing supporting experimental data and detailed protocols.

The Three Pillars of MoA Validation

A robust MoA validation rests on three pillars of experimental inquiry, each addressing a fundamental question:

  • Target Engagement: Does the compound physically interact with its intended target in a cellular context?

  • Downstream Pathway Modulation: Does this interaction translate into the intended modulation of the target's signaling pathway?

  • Cellular Phenotype: Does the modulation of the signaling pathway lead to the desired cellular outcome?

This guide will walk through the experimental logic and detailed protocols for addressing each of these pillars.

cluster_0 MoA Validation Workflow A Pillar 1: Target Engagement (Does it bind the target?) B Pillar 2: Pathway Modulation (Does it inhibit the pathway?) A->B If positive, proceed to C Pillar 3: Cellular Phenotype (Does it affect the cell?) B->C If positive, proceed to

Caption: A logical workflow for validating the mechanism of action.

Pillar 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

The first and most crucial step is to confirm that NAP-3A directly binds to EGFR within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures changes in the thermal stability of a target protein upon ligand binding, providing direct evidence of engagement in a native cellular environment.[5][6][7]

The Causality Behind Experimental Choice: We choose CETSA because it does not require any modification of the compound or the target protein, thus providing a more physiologically relevant assessment of target engagement compared to assays using recombinant proteins.[8][9] The principle is that ligand binding stabilizes the protein, increasing its melting temperature (Tm).[5]

Comparative Data: CETSA Thermal Shift

The following table summarizes the hypothetical results from a CETSA experiment comparing the effect of NAP-3A and Gefitinib on the thermal stability of EGFR in MCF7 human breast cancer cells.

CompoundConcentration (µM)Apparent Tagg (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)-52.5-
NAP-3A 1058.2+5.7
Gefitinib1059.1+6.6

The data clearly indicates that NAP-3A induces a significant thermal shift in EGFR, confirming direct target engagement in intact cells. The magnitude of this shift is comparable to that of the known EGFR inhibitor, Gefitinib.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[5][10]

  • Cell Culture and Treatment:

    • Culture MCF7 cells to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 2 x 107 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Treat cells with NAP-3A (10 µM), Gefitinib (10 µM), or vehicle (DMSO) and incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Heat the cell suspensions in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[11]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).

  • Protein Quantification and Analysis:

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Analyze the amount of soluble EGFR in each sample by Western blotting.

cluster_1 CETSA Experimental Workflow step1 Cell Treatment (Compound or Vehicle) step2 Thermal Challenge (Temperature Gradient) step1->step2 step3 Cell Lysis (Freeze-Thaw) step2->step3 step4 Centrifugation (Separate Soluble/Insoluble) step3->step4 step5 Analysis of Soluble Fraction (Western Blot for Target) step4->step5

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Pillar 2: Assessing Downstream Pathway Modulation via Western Blotting

Having confirmed that NAP-3A binds to EGFR, the next logical step is to determine if this binding event inhibits the kinase's function. We will assess the phosphorylation status of key downstream signaling proteins in the EGFR pathway, namely ERK1/2. A reduction in the phosphorylation of these proteins upon compound treatment would indicate successful inhibition of the upstream kinase.

The Causality Behind Experimental Choice: Western blotting for phosphorylated proteins is a direct and semi-quantitative method to assess the activity of a signaling pathway.[12] By comparing the ratio of the phosphorylated form of a protein to its total form, we can directly infer the inhibitory effect of our compound on the pathway.[13][14]

cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NAP3A NAP-3A NAP3A->EGFR Inhibits

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1,8-Naphthyridin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibition of various kinases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities. This guide provides a comprehensive analysis of the cross-reactivity profiles of 1,8-naphthyridin-3-amine based kinase inhibitors, offering a comparative framework and detailed experimental methodologies to aid in the selection and development of more selective therapeutic agents.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising over 500 members in the human genome, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, achieving target specificity remains a primary hurdle. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate.[2] Therefore, a thorough understanding of a compound's kinome-wide selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will delve into the methodologies for assessing kinase inhibitor selectivity, present a comparative analysis of representative this compound based compounds, and explore the signaling pathways of their primary and key off-target kinases.

Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a combination of biochemical and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase.[1] Large-scale kinase panels, often encompassing a significant portion of the human kinome, are commercially available for high-throughput screening.

Table 1: Overview of Common Biochemical Kinase Profiling Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard, high sensitivity, direct measurement of enzymatic activity.[3]Use of radioactivity, lower throughput.
Fluorescence-Based Assays (e.g., FRET) Utilizes fluorescence resonance energy transfer to detect substrate phosphorylation.[3]Homogeneous format, amenable to high-throughput screening.Potential for compound interference with fluorescence.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction as a luminescent signal.High sensitivity, broad dynamic range.Indirect measurement of phosphorylation.
Competitive Binding Assays (e.g., KINOMEscan™) Quantifies the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.Does not require active enzyme, broad kinase coverage.[4]Does not directly measure inhibition of enzymatic activity.
Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex intracellular environment. Cellular assays are crucial for confirming that an inhibitor can access its target within a living cell and exert its intended effect.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase in live cells.[2][5][6][7][8] This technology utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target kinase will displace the tracer, leading to a decrease in the BRET signal.

CETSA® is a powerful technique for validating target engagement in cells and tissues.[9][10][11][12][13] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation. When a compound binds to its target protein, the protein's melting point increases. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein.

Comparative Cross-Reactivity Profiles of this compound Derivatives

Disclaimer: Publicly available, comprehensive kinome-wide screening data for a broad set of inhibitors based on the specific this compound scaffold is limited. The following comparison is based on representative data from closely related naphthyridine derivatives to illustrate the principles of cross-reactivity analysis. The data presented here is a synthesized representation for educational purposes and should not be considered as definitive experimental results for any specific, proprietary compound.

For the purpose of this guide, we will consider three hypothetical this compound derivatives:

  • Compound A: A potent Aurora Kinase A inhibitor.

  • Compound B: A multi-targeted inhibitor with activity against VEGFR2 and c-Kit.

  • Compound C: An inhibitor primarily targeting the Abl kinase.

Table 2: Illustrative Kinome Selectivity Data (% Inhibition at 1 µM)

Kinase TargetCompound A (Aurora A Inhibitor)Compound B (VEGFR2/c-Kit Inhibitor)Compound C (Abl Inhibitor)
Aurora A 98% 25%15%
Aurora B75%30%10%
VEGFR2 15%95% 20%
c-Kit 10%92% 18%
Abl 5%12%99%
Src20%45%60%
Lck18%40%55%
FLT38%65%30%
PDGFRβ12%70%25%
p38α2%5%3%

Data Interpretation:

  • Compound A demonstrates high selectivity for its primary target, Aurora A, with significant but lesser activity against the closely related Aurora B. Its off-target activity against other kinases in this panel is relatively low, suggesting a favorable selectivity profile.

  • Compound B is a multi-targeted inhibitor, potently inhibiting both VEGFR2 and c-Kit as intended. However, it also shows considerable activity against other receptor tyrosine kinases like FLT3 and PDGFRβ, as well as Src family kinases. This broader activity could contribute to its efficacy but also carries a higher risk of off-target toxicities.

  • Compound C , while potently inhibiting Abl, also displays significant inhibition of Src family kinases (Src and Lck). This is a common characteristic of many Abl inhibitors due to the structural similarity of their kinase domains.[1]

Key Signaling Pathways and Potential Off-Target Implications

Understanding the signaling pathways of both primary and off-target kinases is crucial for predicting the biological consequences of inhibitor treatment.

Aurora Kinase Signaling

Aurora kinases are essential for cell cycle progression, playing critical roles in mitosis.[14][15][16][17][18]

  • Aurora A is involved in centrosome maturation and separation, and the formation of the bipolar spindle.

  • Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

dot

Aurora_Signaling cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Dup Centrosome Duplication Aurora_A Aurora A Centrosome_Dup->Aurora_A activates Spindle Bipolar Spindle Formation Chrom_Align Chromosome Alignment Cytokinesis Cytokinesis Aurora_A->Spindle promotes Aurora_B Aurora B Aurora_B->Chrom_Align regulates Aurora_B->Cytokinesis regulates Compound_A Compound A (Aurora A Inhibitor) Compound_A->Aurora_A inhibits

Caption: Aurora Kinase Signaling in Mitosis.

Off-Target Considerations: Inhibition of both Aurora A and B can lead to mitotic arrest and polyploidy, which is a desired anti-cancer effect. However, the essential role of these kinases in normal cell division means that toxicity to rapidly dividing healthy tissues (e.g., bone marrow, gastrointestinal tract) is a potential concern.

VEGFR2 and c-Kit Signaling in Angiogenesis and Cancer

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20][21][22][23] c-Kit is a receptor tyrosine kinase involved in the development of several cell lineages and is often mutated or overexpressed in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[24][25][26][27][28]

dot

RTK_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK VEGF VEGF VEGF->VEGFR2 SCF SCF SCF->cKit Compound_B Compound B (VEGFR2/c-Kit Inhibitor) Compound_B->VEGFR2 inhibits Compound_B->cKit inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: VEGFR2 and c-Kit Signaling Pathways.

Off-Target Considerations: Multi-targeted inhibitors like Compound B can be highly effective by simultaneously blocking multiple oncogenic pathways. However, off-target inhibition of related kinases such as PDGFR can lead to side effects like hypertension and fatigue.

Abl Kinase Signaling in Leukemia

The Abl tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, adhesion, and stress response.[29] In chronic myeloid leukemia (CML), a chromosomal translocation leads to the formation of the Bcr-Abl fusion protein, a constitutively active kinase that drives leukemogenesis.[30][31][32][33]

dot

Abl_Signaling cluster_pathways Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active) STAT STAT Pathway Bcr_Abl->STAT RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT Compound_C Compound C (Abl Inhibitor) Compound_C->Bcr_Abl inhibits Leukemia Leukemic Cell Proliferation & Survival STAT->Leukemia RAS_MAPK->Leukemia PI3K_AKT->Leukemia

Caption: Bcr-Abl Signaling in CML.

Off-Target Considerations: The co-inhibition of Src family kinases by Abl inhibitors can be therapeutically beneficial in some contexts, as Src kinases are also implicated in cancer progression. However, it can also contribute to side effects such as myelosuppression and fluid retention.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)
  • Plate Preparation: Dispense 5 µL of kinase buffer/kinase solution to all wells of a 384-well plate.

  • Compound Addition: Add 100 nL of the this compound based inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO vehicle control to the appropriate wells.

  • Kinase Reaction Initiation: Add 5 µL of ATP/substrate solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 values.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
  • Cell Plating: Seed HEK293 cells transiently or stably expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound based inhibitor in Opti-MEM® I Reduced Serum Medium.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer and the serially diluted inhibitor to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 values for compound engagement.[2]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any kinase inhibitor program, a deep understanding of the compound's cross-reactivity profile is paramount. By employing a combination of robust biochemical and cellular profiling assays, researchers can gain critical insights into the selectivity of their compounds. This data, when integrated with an understanding of the underlying signaling pathways, enables a more rational approach to lead optimization, ultimately paving the way for the development of safer and more effective targeted therapies. The experimental frameworks and comparative data presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the field of kinase inhibitor drug discovery.

References

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  • Wang, Z., Chen, Z., & Li, B. (2022). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 10, 843521.
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A Comparative Guide to the Synthetic Accessibility of 1,8-Naphthyridine and Other Key Aza-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aza-heterocycles in Modern Chemistry

Nitrogen-containing heterocyclic scaffolds are the bedrock of medicinal chemistry and materials science. Their unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make them "privileged structures" for designing bioactive agents.[1][2] Among these, fused aza-heterocycles like quinolines, isoquinolines, quinoxalines, and naphthyridines are particularly prominent. However, the theoretical promise of a novel compound is only as valuable as its practical feasibility. Synthetic accessibility—the ease, efficiency, and cost-effectiveness with which a molecule can be synthesized—is a critical, yet often overlooked, parameter in the early stages of research and development.

This guide provides an in-depth comparison of the synthetic accessibility of the 1,8-naphthyridine core structure against three other common aza-heterocycles: quinoline, isoquinoline, and quinoxaline. We will move beyond a simple listing of named reactions to analyze the causality behind experimental choices, the availability of starting materials, and the robustness of various synthetic routes, providing researchers with the field-proven insights needed to make strategic decisions in their synthetic campaigns.

Benchmarking Synthetic Accessibility: A Multi-Factor Analysis

The accessibility of a heterocyclic core is not a single metric but a composite of several factors:

  • Versatility and Robustness of Named Reactions: The number of well-established, high-yielding named reactions available.

  • Starting Material Availability: The commercial availability and cost of the requisite precursors.

  • Reaction Conditions: The harshness of the conditions required (e.g., high temperatures, strong acids/bases, specialized catalysts).

  • Regiochemical Control: The ability to control the placement of substituents on the heterocyclic core without complex protecting group strategies.

  • Scalability: The ease with which a synthesis can be scaled from milligram to multi-gram or kilogram quantities.

Quinoline: The Archetypal Aza-heterocycle

The quinoline scaffold is arguably one of the most explored in medicinal chemistry, found in drugs ranging from the antimalarial chloroquine to various kinase inhibitors.[3][4] Its synthetic accessibility is exceptionally high due to a large number of powerful, century-old named reactions that utilize simple, inexpensive anilines as starting materials.[5]

Key Synthetic Strategies:
  • Skraup and Doebner-von Miller Syntheses: These are classic, robust methods that construct the quinoline core from anilines. The Skraup synthesis uses glycerol, which dehydrates in situ to the reactive α,β-unsaturated aldehyde, acrolein.[6][7] The Doebner-von Miller reaction is more versatile, directly using α,β-unsaturated aldehydes or ketones.[8][9]

    • Causality: The core mechanism involves a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and oxidation to furnish the aromatic quinoline ring.[10] The use of a strong acid like sulfuric acid is crucial for both the initial dehydration (in the Skraup reaction) and the subsequent electrophilic aromatic cyclization.

    • Limitations: These reactions often require harsh conditions (strong acid, high temperatures) and can suffer from a lack of regiochemical control with substituted anilines. The Skraup reaction, in particular, can be violently exothermic.[7]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5][11] It offers a straightforward route to 2,4-disubstituted quinolines. The reaction proceeds through an enamine intermediate which then undergoes cyclodehydration.[1]

  • Gould-Jacobs Reaction: This is a highly reliable sequence for producing 4-hydroxyquinolines (4-quinolones).[12][13] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[14]

    • Causality: The high temperature (>250 °C) is necessary to facilitate a 6-electron electrocyclization, which forms the quinoline ring.[14] Modern protocols often use microwave irradiation to achieve the required temperatures more efficiently and reduce reaction times.[14][15]

  • Friedländer Annulation: This involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[16] It is one of the most convergent and widely used methods, though it requires a more functionalized starting material than the Skraup or Combes syntheses.

Isoquinoline: The Isomeric Powerhouse

The isoquinoline motif is another cornerstone of natural product and medicinal chemistry, famously appearing in alkaloids like morphine and papaverine.[17][18] Its synthesis typically starts from β-phenylethylamines, which are readily prepared from corresponding benzaldehydes or phenylacetic acids.

Key Synthetic Strategies:
  • Bischler-Napieralski Synthesis: This is the most common method for synthesizing 3,4-dihydroisoquinolines, which are then easily oxidized to the aromatic isoquinoline.[19][20][21] The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[22][23]

    • Causality: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the amide carbonyl for cyclization. The reaction is most effective when the aromatic ring is electron-rich, facilitating the electrophilic attack.[19][23]

  • Pomeranz-Fritsch Reaction: This powerful method builds the isoquinoline ring by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[24][25][26][27]

    • Causality: A strong acid, typically sulfuric acid, is required to promote the cyclization and elimination of two molecules of alcohol to form the aromatic bicyclic system.[25] This method allows for the synthesis of isoquinolines with substitution patterns that are difficult to achieve with other methods.[24]

  • Pictet-Spengler Synthesis: While primarily used for tetrahydroisoquinolines, this reaction is a vital tool in the field. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[28]

Quinoxaline: The Symmetrical Scaffold

Quinoxalines are valued for their applications as dyes, pharmaceuticals (e.g., the anticancer drug XK469R), and electron-accepting organic materials. Their synthesis is arguably the most straightforward among the heterocycles discussed here.

Key Synthetic Strategy:
  • Condensation of 1,2-Diamines and 1,2-Dicarbonyls: The hallmark of quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal or benzil).[29][30]

    • Causality: This reaction is a robust, high-yielding double condensation that often proceeds under mild conditions, sometimes simply by refluxing in ethanol or acetic acid.[29] The reaction is driven by the formation of the stable, aromatic quinoxaline ring. Modern variations employ a wide range of catalysts to improve yields and reaction times, including iodine, nickel nanoparticles, and various solid acid catalysts.[30][31] This method's primary strength is its operational simplicity and high convergence.

1,8-Naphthyridine: The Constrained Scaffold

The 1,8-naphthyridine ring system, a "pyridopyridine," is a key pharmacophore that acts as a bioisostere of quinoline. Its rigid structure and defined positioning of nitrogen atoms make it an excellent scaffold for binding to biological targets. Despite its utility, its synthetic accessibility has historically been perceived as more challenging than that of quinoline or isoquinoline.

Key Synthetic Strategies:
  • Friedländer Annulation: This is the most prevalent and versatile method for constructing the 1,8-naphthyridine core. It involves the condensation of a 2-aminonicotinaldehyde (or ketone) with a carbonyl compound containing an active α-methylene group.

    • Causality: The reaction is typically catalyzed by a base (like NaOH or KOH) or an acid. The base promotes the initial aldol-type condensation, while the subsequent cyclization and dehydration are driven by the formation of the aromatic system. The choice of catalyst can influence the reaction rate and yield.

    • Accessibility Bottleneck: The primary challenge for this route is not the reaction itself, which is quite robust, but the availability of the substituted 2-aminonicotinaldehyde precursors. These are generally less commercially available and more expensive than the simple anilines used in many quinoline syntheses.

  • Gould-Jacobs-based Approaches: Adaptations of the Gould-Jacobs reaction have been developed, starting from 2-aminopyridines and reacting them with malonic esters under thermal or microwave conditions. This leads to hydroxynaphthyridines (naphthyridinones), which are valuable intermediates.

Comparative Analysis: A Head-to-Head Assessment

To provide a clear, objective comparison, the synthetic accessibility of each heterocycle is summarized below.

FeatureQuinolineIsoquinolineQuinoxaline1,8-Naphthyridine
Primary Starting Materials Anilines, β-diketones, malonic estersβ-phenylethylamines, benzaldehydeso-phenylenediamines, 1,2-dicarbonyls2-aminonicotinaldehydes, 2-aminopyridines
Precursor Availability & Cost Excellent (Anilines are inexpensive bulk chemicals)Good (Readily prepared from common aromatics)Good (Commercially available)Moderate to Low (Substituted precursors can be expensive or require multi-step synthesis)
Number of Robust Routes High (Skraup, Doebner-Miller, Combes, Friedländer, etc.)Moderate (Bischler-Napieralski, Pomeranz-Fritsch)Low (Dominated by one highly efficient route)Moderate (Dominated by Friedländer and its variations)
Typical Reaction Conditions Often harsh (strong acids, high temps >200°C)Moderate to harsh (refluxing POCl₃, strong acids)Generally mild (refluxing ethanol/acetic acid)Generally mild to moderate (base or acid catalysis)
Scalability Good, but can be limited by exothermic nature (Skraup)GoodExcellentGood, but limited by precursor cost
Overall Accessibility Score Very High High Very High Moderate

Analysis:

The data clearly indicates that Quinoxaline synthesis is the most straightforward due to its highly efficient and convergent primary route from readily available precursors. Quinoline follows closely, boasting a large arsenal of synthetic methods that make almost any substitution pattern accessible, albeit sometimes under harsh conditions.[3][5] Isoquinoline synthesis is also well-established and reliable, though it has fewer mainstream named reactions than quinoline.[21][32]

1,8-Naphthyridine is demonstrably less accessible, primarily due to the "starting material problem." While the Friedländer reaction itself is efficient, the reliance on substituted 2-aminonicotinaldehydes, which are not bulk chemicals, adds significant cost and/or synthetic steps compared to using anilines or o-phenylenediamines. Therefore, the rate-limiting step in a 1,8-naphthyridine synthesis is often the preparation of its precursor, not the final ring-forming reaction.

Experimental Protocols & Workflows

To provide a practical context, the following are representative, self-validating protocols for the synthesis of each heterocyclic core.

Protocol 1: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask, add aniline (10 mmol, 1.0 eq) and acetylacetone (12 mmol, 1.2 eq).

  • Condensation: Heat the mixture at 110 °C for 30 minutes. The formation of the enamine intermediate can be monitored by TLC.

  • Cyclization: Cool the mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Heating: Heat the reaction mixture at 100 °C for 15 minutes, then allow it to cool.

  • Workup: Pour the cooled mixture onto crushed ice (~50 g). Cautiously neutralize with concentrated ammonium hydroxide until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_input Inputs cluster_process Process cluster_output Output Aniline Aniline Condensation Condensation (Heat, 110°C) Aniline->Condensation Diketone Acetylacetone (β-Diketone) Diketone->Condensation Cyclization Acid-Catalyzed Cyclization (H₂SO₄) Condensation->Cyclization Enamine Intermediate Workup Neutralization & Extraction Cyclization->Workup Quinoline 2,4-Dimethylquinoline Workup->Quinoline

Caption: Workflow for the Combes synthesis of quinoline.

Protocol 2: Synthesis of 1-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
  • Amide Formation: React β-phenylethylamine (10 mmol, 1.0 eq) with acetyl chloride (11 mmol, 1.1 eq) in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C to form N-acetyl-β-phenylethylamine. Purify the amide before proceeding.

  • Reaction Setup: Place the purified amide (5 mmol, 1.0 eq) in a round-bottom flask with anhydrous toluene (20 mL).

  • Cyclization: Add phosphoryl chloride (POCl₃) (15 mmol, 3.0 eq) dropwise at 0 °C.

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the excess POCl₃ and acid.

  • Extraction & Purification: Extract with toluene (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate. The resulting 3,4-dihydroisoquinoline can be purified by chromatography or distillation.

G cluster_input Inputs cluster_process Process cluster_output Output Amine β-Phenylethylamine Amidation Amide Formation Amine->Amidation AcylHalide Acetyl Chloride AcylHalide->Amidation Cyclodehydration Cyclodehydration (POCl₃, Reflux) Amidation->Cyclodehydration N-Acyl Intermediate Neutralization Workup & Neutralization Cyclodehydration->Neutralization DHIQ 1-Methyl-3,4- dihydroisoquinoline Neutralization->DHIQ G cluster_input Inputs cluster_process Process cluster_output Output Aldehyde 2-Amino-6-methyl- nicotinaldehyde Condensation Base-Catalyzed Condensation (KOH, Reflux) Aldehyde->Condensation Ketone 2-Butanone (Active Methylene Cmpd) Ketone->Condensation Workup Precipitation & Filtration Condensation->Workup Cyclization/ Dehydration Naphthyridine 2,7-Dimethyl- 1,8-naphthyridine Workup->Naphthyridine

Caption: Workflow for Friedländer 1,8-naphthyridine synthesis.

Conclusion and Future Outlook

While classic metrics place the synthetic accessibility of 1,8-naphthyridine below that of quinoline, isoquinoline, and especially quinoxaline, this assessment requires nuance. The primary hurdle is not the chemistry of the ring-forming reactions but the logistics and economics of precursor synthesis. For drug development professionals, this means that while a 1,8-naphthyridine core may be highly desirable from a medicinal chemistry standpoint, the cost and time associated with its synthesis must be factored into project timelines and budgets at an early stage.

However, the field is dynamic. As new catalytic methods and synthetic routes to functionalized aminopyridines are developed, the accessibility gap is narrowing. For researchers, the challenge lies in either identifying cost-effective routes to the necessary precursors or developing novel, more convergent syntheses that bypass the need for pre-functionalized pyridines altogether. Ultimately, the choice of a heterocyclic scaffold is a strategic balance between desired physicochemical properties and the practical realities of chemical synthesis.

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a remarkable breadth of biological activities.[1][2] These activities span from antimicrobial and anticancer to anti-inflammatory and neurological applications.[1][3] Given the scaffold's versatility, researchers continually seek to optimize its derivatives for enhanced potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool in this endeavor, enabling the prediction of biological activity from molecular structure and guiding the rational design of new, more effective drug candidates.[4][5]

This guide provides a comparative analysis of various QSAR studies performed on 1,8-naphthyridine derivatives. We will dissect the methodologies, compare the statistical robustness of the models, and synthesize the key structural insights gleaned across different therapeutic targets. Our focus is on explaining the causality behind the computational choices and providing a trustworthy, authoritative overview for researchers in drug development.

The Logic of QSAR: From Structure to Predicted Activity

QSAR modeling operates on the principle that the biological activity of a chemical compound is a direct function of its molecular structure and physicochemical properties.[5] By establishing a mathematical relationship between these properties (termed "descriptors") and a measured biological response (e.g., IC₅₀), a predictive model can be built.[4] This process, when executed correctly, significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

The general workflow of a QSAR study is a systematic process designed to ensure the resulting model is both statistically sound and predictively powerful.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Application DataCollection 1. Data Set Collection (Compounds & Activity Data) StructurePrep 2. Structure Preparation (2D/3D Generation, Optimization) DataCollection->StructurePrep DataSplit 3. Data Set Splitting (Training & Test Sets) StructurePrep->DataSplit DescriptorCalc 4. Descriptor Calculation (Topological, Electronic, Steric, etc.) DataSplit->DescriptorCalc FeatureSelection 5. Feature Selection (Variable Reduction) DescriptorCalc->FeatureSelection ModelBuilding 6. Model Generation (e.g., MLR, PLS) FeatureSelection->ModelBuilding InternalValidation 7. Internal Validation (e.g., Cross-validation q²) ModelBuilding->InternalValidation ExternalValidation 8. External Validation (Prediction on Test Set r²_pred) InternalValidation->ExternalValidation ModelApp 9. Model Application (Design of New Compounds) ExternalValidation->ModelApp

Caption: A generalized workflow for a QSAR modeling study.

Comparative Analysis of QSAR Models for 1,8-Naphthyridines

We will now compare QSAR studies based on two of the most prominent therapeutic applications of 1,8-naphthyridines: anticancer and antimicrobial activities. The choice of QSAR methodology—ranging from 2D-QSAR, which uses descriptors calculated from the 2D structure, to 3D-QSAR methods like CoMFA and CoMSIA, which use 3D molecular fields—is dictated by the specific research question and the available data.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,8-naphthyridine derivatives have shown significant promise as anticancer agents, often by targeting crucial enzymes like DNA topoisomerase II.[3][7] QSAR studies in this area aim to identify the structural features that enhance cytotoxicity against cancer cell lines.

A study targeting DNA topoisomerase II developed a robust quantitative structure–activity relationship model using multiple linear regression (MLR).[7] The resulting model showed a strong correlation coefficient (R²) of 0.6991 and, more importantly, a high external predictive ability with Q² scores around 0.87, indicating its reliability for predicting the activity of new compounds.[7] Another study on 1,8-naphthimide derivatives targeting nuclear DNA in osteosarcoma cells employed gene expression programming (GEP) to create a nonlinear QSAR model, achieving a high correlation coefficient of 0.89 for its training set.[8]

Table 1: Comparison of QSAR Models for Anticancer 1,8-Naphthyridines

Study (Reference) Target / Cell Line QSAR Method Key Statistical Parameters Key Structural Insights & Descriptors
Al-Suhaimi et al.[7] DNA Topoisomerase II 2D-QSAR (MLR) R² = 0.6991; Q²(F1) = 0.8683 Model suggests that specific electronic and topological properties are crucial for inhibitory activity.
Wang et al.[8] Nuclear DNA (Osteosarcoma) 2D-QSAR (GEP) R² (training) = 0.89; R² (test) = 0.82 The model highlighted the importance of specific descriptors related to molecular shape and electronic distribution for DNA targeting.
Fadda et al.[9] Various Cancer Cell Lines 2D-QSAR (Not specified) The study correlated cytotoxicity with calculated molecular properties like HOMO/LUMO energies and molecular electrostatic potential (MESP), indicating electronic properties are key.

| Atanasova et al.[10] | Breast Cancer (MCF7) | 2D-QSAR | (Not specified) | The analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines identified key structural requirements for anticancer activity. |

These studies collectively underscore the importance of electronic properties and overall molecular topology for the anticancer efficacy of 1,8-naphthyridines. The docking scores for newly designed ligands, which ranged from −9.3 to −8.9 kcal/mol, were significantly better than the standard drug bevacizumab (−6.0 kcal/mol), suggesting a much stronger binding affinity to the target receptor.[7]

G cluster_scaffold cluster_nodes Scaffold R1 Position 1: Substituents here modulate DNA gyrase interaction (Antimicrobial) and kinase binding (Anticancer). R1->P1 R3 Position 3: Modifications significantly impact Topoisomerase II inhibition (Anticancer). R3->P3 R7 Position 7: Critical for antibacterial activity; substituents influence cell entry and target engagement. R7->P7

Caption: Key substitution points on the 1,8-naphthyridine scaffold.

Antimicrobial Activity: Combating Bacterial Resistance

The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase.[11] QSAR studies have been pivotal in developing next-generation derivatives to overcome bacterial resistance.

A key QSAR study on substituted phenyl-1,8-naphthyridine derivatives identified molecular size, shape, and lipophilicity as critical factors for antibacterial and antitubercular activities.[12] The models developed showed good statistical significance with squared correlation coefficients (r²) ranging from 0.79 to 0.84 and cross-validated q² values from 0.74 to 0.79.[12] Other structure-activity relationship (SAR) studies have confirmed that the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of an attached phenyl ring enhances antimicrobial activity.[13] Furthermore, some 1,8-naphthyridine derivatives, while not potently antibacterial on their own, were found to synergistically enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[14]

Table 2: Comparison of QSAR Models for Antimicrobial 1,8-Naphthyridines

Study (Reference) Target / Organism QSAR Method Key Statistical Parameters Key Structural Insights & Descriptors
Sivakumar et al.[12] M. tuberculosis, S. aureus, E. coli 2D-QSAR (GFA) r² = 0.79–0.84; q² = 0.74–0.79 Atom type, thermodynamic, structural, and electrotopological descriptors were important, emphasizing molecule size, shape, and lipophilicity.
Omar et al. (cited in[11]) DNA Gyrase Inhibitors 2D-QSAR (Not specified) QSAR results indicated that compounds with more hydrogen bond donors, low heat of formation, and a small solvent-accessible surface area are more effective.

| Elkanzi et al.[13] | Various Bacteria & Fungi | SAR (supported by Docking) | (Not applicable) | The presence of electron-withdrawing groups (Cl, NO₂) on an attached phenyl ring improved antimicrobial activity. |

The consistent finding across these studies is that a delicate balance of steric, electronic, and lipophilic properties governs the antimicrobial potency of 1,8-naphthyridine derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, any described protocol must be self-validating. Here, we outline a standard, robust methodology for a ligand-based 3D-QSAR study (e.g., CoMFA/CoMSIA), a powerful technique used to derive insights when a receptor structure is unknown.[6][15]

Protocol: 3D-QSAR (CoMFA/CoMSIA) Modeling

Objective: To develop a predictive 3D-QSAR model and identify the 3D structural features of 1,8-naphthyridine derivatives responsible for their biological activity.

Step 1: Data Set Preparation & Curation

  • Assemble the Dataset: Collect a series of 1,8-naphthyridine analogues with their corresponding biological activity data (e.g., IC₅₀, MIC). Ensure the data spans several orders of magnitude.

  • Convert to pIC₅₀: Transform the activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with molecular descriptors.

  • Split the Data: Randomly divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for external validation.[16] This split is crucial; the model must never see the test set during development.

Step 2: Molecular Modeling and Alignment

  • 3D Structure Generation: Draw the 2D structures of all compounds and convert them to 3D structures.

  • Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method to find a low-energy conformation.[7]

  • Structural Alignment (The Causality Step): This is the most critical step in 3D-QSAR. Align all molecules in the dataset to a common template. The choice of template (e.g., the most active compound) and alignment rule (e.g., substructure alignment on the 1,8-naphthyridine core) establishes the frame of reference for comparing molecular fields. A poor alignment will lead to a meaningless model.

Step 3: Calculation of Molecular Fields (CoMFA/CoMSIA)

  • Define a Grid: Place the aligned molecules within a 3D grid.

  • Calculate Fields:

    • CoMFA (Comparative Molecular Field Analysis): At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule.[6]

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. CoMSIA uses a Gaussian function, which avoids the extreme energy values that can occur at close atomic positions in CoMFA.[6][17]

Step 4: Statistical Analysis and Model Generation

  • PLS (Partial Least Squares) Analysis: Use PLS regression to correlate the variations in the calculated field values (the independent variables, X) with the variations in biological activity (the dependent variable, Y). PLS is used because the number of grid points (variables) far exceeds the number of compounds.

  • Internal Validation (Self-Validation):

    • Leave-One-Out (LOO) Cross-Validation: Systematically remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. Repeat for all compounds.

    • Calculate q²: The cross-validated correlation coefficient (q²) is calculated from these predictions. A q² > 0.5 is generally considered indicative of a model with good predictive ability.[15][17]

Step 5: External Validation and Interpretation

  • Predict Test Set: Use the final PLS model generated from the training set to predict the activity of the compounds in the external test set.

  • Calculate Predictive r² (r²_pred): Calculate the correlation between the predicted and actual activities for the test set. A high r²_pred (e.g., > 0.6) confirms the model's ability to generalize to new, unseen data.[17]

  • Contour Map Analysis: Visualize the results as 3D contour maps. These maps show regions in space where specific properties are favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map indicates that bulky groups are favored in that region, while a blue contour in an electrostatic map indicates that positive charge is favored. This provides direct, actionable insights for designing new molecules.

Conclusion

Comparative QSAR analysis of 1,8-naphthyridines reveals a consistent theme: biological activity is a finely tuned interplay of electronic, steric, and lipophilic characteristics. For anticancer agents, electronic properties and interactions with biological macromolecules like DNA and topoisomerases are paramount.[7][8] For antimicrobial derivatives, factors governing cell wall penetration and DNA gyrase inhibition, such as molecular shape, lipophilicity, and hydrogen bonding capacity, take center stage.[11][12]

The robust statistical validation of the QSAR models presented in the literature lends high confidence to these findings. By leveraging these computational models, researchers can move beyond trial-and-error synthesis and adopt a data-driven approach, intelligently designing the next generation of 1,8-naphthyridine-based therapeutics with improved efficacy and specificity.

References

  • Sethi, K. (2020). 3D-QSAR and Docking Studies of N-hydroxy 1,8-naphthyridine 2-one Analogs as Ribonuclease H Inhibitors. ResearchGate. Available at: [Link]

  • Elkanzi, N. A. A., et al. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Helvetica Chimica Acta. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. Available at: [Link]

  • Gorniak, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Wang, J., et al. (2023). QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Sivakumar, P. M., & Iyer, G. (2012). QSAR studies on substituted 3- or 4-phenyl-1,8-naphthyridine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Sharma, R., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. ChemMedChem. Available at: [Link]

  • Ali, M. A., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Fadda, A. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Pereira, D. M. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. Available at: [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Asadollahi-Baboli, M. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave online. Available at: [Link]

  • Verma, J., et al. (2020). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development. Available at: [Link]

  • Sirvi, S. R. (2022). A Review on Quantitative Structure-Activity and Relationships (QSAR) Methods. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,8-Naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like 1,8-Naphthyridin-3-amine is foundational to discovery. This compound, a nitrogen-containing heterocyclic molecule, is a valuable building block in medicinal chemistry.[1][2][3] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.

This guide provides a direct, operational framework for the proper disposal of this compound. It is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The procedures outlined herein are based on established safety protocols and an understanding of the chemical's specific hazard profile.

Section 1: Hazard Identification and Risk Assessment

Understanding the "why" is critical to appreciating the necessity of rigorous disposal protocols. This compound is not benign; its handling and disposal must be predicated on its known hazards. The primary risks are associated with direct contact, and while it is not classified as a carcinogen by major regulatory bodies, its irritant properties demand respect.[4][5]

The causality behind the stringent disposal rules is clear: preventing skin and eye injuries, avoiding respiratory exposure to aerosolized dust, and ensuring that this combustible solid does not contribute to a fire hazard where it could release toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[4][6]

Table 1: Hazard Profile of this compound

Hazard Class GHS Code Hazard Statement Source
Skin Irritation H315 Causes skin irritation. [4]

| Eye Irritation | H319 | Causes serious eye irritation. |[4] |

Note: Related naphthyridine compounds may carry additional warnings, such as H302 (Harmful if swallowed) and H335 (May cause respiratory irritation), reinforcing the need for cautious handling of all chemical waste.[5][7][8]

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before any waste handling or disposal procedure begins, the correct selection and use of PPE is mandatory. This is a non-negotiable aspect of laboratory safety, forming a direct barrier between the researcher and potential chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[6][8] Protects against accidental splashes of solutions or contact with airborne dust, preventing serious eye irritation.[4]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Prevents direct skin contact, which can cause irritation.[4][9]
Body Protection A standard laboratory coat. Fire-retardant clothing is recommended. Protects skin on the arms and body from contact with the chemical.

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or if working in poorly ventilated areas.[6][7] | Prevents inhalation of airborne particles, which may cause respiratory irritation.[5][8] |

Section 3: Standard Operating Protocol for Waste Disposal

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste.[10] Under no circumstances should this chemical or its solutions be disposed of down the drain. [4][6][10] Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[7][11]

Step-by-Step Waste Collection and Preparation
  • Waste Characterization and Segregation:

    • All waste streams containing this compound (e.g., pure solid, contaminated labware, solutions) must be treated as hazardous.[12]

    • Keep this waste stream segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent unintended reactions.[7][11]

  • Container Selection:

    • Choose a container that is in good condition, free of leaks, and chemically compatible with this compound.[11][12]

    • The container must have a secure, tightly-fitting screw-on cap to prevent spills and the release of vapors.[12][13]

  • Waste Accumulation:

    • Solid Waste: Carefully transfer excess solid this compound, contaminated weighing papers, and other contaminated disposables into the designated waste container. Avoid creating dust during this process.[5][6]

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed liquid waste container.[7] Do not leave a funnel in the container opening.[11]

  • Container Labeling:

    • Proper labeling is a critical compliance and safety step. The label must be securely affixed to the container.[11]

    • The label must clearly state:

      • The words "Hazardous Waste" [11][13]

      • The full chemical name: "this compound" (no formulas or abbreviations)[11]

      • The approximate concentration or percentage of the chemical in the waste mixture.[11][12]

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[11]

    • This area must be cool, dry, well-ventilated, and away from general laboratory traffic.[7]

    • The container must be under the control of the laboratory personnel generating the waste.[11]

  • Arranging for Final Disposal:

    • Once the container is nearly full (approximately 90%), or if it has been in storage for an extended period (check your institution's policy), contact your EHS department to schedule a waste pickup.[11][12]

Section 4: Emergency Procedures for Spills and Contamination

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated to disperse any dust.[4][7]

  • Don Appropriate PPE: Before addressing the spill, put on the full PPE as described in Section 2.[4][7]

  • Contain and Clean:

    • For solid spills , carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4][6][10]

    • For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Transfer the contaminated absorbent into the hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department, following all institutional reporting protocols.[7]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from the point of generation to its final handoff for disposal.

DisposalWorkflow Disposal Workflow for this compound Waste cluster_prep Preparation & Collection cluster_label Compliance cluster_storage Interim Storage & Pickup gen Waste Generation (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) gen->ppe Always first segregate Step 2: Segregate Waste (Keep away from incompatibles) ppe->segregate container Step 3: Place in a Compatible, Securely Capped Container segregate->container labeling Step 4: Label Container Clearly - 'Hazardous Waste' - 'this compound' - Concentration % container->labeling store Step 5: Store in Designated Satellite Accumulation Area labeling->store pickup Step 6: Contact EHS for Waste Pickup store->pickup

Caption: Logical flow from waste generation to EHS collection.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, this entails a clear understanding of its hazards, unwavering adherence to PPE protocols, and the systematic execution of a compliant waste collection and disposal process. By following this guide, researchers can ensure they are not only advancing science but are also upholding their commitment to a safe and sustainable research environment.

References

  • Safety Data Sheet - Angene Chemical . (2021). Angene Chemical. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso . Tri-iso. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities . (2021). Molecules. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Retrieved from [Link]

  • This compound (C8H7N3) . PubChemLite. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Retrieved from [Link]

  • This compound | CAS 61323-19-1 . Matrix Fine Chemicals. Retrieved from [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. (2025). Retrieved from [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities . (2021). PubMed. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities . (2016). PubMed. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.